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  • Product: (E)-Ceftriaxone
  • CAS: 92143-31-2

Core Science & Biosynthesis

Foundational

The Critical Nuance of Three-Dimensionality: A Technical Guide to the Stereoisomerism of Ceftriaxone and its Biological Implications

Foreword: Beyond the Planar Representation In the realm of pharmaceutical sciences, the simplistic two-dimensional representation of a molecule often belies a complex and crucial three-dimensional reality. This is profou...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Planar Representation

In the realm of pharmaceutical sciences, the simplistic two-dimensional representation of a molecule often belies a complex and crucial three-dimensional reality. This is profoundly true for ceftriaxone, a cornerstone third-generation cephalosporin antibiotic. Its therapeutic efficacy and safety are not merely a function of its atomic connectivity but are intrinsically dictated by the specific spatial arrangement of its atoms. This technical guide provides an in-depth exploration of the stereoisomerism of ceftriaxone, elucidating the structural nuances that govern its biological activity, pharmacokinetic profile, and toxicological implications. For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of ceftriaxone's stereochemistry is paramount for ensuring drug quality, optimizing therapeutic outcomes, and adhering to stringent regulatory standards.

The Stereochemical Landscape of Ceftriaxone

Ceftriaxone possesses a complex stereochemical architecture arising from both chiral centers and geometric isomerism. A thorough appreciation of these features is fundamental to understanding its pharmacology.

Chiral Core: The (6R, 7R)-Configuration

The foundational structure of ceftriaxone, like other cephalosporins, is the 7-aminocephalosporanic acid nucleus. This bicyclic system contains two critical chiral centers at positions 6 and 7 of the β-lactam ring. For ceftriaxone, the specific and absolute configuration required for potent antibacterial activity is the (6R, 7R)-configuration .[1][2][3] This precise spatial arrangement is essential for the molecule to bind effectively to penicillin-binding proteins (PBPs) in bacterial cell walls, thereby inhibiting cell wall synthesis and exerting its bactericidal effect.[4] Any deviation from this configuration, such as the (6S, 7R), (6R, 7S), or (6S, 7S) diastereomers, would result in a significant loss of antibacterial potency.

Geometric Isomerism: The Crucial Role of the (Z)-Isomer

A second layer of stereoisomerism in ceftriaxone is found in the 2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl side chain attached at the 7-position. The carbon-nitrogen double bond of the methoxyimino group can exist in two geometric configurations: (Z) (zusammen) and (E) (entgegen).

  • (Z)-Ceftriaxone: This is the therapeutically active and desired isomer.[5][6] The syn-configuration of the methoxyimino group relative to the acetyl group is crucial for its high affinity for bacterial PBPs and its stability against many β-lactamase enzymes.[7]

  • (E)-Ceftriaxone: This isomer is considered an impurity and is significantly less active as an antibacterial agent.[5][6][7] Furthermore, the (E)-isomer has been associated with increased toxicity, making its control during synthesis and in the final drug product a critical quality attribute.[8]

Therefore, the pharmacologically active and clinically utilized form of ceftriaxone is (6R, 7R)-(Z)-ceftriaxone . The presence of other stereoisomers, particularly the (E)-isomer, is carefully monitored and limited by pharmacopoeial standards.

cluster_ceftriaxone Ceftriaxone Stereoisomers cluster_isomers Geometric Isomers of the Methoxyimino Group ceftriaxone (6R, 7R)-Ceftriaxone Core z_isomer (Z)-Isomer (Active Drug) ceftriaxone->z_isomer Desired Configuration e_isomer (E)-Isomer (Impurity) ceftriaxone->e_isomer Undesired Configuration

Caption: Stereoisomers of Ceftriaxone.

Biological Implications of Ceftriaxone's Stereochemistry

The seemingly subtle differences in the three-dimensional structure of ceftriaxone's isomers have profound consequences for their biological activity.

Antibacterial Efficacy: The Supremacy of the (Z)-Isomer

The antibacterial potency of ceftriaxone resides almost exclusively in its (Z)-isomeric form. The spatial orientation of the substituents on the methoxyimino group in the (Z)-isomer allows for optimal interaction with the active site of bacterial PBPs. In contrast, the (E)-isomer exhibits significantly reduced antibacterial activity.[5][6] Some studies suggest that the (Z)-isomer can be up to 100 times more active against certain bacterial strains than its (E)-counterpart.[7]

StereoisomerRelative Antibacterial PotencyRationale
(Z)-Ceftriaxone HighOptimal fit in the active site of penicillin-binding proteins (PBPs), leading to effective inhibition of bacterial cell wall synthesis.[4]
(E)-Ceftriaxone Very Low to NegligibleSteric hindrance prevents effective binding to PBPs, resulting in poor antibacterial activity.[5][6]
Pharmacokinetic Profiles: A Presumed Similarity with a Caveat

While comprehensive, comparative pharmacokinetic data for the individual stereoisomers of ceftriaxone are not extensively published, it is generally assumed that the disposition of the (E)-isomer, when present as an impurity, would qualitatively follow that of the parent (Z)-isomer. However, even minor differences in protein binding or metabolic stability could lead to altered pharmacokinetic profiles. Given the higher toxicity associated with the (E)-isomer, any potential for its accumulation warrants careful consideration. The established pharmacokinetic profile of ceftriaxone, characterized by a long elimination half-life, is attributed to the properties of the (Z)-isomer.[9][10]

Toxicological Concerns: The Hazard of the (E)-Isomer

The (E)-isomer of ceftriaxone is not merely an inactive substance; it is recognized as a potentially toxic impurity.[8] While specific toxicological mechanisms are not fully elucidated in publicly available literature, the presence of this isomer is strictly controlled in pharmaceutical preparations. Regulatory bodies such as the FDA and EMA have stringent guidelines for the qualification and control of stereoisomeric impurities in drug substances and products.[11][12][13]

StereoisomerToxicological ProfileRegulatory Status
(Z)-Ceftriaxone Generally well-tolerated, with known side effects.Active Pharmaceutical Ingredient (API)
(E)-Ceftriaxone Considered a toxic impurity.Strictly limited by pharmacopoeial specifications.[11][12][13]

Experimental Protocols for Stereoisomer Analysis and Control

The control of ceftriaxone's stereochemical purity is a critical aspect of its manufacturing and quality control. This necessitates robust analytical methods for the separation and quantification of its stereoisomers, as well as synthetic strategies that favor the formation of the desired (Z)-isomer.

Stereoselective Synthesis of (Z)-Ceftriaxone

The synthesis of ceftriaxone is a multi-step process that is designed to yield the (6R, 7R)-(Z) stereoisomer with high purity. A key step involves the acylation of the 7-amino group of the cephalosporin core with an activated derivative of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain.[14][15]

Illustrative Synthetic Step:

  • Preparation of the Activated Side Chain: The (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is converted to a more reactive species, such as an acid chloride or an active ester, to facilitate the subsequent amidation reaction. The integrity of the (Z)-configuration is maintained through careful control of reaction conditions.

  • Acylation Reaction: The activated (Z)-side chain is reacted with the 7-aminocephalosporanic acid derivative. The reaction is typically carried out at low temperatures in the presence of a base to neutralize the acid generated during the reaction.

  • Purification: The final product is purified through crystallization or chromatography to remove any unreacted starting materials, byproducts, and undesired stereoisomers, including the (E)-isomer.

cluster_synthesis Stereoselective Synthesis Workflow start 7-Aminocephalosporanic Acid Derivative ((6R, 7R)-core) reaction Acylation Reaction (Controlled Conditions) start->reaction side_chain (Z)-Methoxyimino Side Chain (Activated) side_chain->reaction purification Purification (Crystallization/Chromatography) reaction->purification product (Z)-Ceftriaxone (High Purity) purification->product

Caption: Workflow for Stereoselective Synthesis.

Analytical Separation and Characterization of Stereoisomers

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of the (Z) and (E) isomers of ceftriaxone.[16][17][18]

Typical HPLC Method for (Z)/(E)-Isomer Separation:

  • Column: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., around 254 nm or 273 nm).

  • System Suitability: The method should be validated to ensure adequate resolution between the (Z) and (E) isomer peaks, as well as appropriate peak symmetry and retention times.

Protocol Outline:

  • Standard and Sample Preparation: Prepare standard solutions of (Z)-ceftriaxone and (E)-ceftriaxone reference standards in a suitable diluent. Prepare sample solutions of the drug substance or product at a known concentration.

  • Chromatographic System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Data Analysis: Identify the peaks corresponding to the (Z) and (E) isomers based on their retention times relative to the reference standards. Quantify the amount of the (E)-isomer in the sample using the peak area response and compare it against the specified limits.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of the stereochemistry of ceftriaxone isomers.[5][19] The chemical shifts of specific protons, particularly those on the aminothiazole ring and the methoxy group, are characteristically different for the (Z) and (E) isomers.[6][7] Mass spectrometry (MS) is used to confirm the molecular weight of the isomers and can provide fragmentation patterns that may aid in their differentiation.[20][21][22]

Analytical TechniqueApplication in Stereoisomer Analysis
HPLC Separation and quantification of (Z) and (E) isomers.[16][17][18]
NMR Spectroscopy Structural confirmation of the (Z) and (E) configuration.[5][6][7][19]
Mass Spectrometry Molecular weight determination and fragmentation analysis.[20][21][22]

Regulatory Perspective and Future Directions

Regulatory agencies worldwide place significant emphasis on the control of stereoisomeric impurities in pharmaceutical products.[11][12][13] For ceftriaxone, the limits for the (E)-isomer are clearly defined in major pharmacopoeias. The development of any new synthetic route or formulation of ceftriaxone must be accompanied by a thorough investigation of its stereochemical purity.

Future research in this area may focus on the development of more efficient and greener methods for stereoselective synthesis and purification, potentially employing enzymatic or catalytic approaches. Additionally, further elucidation of the specific toxicological pathways of the (E)-isomer would provide a more complete understanding of its risk profile. The continued development of advanced analytical techniques, such as chiral supercritical fluid chromatography (SFC), may offer faster and more efficient methods for stereoisomer analysis.

Conclusion

The stereoisomerism of ceftriaxone is a critical determinant of its therapeutic utility and safety. The precise (6R, 7R) configuration of its chiral core and the (Z) geometry of its methoxyimino side chain are indispensable for its potent antibacterial activity. The (E)-isomer, a less active and more toxic impurity, must be diligently controlled throughout the manufacturing process. A comprehensive understanding of the stereochemistry of ceftriaxone, coupled with robust analytical and synthetic methodologies, is essential for ensuring the quality, safety, and efficacy of this vital antibiotic. For professionals in drug development and research, a deep appreciation of these three-dimensional nuances is not merely an academic exercise but a fundamental responsibility in the pursuit of therapeutic excellence.

References

  • Gonzalez, D., Golab, J. T., Eilert, J. Y., Wang, R., & Kaduk, J. A. (2020). Crystal structure of ceftriaxone sodium hemiheptahydrate, C18H16N8O7S3Na2(H2O)3.5. Powder Diffraction, 35(3), 183-189.
  • Cambridge Core. (2020, August 25). Crystal structure of ceftriaxone sodium hemiheptahydrate, C18H16N8O7S3Na2(H2O)3.5. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). NEW DIFFRACTION DATA Crystal structure of ceftriaxone sodium hemiheptahydrate, C18H16N8O7S3Na2(H2O)3.5. Retrieved from [Link]

  • TSI Journals. (n.d.). Identification of E and Z isomers of some cephalosporins by NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of E and Z isomers of some Cephalosporins by NMR. Retrieved from [Link]

  • Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • TSI Journals. (2010). identification-of-e-and-z-isomers-of-some-cephalosporins-by-nmr.pdf. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (n.d.). NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Retrieved from [Link]

  • Sriboonvorakul, N., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research, 5, 53.
  • Tian, Y., et al. (2015). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 102, 326-330.
  • ResearchGate. (n.d.). MS/MS fragmentation of Ceftriaxone. Retrieved from [Link]

  • Borner, K., et al. (1989).
  • Acta Poloniae Pharmaceutica. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of ceftriaxone sodium (CAS 74578-69-1). Retrieved from [Link]

  • T3DB. (n.d.). Ceftriaxone (T3D2568). Retrieved from [Link]

  • Google Patents. (n.d.). US20050059821A1 - Method for manufacture of ceftriaxone sodium.
  • OUCI. (n.d.). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Specificity study for ceftriaxone sodium and ceftriaxone (E)-isomer.... Retrieved from [Link]

  • Regamey, C. (1985). Pharmacokinetics of ceftriaxone and its relation to concentrations in extravascular compartments. Comparison with cefotaxime. Chemotherapy, 31(2), 85-94.
  • Therapeutic Goods Administration (TGA). (n.d.). Guideline on setting specifications for related impurities in antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics.... Retrieved from [Link]

  • Patel, I. H., et al. (1981). Pharmacokinetics of ceftriaxone in humans. Antimicrobial Agents and Chemotherapy, 20(5), 634-641.
  • Richards, D. M., et al. (1984). Ceftriaxone. A review of its antibacterial activity, pharmacological properties and therapeutic use. Drugs, 27(6), 469-527.
  • U.S. Food and Drug Administration. (n.d.). Ceftriaxone for Injection, USP. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guideline on setting specifications for related impurities in antibiotics. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ceftriaxone on Newcrom R1 HPLC column. Retrieved from [Link]

  • GMP Navigator. (2010, July 14). Guideline on setting specifications for related impurities in antibiotics. Retrieved from [Link]

  • SciSpace. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Ecotoxicology and Environmental Contamination. (2023, February 6). Evaluation of Embryo-larval Toxicity of the Antibiotic Ceftriaxone in the Fish Danio rerio (Zebrafish). Retrieved from [Link]

  • Tropical Journal of Natural Product Research. (2022, February 10). Impurities profiling of ceftriaxone brands marketed in Ibadan, Southwest Nigeria. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • T3DB. (n.d.). Ceftriaxone (T3D2568). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. Retrieved from [Link]

  • PubMed. (1984). Interpretation of susceptibility testing of ceftriaxone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ceftriaxone with different active esters. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Retrieved from [Link]

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Exploratory

(E)-Ceftriaxone: A Comprehensive Guide to Chemical Structure and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Ceftriaxone is a highly effective, third-generation cephalosporin antibiotic renowned for its broad spectrum of act...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone is a highly effective, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against Gram-positive and Gram-negative bacteria, a long half-life, and its ability to penetrate the blood-brain barrier.[1][2][3][4][5] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[4][5][6] The therapeutic efficacy and safety of Ceftriaxone are intrinsically linked to its specific chemical structure, particularly the geometry of the methoxyimino side chain. The formation of its geometric isomer, (E)-Ceftriaxone, is a critical parameter in drug manufacturing and formulation, as it is considered an impurity that may impact the drug's overall potency and safety profile.[7]

This guide provides an in-depth technical examination of the chemical structures of Ceftriaxone and its (E)-isomer, delves into the stability profile and degradation pathways of the parent molecule, and presents robust analytical methodologies and experimental protocols for the separation and assessment of these compounds. The content herein is designed to equip researchers, quality control analysts, and drug development professionals with the foundational knowledge and practical insights required for the effective management of Ceftriaxone and its related substances.

Part 1: The Chemical Architecture of Ceftriaxone and its Geometric Isomer

A precise understanding of the molecular geometry of Ceftriaxone is fundamental to comprehending its biological activity and stability challenges. The molecule's efficacy is largely attributed to a specific spatial arrangement of its functional groups.

Ceftriaxone: The Therapeutically Active (Z)-Isomer

The core of the Ceftriaxone molecule is a β-lactam ring fused to a dihydrothiazine ring, forming the 7-aminocephalosporanic acid (7-ACA) nucleus characteristic of cephalosporins.[6] Key structural features include:

  • Cephem Core: A bicyclic system with stereocenters at the 6R and 7R positions, which are crucial for its antibacterial action.[8]

  • Aminothiazole Side Chain: Attached at the C-7 position, this group enhances the antibacterial spectrum.[4][8]

  • Methoxyimino Group: This moiety, present on the aminothiazole side chain, confers significant stability against hydrolysis by a wide range of β-lactamase enzymes produced by resistant bacteria.[4][8] Critically, this group exists in the syn-configuration, also known as the (Z)-isomer , which is the biologically active form.[5][6]

  • Triazinedione Moiety: A distinctive, highly acidic heterocyclic system attached to the 3-position via a thiomethyl group, which contributes to the drug's long elimination half-life.[6]

The official chemical name for Ceftriaxone is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[8]

Z_E_Isomers Z_img isomerization Isomerization (C=N bond) E_img

Caption: Structural comparison highlighting the geometric isomerization at the methoxyimino group.

Part 2: Stability Profile and Degradation Pathways

The stability of Ceftriaxone is a critical quality attribute. Like all β-lactam antibiotics, it is susceptible to chemical degradation, which can lead to a loss of potency and the formation of impurities, including the (E)-isomer. The degradation kinetics are influenced by several factors, including pH, temperature, and light. [9][10][11]Aqueous solutions of Ceftriaxone are known to be unstable, and a change in color from light yellow to amber can signify degradation. [4][5]

Insights from Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development that involves exposing the drug substance to conditions more severe than accelerated stability testing. [12][13]This process is invaluable for elucidating degradation pathways, identifying potential degradants, and developing stability-indicating analytical methods that can resolve the drug from its impurities. [14]Ceftriaxone has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.

  • Alkaline Hydrolysis: Ceftriaxone is extremely labile in basic conditions. The primary degradation pathway involves the rapid hydrolytic cleavage of the strained β-lactam ring, which is the pharmacologically active part of the molecule. [13]This condition consistently results in the highest percentage of degradation. [12][13]* Acidic Hydrolysis: Significant degradation also occurs under acidic conditions. [15]The mechanisms can involve not only the opening of the β-lactam ring but also hydrolysis of the side chains. [16]* Oxidative Degradation: The molecule is susceptible to degradation in the presence of oxidizing agents, such as hydrogen peroxide (H₂O₂). [15][17]This can lead to oxidation of the sulfur atoms in the cephem and thiazole rings.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce significant degradation. [10][15]Direct photolysis is a primary pathway for its elimination in aqueous environments. [10]* Thermal Degradation: The rate of degradation is temperature-dependent and follows first-order kinetics. [9][11]Storing Ceftriaxone at lower temperatures significantly improves its chemical stability. [9]

Quantitative Data Presentation: Degradation under Stress

The following table summarizes typical degradation behavior observed for Ceftriaxone under various forced degradation conditions. The exact percentages can vary based on the precise experimental conditions (concentration, duration, temperature).

Stress ConditionReagent/MethodTypical Degradation (%)Primary Degradation Pathway
Alkaline Hydrolysis 0.1 N NaOH> 50%β-Lactam ring opening [12][13]
Acidic Hydrolysis 0.1 N HCl10 - 50%β-Lactam ring opening, side-chain hydrolysis [13][15]
Oxidation 5% H₂O₂SignificantOxidation of sulfur atoms, side chains [15][17]
Photolysis UV Radiation (254 nm)> 90% (after 60 min)Photolytic cleavage [10][17]
Thermal (Aqueous) Elevated TemperatureVaries with T & timeFollows first-order kinetics [9][11]

Part 3: Analytical Methodologies for Isomer Separation

The structural similarity between (Z)-Ceftriaxone and its (E)-isomer necessitates the use of high-resolution analytical techniques to ensure accurate quantification and control. [18]The development of a robust, stability-indicating method capable of separating these geometric isomers is a prerequisite for quality control and regulatory compliance.

Chromatographic Techniques of Choice
  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is the predominant analytical technique for the analysis of Ceftriaxone and its related substances. [1][2] * Causality: Reversed-phase columns (e.g., C18, RP-18) are most commonly used. The separation mechanism relies on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase. Due to the subtle difference in polarity and shape between the (Z) and (E) isomers, achieving baseline separation requires careful optimization of the mobile phase composition, pH, and sometimes the inclusion of an ion-pairing reagent (e.g., tetrabutylammonium bromide) to improve peak shape and resolution. [9]Detection is typically performed using a UV detector at a wavelength of approximately 242 nm or 260 nm. [9][19]* High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler and more rapid alternative for the simultaneous determination of Ceftriaxone and its (E)-isomer. [7] * Causality: This technique separates the compounds on a silica gel plate based on differences in their adsorption and partitioning characteristics with the mobile phase. While less common for routine release testing in some regulatory environments, it is a validated and effective method for quantification. [7]

Part 4: Validated Experimental Protocols

The trustworthiness of stability data hinges on the execution of well-designed and validated experimental protocols. The following sections provide self-validating workflows grounded in established scientific literature.

Protocol 1: Forced Degradation Experimental Workflow

This protocol outlines a systematic approach to investigating the stability of Ceftriaxone under various stress conditions.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Ceftriaxone Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 N HCl, RT, 1 hr) start->acid Aliquot Stock base Alkaline Hydrolysis (e.g., 0.1 N NaOH, RT, 1 hr) start->base Aliquot Stock oxid Oxidative Stress (e.g., 5% H2O2, RT, 1 hr) start->oxid Aliquot Stock photo Photolytic Stress (UV Chamber, 24 hr) start->photo Aliquot Stock neutralize Neutralize/Quench Reactions (if applicable) acid->neutralize base->neutralize oxid->neutralize photo->neutralize dilute Dilute to Working Concentration with Mobile Phase neutralize->dilute analyze Analyze by Validated Stability-Indicating HPLC Method dilute->analyze end Quantify Degradation & Identify Degradants analyze->end

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Ceftriaxone

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: The Isomeric Nuances of Ceftriaxone In the realm of antimicrobial agents, precision is paramount. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Isomeric Nuances of Ceftriaxone

In the realm of antimicrobial agents, precision is paramount. This guide delves into the in vitro antibacterial spectrum of Ceftriaxone, a cornerstone third-generation cephalosporin. It is crucial to establish at the outset that the pharmacologically active and clinically utilized form of this antibiotic is the (Z)-isomer. The (E)-isomer, a geometric isomer of Ceftriaxone, is primarily recognized as an impurity and a degradation product that can arise during storage.[1][2] Current scientific literature does not attribute a beneficial antibacterial spectrum to (E)-Ceftriaxone; rather, its presence in Ceftriaxone formulations is carefully monitored and limited due to potential toxicity.[2]

This guide will, therefore, focus on the extensive and well-documented in vitro antibacterial spectrum of (Z)-Ceftriaxone, hereafter referred to as Ceftriaxone, as this is the entity of interest for all clinical and research applications. We will explore its activity against a broad range of pathogens, the methodologies to determine this activity, its mechanism of action, and the development of resistance.

Introduction to Ceftriaxone: A Third-Generation Workhorse

Ceftriaxone is a broad-spectrum, third-generation cephalosporin antibiotic renowned for its potent activity against a wide array of Gram-negative and Gram-positive bacteria.[3][4] Its chemical structure, featuring a 2-aminothiazolyl methoxyimino group, confers stability against many β-lactamases, enzymes that are a common cause of bacterial resistance to β-lactam antibiotics.[5] A key pharmacokinetic feature of Ceftriaxone is its remarkably long elimination half-life, which allows for once-daily dosing in many clinical scenarios.[6]

Defining the Battlefield: The In Vitro Antibacterial Spectrum

The in vitro antibacterial spectrum of an antibiotic is a critical determinant of its potential clinical utility. This spectrum is quantitatively defined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium under standardized laboratory conditions.

Gram-Negative Bacteria: The Primary Arena

Ceftriaxone demonstrates exceptional activity against a majority of the Enterobacteriaceae family.[7][8] This includes common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[9] It is also highly effective against Haemophilus influenzae and Neisseria species.[7][8] However, its activity against Pseudomonas aeruginosa is limited, and it is generally not recommended as a monotherapy for infections caused by this organism.[3][4]

Gram-Negative BacteriaTypical MIC50 (µg/mL)Typical MIC90 (µg/mL)General Susceptibility
Escherichia coli≤0.5≤0.5Highly Susceptible[8][9]
Klebsiella pneumoniae≤0.5≤0.5Highly Susceptible[8][9]
Proteus mirabilis≤0.5≤0.5Highly Susceptible[8][9]
Haemophilus influenzae≤0.004≤0.004Highly Susceptible[8]
Neisseria gonorrhoeae≤0.001≤0.001Highly Susceptible[8]
Neisseria meningitidis≤0.001≤0.001Highly Susceptible
Serratia marcescens≤0.58Susceptible[3]
Citrobacter spp.≤0.58Susceptible[3]
Enterobacter cloacae1>32Variable Susceptibility
Acinetobacter spp.816Moderately Susceptible[8]
Pseudomonas aeruginosa8>32Generally Resistant[3][8]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are illustrative and can vary based on geographic location and testing methodology.

Gram-Positive Bacteria: A Selective Engagement

While primarily known for its Gram-negative coverage, Ceftriaxone also exhibits activity against many Gram-positive organisms. It is potent against streptococci, including Streptococcus pneumoniae and Streptococcus pyogenes.[7][8] Its activity against Staphylococcus aureus is generally limited to methicillin-susceptible strains (MSSA).[8] Ceftriaxone is not active against methicillin-resistant Staphylococcus aureus (MRSA) or enterococci.[8]

Gram-Positive BacteriaTypical MIC50 (µg/mL)Typical MIC90 (µg/mL)General Susceptibility
Streptococcus pneumoniae0.250.5Susceptible[8]
Streptococcus pyogenes0.0150.03Highly Susceptible[8]
Staphylococcus aureus (MSSA)2.04.0Moderately Susceptible[8]
Staphylococcus epidermidis2.08.0Moderately Susceptible
Enterococcus faecalis>64>64Resistant[7]
Enterococcus faecium>64>64Resistant

Methodologies for Determining In Vitro Antibacterial Spectrum

The determination of MIC values is a highly standardized process to ensure reproducibility and comparability of data across different laboratories. The two most widely recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution: The Gold Standard

The broth microdilution method is a reference method for MIC determination. It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is read as the lowest concentration of the antibiotic that shows no visible bacterial growth.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of Ceftriaxone in a suitable solvent at a high concentration.

  • Preparation of Microtiter Plates: Dispense the growth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a serial two-fold dilution of the Ceftriaxone stock solution across the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Ceftriaxone at which there is no visible growth of the bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Antibiotic Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution media Growth Medium (e.g., Mueller-Hinton Broth) media->dilution inoculum Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Wells inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC (Lowest concentration with no growth) incubation->reading

Workflow for MIC Determination by Broth Microdilution.

Mechanism of Action: Breaching the Bacterial Defenses

Ceftriaxone, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10][11]

  • Target Binding: Ceftriaxone binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[10][11]

  • Inhibition of Transpeptidation: PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains.

  • Cell Wall Disruption: By inhibiting this cross-linking process, Ceftriaxone weakens the bacterial cell wall, leading to cell lysis and death.[11]

Ceftriaxone_MoA ceftriaxone Ceftriaxone pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall ceftriaxone->pbp Binds to and inactivates crosslinking Peptidoglycan Cross-Linking pbp->crosslinking Catalyzes lysis Cell Wall Weakening & Bacterial Cell Lysis pbp->lysis Inhibits cellwall Stable Cell Wall Synthesis crosslinking->cellwall

Mechanism of Action of Ceftriaxone.

The Rise of Resistance: Bacterial Countermeasures

Bacterial resistance to Ceftriaxone can emerge through several mechanisms:

  • β-Lactamase Production: This is the most common mechanism of resistance. Bacteria can produce β-lactamase enzymes that hydrolyze the β-lactam ring of Ceftriaxone, rendering it inactive. While Ceftriaxone is stable against many common β-lactamases, extended-spectrum β-lactamases (ESBLs) can effectively degrade it.

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Ceftriaxone to its target, thereby decreasing its efficacy.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of Ceftriaxone into the bacterial cell, preventing it from reaching its PBP targets.

  • Efflux Pumps: Some bacteria possess efflux pumps that can actively transport Ceftriaxone out of the cell, keeping its intracellular concentration below effective levels.

Conclusion: A Guided Approach to Understanding Ceftriaxone's In Vitro Activity

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Ceftriaxone, a critical tool in the fight against bacterial infections. As a Senior Application Scientist, it is my experience that a thorough understanding of an antibiotic's spectrum, the methodologies used to define it, and the mechanisms of action and resistance are fundamental to its effective application in both research and clinical settings. While the (E)-isomer of Ceftriaxone is a noteworthy consideration from a pharmaceutical quality and safety perspective, the focus for antimicrobial activity remains squarely on the (Z)-isomer. The continued surveillance of susceptibility patterns and a deep understanding of the principles outlined in this guide are essential for the responsible and effective use of this important antibiotic.

References

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  • How accurate is ceftriaxone at predicting susceptibility of enterobacterales isolates to oral higher-generation cephalosporins?. (2021). Journal of Clinical Microbiology, 59(12), e0142021. [Link]

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  • (a–c): Indicating the structure of ceftriaxone disodium, Ceftriaxone (E)-isomer and Ceftriaxone 3-ene isomer respectively. (2018). ResearchGate. [Link]

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Exploratory

A Technical Guide to the Mechanism of Action of Ceftriaxone on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals A Note on Stereochemistry: The Active (Z)-Isomer of Ceftriaxone This guide details the mechanism of action of the clinically significant and biologically ac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Stereochemistry: The Active (Z)-Isomer of Ceftriaxone

This guide details the mechanism of action of the clinically significant and biologically active form of Ceftriaxone. It is critical to note that the active molecule is the (Z)-isomer with respect to the C=N-OCH₃ bond (methoxyimino group) in its acylamino side chain[1][2]. The (E)-isomer, while it can be formed, is a related substance with significantly weaker antimicrobial activity[3]. Therefore, all subsequent references to "Ceftriaxone" in this document refer to the potent (6R,7R,Z)-isomer.

Introduction: The Strategic Advantage of Ceftriaxone

Ceftriaxone is a highly effective, broad-spectrum, third-generation cephalosporin antibiotic[1]. Its clinical utility stems from its potent bactericidal activity, particularly against a wide range of Gram-negative bacteria, and a characteristically long half-life that permits once-daily dosing[1][4]. The efficacy of Ceftriaxone, like all β-lactam antibiotics, is rooted in its ability to fatally disrupt the synthesis of the bacterial cell wall—a structure essential for bacterial survival but absent in human cells, providing a high degree of selective toxicity[5]. This guide provides an in-depth exploration of the molecular events that define Ceftriaxone's mechanism of action, from target recognition to the ultimate demise of the bacterial cell.

Part 1: The Target - The Bacterial Peptidoglycan Cell Wall

The bacterial cell wall is a remarkable and essential extracellular structure that provides mechanical rigidity, maintains cell shape, and protects against osmotic lysis. Its primary structural component is peptidoglycan (PG), a massive polymer composed of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues[6]. Attached to each NAM residue is a short peptide stem. In the final and most critical step of cell wall assembly, these peptide stems are cross-linked to one another, creating a strong, mesh-like sacculus that encases the bacterium[7]. This cross-linking reaction is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) [8].

Part 2: The Core Mechanism - Irreversible Inhibition of Penicillin-Binding Proteins (PBPs)

The bactericidal power of Ceftriaxone is derived from its ability to selectively and irreversibly inhibit the function of essential PBPs[6][9].

Molecular Mimicry and Covalent Capture

The core of Ceftriaxone's mechanism is a feat of molecular deception. The strained four-membered β-lactam ring of Ceftriaxone structurally mimics the D-alanyl-D-alanine (D-Ala-D-Ala) moiety at the terminus of the peptidoglycan peptide stems[10]. PBPs, specifically the transpeptidase domain, recognize this conformation as their natural substrate.

The catalytic cycle of a PBP involves a nucleophilic attack by a serine residue in the enzyme's active site on the peptide bond between the two D-Ala residues of the substrate. When Ceftriaxone is present, the active site serine instead attacks the highly reactive carbonyl carbon of the β-lactam ring[11]. This attack opens the ring and forms a stable, covalent acyl-enzyme intermediate[11]. Unlike the transient intermediate formed with the natural substrate, the Ceftriaxone-PBP complex is extremely long-lived, effectively sequestering and inactivating the enzyme[6].

PBP_Inhibition cluster_0 Normal PBP Function (Transpeptidation) cluster_1 Ceftriaxone-Mediated Inhibition PBP Active PBP (Transpeptidase) Crosslink Cross-linked Peptidoglycan PBP->Crosslink Catalyzes Substrate Peptidoglycan Precursor (with D-Ala-D-Ala) Substrate->PBP Binds to PBP_inactive Inactive PBP (Covalent Acyl-Enzyme) No_Crosslink Inhibition of Cross-linking PBP_inactive->No_Crosslink Ceftriaxone Ceftriaxone (D-Ala-D-Ala Mimic) PBP_active_inhib Active PBP Ceftriaxone->PBP_active_inhib Binds to Active Site PBP_active_inhib->PBP_inactive Forms Covalent Bond Lysis_Cascade CTX Ceftriaxone Enters Periplasmic Space PBP Binds to Penicillin- Binding Proteins (PBPs) CTX->PBP Acylation Covalent Acylation of PBP Active Site PBP->Acylation Inhibition Inhibition of Peptidoglycan Cross-Linking Acylation->Inhibition Imbalance Synthesis/Lysis Imbalance Inhibition->Imbalance Autolysin Unchecked Autolysin Activity Imbalance->Autolysin Degradation Cell Wall Degradation Autolysin->Degradation Lysis Cell Lysis & Death Degradation->Lysis

Caption: The lethal cascade initiated by Ceftriaxone.

Part 4: In Vitro Validation - Key Methodologies

The mechanistic claims described above are validated through a suite of well-established in vitro assays.

Experimental Protocol 1: PBP Binding Affinity Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound (e.g., Ceftriaxone) to compete with a fluorescent probe for binding to the active site of a PBP. BOCILLIN™ FL, a fluorescent derivative of penicillin, is commonly used.[12][13]

Methodology:

  • Preparation: Purified PBP enzyme or bacterial membrane preparations containing PBPs are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).[14]

  • Competition: Constant concentrations of the PBP preparation and BOCILLIN™ FL are incubated with serial dilutions of Ceftriaxone for a defined period (e.g., 30 minutes at 35°C).[13]

  • Termination: The binding reaction is stopped and samples are denatured by adding SDS-PAGE loading buffer and heating.

  • Separation: Proteins are separated by size using SDS-PAGE.

  • Detection: The gel is visualized using a fluorescence imager. The intensity of the fluorescent band corresponding to the PBP-BOCILLIN™ FL complex will decrease as the concentration of the competing Ceftriaxone increases.

  • Analysis: The concentration of Ceftriaxone that inhibits 50% of BOCILLIN™ FL binding (IC₅₀) is determined, providing a measure of its binding affinity for that PBP.

Assay_Workflow start Start prep Prepare PBP Enzyme and Serial Dilutions of Ceftriaxone start->prep incubate Incubate PBP + BOCILLIN™ FL + Ceftriaxone Dilutions prep->incubate sds_page Separate Proteins via SDS-PAGE incubate->sds_page visualize Visualize Gel with Fluorescence Imager sds_page->visualize analyze Analyze Band Intensity to Determine IC₅₀ visualize->analyze end End analyze->end

Caption: Workflow for a competitive PBP binding assay.
Experimental Protocol 2: Bacterial Lysis (Time-Kill) Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic by measuring the reduction in viable bacterial cell count over time.[15]

Methodology:

  • Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase and then diluted in fresh growth medium (e.g., Cation-adjusted Mueller-Hinton Broth) to a standardized starting concentration (e.g., ~5 x 10⁵ CFU/mL).[15]

  • Exposure: The bacterial inoculum is added to tubes containing the growth medium with Ceftriaxone at various concentrations (e.g., 0.5x, 1x, 2x, 4x the Minimum Inhibitory Concentration [MIC]) and a growth control tube without antibiotic.

  • Incubation: All tubes are incubated at 37°C with shaking.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.[15]

  • Quantification: The aliquots are serially diluted in sterile saline or PBS. A known volume of each appropriate dilution is plated onto agar plates (e.g., Tryptic Soy Agar).

  • Colony Counting: Plates are incubated for 18-24 hours at 37°C, and the resulting colonies are counted.

  • Analysis: The number of viable bacteria (CFU/mL) is calculated for each time point and concentration. The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[15]

Data Presentation: Example Time-Kill Assay Results
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC Ceftriaxone (log₁₀ CFU/mL)4x MIC Ceftriaxone (log₁₀ CFU/mL)
0 5.725.715.73
2 6.814.853.91
4 7.953.66<2.0 (Limit of Detection)
8 8.842.54<2.0 (Limit of Detection)
24 9.12<2.0 (Limit of Detection)<2.0 (Limit of Detection)

Conclusion

The mechanism of action of Ceftriaxone is a targeted and highly efficient process that exploits the essential nature of the bacterial cell wall. By acting as a structural mimic of the natural PBP substrate, Ceftriaxone initiates its lethal effect through the irreversible acylation and inactivation of these critical enzymes. This primary action halts peptidoglycan synthesis, leading to a secondary, catastrophic failure of cell wall integrity driven by unchecked autolytic enzymes, which ultimately results in bacteriolysis. A thorough understanding of this multi-step mechanism provides a crucial foundation for combating antibiotic resistance and guiding the development of future antibacterial agents.

References

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Foundational

(E)-Ceftriaxone CAS number and chemical properties

An In-Depth Technical Guide to (E)-Ceftriaxone: Properties, Analysis, and Significance Introduction Ceftriaxone is a potent, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against G...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (E)-Ceftriaxone: Properties, Analysis, and Significance

Introduction

Ceftriaxone is a potent, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against Gram-positive and Gram-negative bacteria, exceptional pharmacokinetic profile, and long elimination half-life that permits once-daily dosing for many indications.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bactericidal effects.[1][4][5]

However, the therapeutic efficacy and safety of Ceftriaxone are intrinsically linked to its chemical purity and stability. A critical aspect of its chemistry is the potential for geometric isomerization around the methoxyimino group in its side chain. The therapeutically active form is the (Z)-isomer. During synthesis, storage, or under specific stress conditions, it can convert to the corresponding (E)-isomer, also known as Ceftriaxone Impurity A.[6][7] This isomer is considered a toxic degradation product, making its detection and quantification a paramount concern for quality control in pharmaceutical development and manufacturing.[8]

This technical guide provides a comprehensive overview of (E)-Ceftriaxone for researchers, scientists, and drug development professionals. It delves into its chemical properties, mechanisms of formation, validated analytical protocols for its separation and quantification, and its toxicological significance, offering a holistic understanding of why this specific impurity is critical to monitor.

Chemical Identity and Properties

Nomenclature and CAS Numbers

Precise identification of chemical entities is fundamental. (E)-Ceftriaxone can exist in different forms (e.g., free acid, sodium salt), each with a unique Chemical Abstracts Service (CAS) number. It is crucial to distinguish these from the active (Z)-isomer.

Compound NameSynonym(s)CAS Number
(E)-Ceftriaxone Ceftriaxone E-Isomer; Ceftriaxone Impurity A92143-31-2[6][7]
(E)-Ceftriaxone Disodium Salt Ceftriaxone Sodium E-Isomer97164-54-0[9][10][11]
(Z)-Ceftriaxone (Active)Ceftriaxone73384-59-5[9][12]
(Z)-Ceftriaxone Disodium SaltCeftriaxone Sodium74578-69-1[9]
(Z)-Ceftriaxone Disodium HemiheptahydrateRocephin104376-79-6[12][13][14]
Molecular Structure and Isomerism

The key structural difference between the active drug, (Z)-Ceftriaxone, and its (E)-isomer lies in the spatial arrangement of the substituents around the C=N double bond of the oxime ether side chain. In the active (Z)-isomer, the methoxy group and the thiazole ring are on opposite sides of the double bond. In the (E)-isomer, they are on the same side. This seemingly minor change in geometry significantly impacts the molecule's ability to bind to its target PBPs, thereby affecting its biological activity.

Caption: Geometric Isomerism in Ceftriaxone.

Physicochemical Properties

The data presented below corresponds to the (E)-Ceftriaxone entity or its disodium salt, as specified. These properties are essential for developing analytical methods and understanding the molecule's behavior.

PropertyValueSource
Molecular Formula (Free Acid) C₁₈H₁₈N₈O₇S₃[7]
Molecular Weight (Free Acid) 554.6 g/mol [7]
Molecular Formula (Disodium Salt) C₁₈H₁₆N₈Na₂O₇S₃[10][11][15]
Molecular Weight (Disodium Salt) 598.54 g/mol [10][11]
IUPAC Name (Free Acid) (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[6][7]
Appearance Off-White to Yellowish-Orange Crystalline Powder[4][15]
XLogP3 -0.3[6]

Formation and Degradation

The presence of (E)-Ceftriaxone in a drug product is typically not a result of direct synthesis but rather the degradation of the active (Z)-isomer. Understanding the conditions that promote this isomerization is critical for ensuring drug product stability and shelf-life.

Isomerization from (Z)-Ceftriaxone

The conversion from the thermodynamically more stable (Z)-isomer to the (E)-isomer can occur when sufficient energy is introduced to overcome the rotational barrier of the C=N double bond. This process is often catalyzed by external stressors.

Impact of Stress Conditions

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. Studies on Ceftriaxone have shown that its stability is significantly influenced by various factors:

  • pH: Ceftriaxone is most susceptible to degradation in alkaline (basic) conditions. The degradation often involves the opening of the beta-lactam ring, but these conditions can also facilitate isomerization.[16][17]

  • Temperature: Elevated temperatures provide the necessary energy to accelerate both hydrolysis and isomerization, leading to an increased formation of the (E)-isomer and other degradation products.[16]

  • Light: Photostability studies are also crucial, as UV or visible light can induce isomerization in molecules with susceptible chromophores.

  • Oxidative Stress: The presence of oxidizing agents can lead to a different profile of degradation products, although the primary concern for isomeric purity remains pH and temperature.[16]

Analytical Methodologies for Isomer Separation

Importance of Isomeric Purity in Pharmaceutical Quality Control

Given that the (E)-isomer is an inactive and potentially toxic impurity, regulatory bodies mandate strict limits on its presence in the final drug product. Therefore, robust, validated, and stability-indicating analytical methods are required to separate and accurately quantify (E)-Ceftriaxone from the active pharmaceutical ingredient (API). A variety of chromatographic techniques have been successfully employed for this purpose.[18][19][20]

G sample Ceftriaxone Drug Substance/Product prep Sample Preparation (Dissolution in Mobile Phase) sample->prep hptlc HPTLC Application (Stationary Phase) prep->hptlc develop Chromatographic Development (Mobile Phase) hptlc->develop Separation detect Densitometric Scanning (e.g., λ = 281 nm) develop->detect quantify Quantification (Peak Area Comparison) detect->quantify Data Acquisition result Report: % (Z)-Ceftriaxone % (E)-Ceftriaxone quantify->result

Caption: HPTLC Workflow for Isomer Quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

Reverse-phase HPLC (RP-HPLC) coupled with UV detection is the most common method for analyzing Ceftriaxone and its impurities.[18]

  • Objective: To separate (E)-Ceftriaxone from (Z)-Ceftriaxone and other related substances.

  • Methodology:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., sodium acetate or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol). The precise ratio is optimized to achieve baseline separation.[21]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV detector set at a wavelength where both isomers have significant absorbance, often around 254 nm or 272 nm.[12]

    • Quantification: The concentration of the (E)-isomer is determined by comparing its peak area to that of a certified reference standard.

  • Causality: The C18 stationary phase separates molecules based on their hydrophobicity. Subtle differences in the three-dimensional shape and polarity between the (Z) and (E) isomers lead to differential retention times, allowing for their separation and quantification.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC offers a high-throughput alternative for the simultaneous determination of Ceftriaxone and its E-isomer.[8]

  • Objective: To achieve clear separation of the (Z) and (E) isomers on an HPTLC plate for densitometric quantification.

  • Methodology:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

    • Sample Application: Apply standard and sample solutions as bands using an automated applicator.

    • Mobile Phase: A multi-component solvent system is required to achieve separation. One published method uses a mixture of acetone, triethylamine, water, chloroform, and ethyl acetate.[8] The polarity of this mobile phase is finely tuned to exploit the differences in interaction of the isomers with the silica stationary phase.

    • Development: Develop the plate in a saturated chromatographic chamber until the mobile phase front reaches the desired distance.

    • Detection & Quantification: After drying the plate, perform densitometric scanning at the maximum absorbance wavelength (e.g., 281 nm).[8] The amount of (E)-isomer is calculated from the calibration curve of the reference standard.

  • Self-Validation: The specificity of the method is confirmed by the distinct Rf values of the two isomers and the absence of interference from other impurities or excipients at those positions.

Pharmacological and Toxicological Profile

Comparison of Antibacterial Activity: (Z) vs. (E) Isomer

The antibacterial activity of Ceftriaxone is critically dependent on the syn-configuration (Z-isomer) of the methoxyimino group.[4] This specific geometry orients the molecule correctly to fit into the active site of bacterial penicillin-binding proteins (PBPs). The altered stereochemistry of the (E)-isomer disrupts this precise fit, drastically reducing or completely abolishing its affinity for the target enzymes. Consequently, (E)-Ceftriaxone is considered to be devoid of significant antibacterial activity.

Toxicological Implications of the (E)-Isomer

Beyond its lack of efficacy, the (E)-isomer is classified as a toxic degradation product.[8] While specific toxicological studies on the isolated isomer are not widely published in open literature, the principle of pharmaceutical quality dictates that any significant impurity that is not the active substance must be considered potentially harmful unless proven otherwise. The presence of such impurities can increase the risk of adverse drug reactions. In some cases, degradation products of Ceftriaxone have been implicated in severe adverse events like immune hemolysis, highlighting the importance of controlling all impurities.[22] Therefore, minimizing patient exposure to the (E)-isomer is a primary objective of formulation development and stability testing.

Conclusion

(E)-Ceftriaxone is more than a simple impurity; it is a critical quality attribute that directly impacts the safety and efficacy of Ceftriaxone-based therapies. Its formation via isomerization from the active (Z)-isomer under various stress conditions necessitates rigorous control throughout the drug product lifecycle. For researchers and drug development professionals, a thorough understanding of its chemical properties, formation pathways, and the analytical techniques required for its control is not merely a regulatory hurdle but a fundamental component of ensuring patient safety. The implementation of robust, validated chromatographic methods is essential to guarantee that the final drug product meets the stringent purity standards required for this vital antibiotic.

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Exploratory

A Technical Guide to the Discovery, Separation, and Characterization of Ceftriaxone Isomers

Abstract Ceftriaxone, a third-generation cephalosporin, is a cornerstone of antibacterial therapy, prized for its broad spectrum of activity and favorable pharmacokinetic profile.[1] Its efficacy, however, is intrinsical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ceftriaxone, a third-generation cephalosporin, is a cornerstone of antibacterial therapy, prized for its broad spectrum of activity and favorable pharmacokinetic profile.[1] Its efficacy, however, is intrinsically linked to its specific geometric configuration. The molecule's structure includes a methoxyimino group on the C-7 acyl side chain, which gives rise to geometric (E/Z) isomerism. The therapeutically active and intended form is the (Z)-isomer, while the (E)-isomer is considered a related substance or impurity with significantly reduced antibacterial activity.[2] The potential for in-process formation or degradation-induced isomerization necessitates robust analytical and preparative methodologies to ensure the quality, safety, and efficacy of Ceftriaxone drug products. This technical guide provides an in-depth exploration of the causal mechanisms of Ceftriaxone isomerization, detailed protocols for the chromatographic separation and isolation of its isomers, and the definitive spectroscopic techniques for their structural elucidation.

The Genesis of Isomerism in Ceftriaxone

The key to understanding Ceftriaxone's isomerism lies in the chemical structure of its 7-aminocephalosporanic acid nucleus, specifically the 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetylamino side chain.[1] The carbon-nitrogen double bond (C=N) of the oxime group is the site of geometric isomerism.

  • (Z)-Isomer (syn-isomer): This is the therapeutically active form of Ceftriaxone. In this configuration, the methoxy group (-OCH₃) and the C-7 amide group are on the same side of the C=N double bond. This specific orientation is crucial for binding to penicillin-binding proteins (PBPs) in bacterial cell walls, thereby inhibiting cell wall synthesis.

  • (E)-Isomer (anti-isomer): This isomer, where the methoxy group and the C-7 amide are on opposite sides of the C=N double bond, exhibits significantly lower antibacterial potency.[3] It is considered a process-related impurity and a potential degradation product.[2]

The conversion between (Z) and (E) isomers is a reversible process that can be influenced by various factors during synthesis, formulation, and storage.[3] Studies have shown that exposure to acidic conditions or light can promote the conversion of the active (Z)-isomer to the inactive (E)-isomer, making control of this impurity a critical quality attribute.[2][4]

G Figure 1: Ceftriaxone (Z) and (E) Isomers cluster_Z (Z)-Ceftriaxone (Active Isomer) cluster_E (E)-Ceftriaxone (Inactive Isomer) z_isomer z_isomer e_isomer e_isomer z_isomer->e_isomer Isomerization (Light, pH)

Caption: Chemical structures of (Z)-Ceftriaxone and its (E)-isomer.

Core Methodologies for Isomer Separation and Isolation

The structural similarity of the (E) and (Z) isomers presents a significant analytical challenge. Their separation requires high-resolution chromatographic techniques capable of distinguishing subtle differences in their physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely adopted and validated technique for the analytical separation and quantification of Ceftriaxone and its (E)-isomer.[5] It is the standard method cited in major pharmacopoeias, including the United States Pharmacopeia (USP).[6]

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the industry standard. Its nonpolar nature provides effective retention of the moderately polar Ceftriaxone molecule through hydrophobic interactions. The choice of a high-purity silica backbone minimizes silanol interactions, leading to better peak shape and reduced tailing.

  • Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol).[7] The buffer (e.g., phosphate or citrate) is critical for controlling the pH. A pH around 7.0 is often used to ensure the ionization state of the carboxylic acid group is consistent, leading to reproducible retention times.[6][8] Ion-pairing agents, such as tetradecylammonium, are sometimes included to improve the resolution between the closely eluting isomers.[6]

  • Detection: Ceftriaxone exhibits strong UV absorbance. Detection is typically performed at wavelengths between 254 nm and 281 nm, providing high sensitivity for both the parent drug and its related impurities.[5][9]

Preparative Chromatography for Isomer Isolation

To obtain pure standards of the (E)-isomer for toxicological studies or as analytical reference material, preparative chromatography is employed. This involves scaling up the analytical HPLC method. Key considerations for scaling from analytical to preparative scale include:

  • Column Overloading: The column is intentionally overloaded with the sample mixture to maximize throughput.

  • Fraction Collection: A fraction collector is used to isolate the eluent containing the target isomer peak.

  • Solvent Removal: The collected fractions, rich in the desired isomer, are then subjected to solvent evaporation to yield the purified compound.

Supercritical Fluid Chromatography (SFC): A Green Alternative

SFC has emerged as a powerful "green chemistry" alternative for both analytical and preparative separations, particularly for chiral and isomeric compounds.[10][11]

Key Advantages of SFC:

  • Efficiency: SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity. This allows for faster separations and higher column efficiency compared to HPLC.[10]

  • Solvent Reduction: The use of CO₂ significantly reduces the consumption of toxic organic solvents, making the process more environmentally friendly and cost-effective.[11]

  • Faster Recovery: After fraction collection, the CO₂ rapidly returns to a gaseous state, simplifying the isolation of the purified compound from the co-solvent.[11]

For separating polar compounds like Ceftriaxone isomers, a polar co-solvent (e.g., methanol) is added to the supercritical CO₂ to modify the mobile phase polarity and achieve the desired separation.[12]

G Figure 2: General Isomer Isolation Workflow A Ceftriaxone Bulk Material (Mixture of Z and E Isomers) B Preparative Chromatography (HPLC or SFC) A->B C Fraction Collection B->C D Isolate (E)-Isomer Fraction C->D E Isolate (Z)-Isomer Fraction C->E F Solvent Evaporation & Purity Analysis D->F G Structural Elucidation (NMR, MS) F->G H Purified (E)-Isomer Reference Standard G->H

Caption: A generalized workflow for the isolation of Ceftriaxone isomers.

Experimental Protocols

The following protocols are representative methodologies derived from established practices and pharmacopeial standards.

Protocol 1: Analytical RP-HPLC Method for Isomer Quantification (USP-based)

This protocol is designed for the accurate quantification of Ceftriaxone and its (E)-isomer impurity.[6]

1. Reagent and Solution Preparation:

  • Buffer: Prepare a pH 7.0 buffer by combining a monobasic potassium phosphate solution and a dibasic sodium phosphate solution.

  • Mobile Phase: Prepare a filtered and degassed mixture of the pH 7.0 Buffer, water, acetonitrile, and an ion-pairing agent solution (e.g., tetradecylammonium sulfate).

  • Standard Solution: Accurately weigh and dissolve USP Ceftriaxone Sodium RS in the Mobile Phase to a final concentration of approximately 0.3 mg/mL.

  • System Suitability Solution: Prepare a solution containing both USP Ceftriaxone Sodium RS and USP Ceftriaxone E-Isomer RS to verify resolution.

  • Sample Solution: Prepare the sample to be tested at a nominal concentration of 0.3 mg/mL of Ceftriaxone in the Mobile Phase. Protect all solutions from light.

2. Chromatographic Conditions:

Parameter Value
Column 4.6-mm × 25-cm; 5-µm packing L1 (C18)
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Detector UV, 270 nm

| Column Temperature | Ambient |

3. System Suitability and Analysis:

  • Inject the System Suitability Solution. The resolution between the (Z)-Ceftriaxone and (E)-Ceftriaxone peaks must be not less than 3.0.

  • Inject the Standard Solution and the Sample Solution.

  • The relative retention times are approximately 1.0 for (Z)-Ceftriaxone and 1.4 for the (E)-isomer.

  • Calculate the percentage of the (E)-isomer in the sample by comparing its peak area to the total peak area of both isomers.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Once the (E)-isomer is isolated, Nuclear Magnetic Resonance (NMR) is the definitive technique for confirming its structure by distinguishing it from the (Z)-isomer.[2]

1. Sample Preparation:

  • Dissolve an accurately weighed amount (typically 5-10 mg) of the isolated isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹H NMR and ¹³C NMR spectra.

  • Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in complete signal assignment.

3. Spectral Interpretation:

  • The key to distinguishing the isomers lies in the chemical shifts of the protons and carbons near the oxime group. Due to different steric and electronic environments, these nuclei will resonate at different frequencies in the (E) and (Z) configurations.

  • For example, the chemical shift of the methoxy (-OCH₃) protons is a key indicator. In many cephalosporins, the methoxy protons of the (E)-isomer are deshielded (appear at a higher ppm value) compared to the (Z)-isomer.[2]

Isomer Approximate ¹H Chemical Shift (ppm) of -OCH₃ Protons Approximate ¹³C Chemical Shift (ppm) of C=N Carbon
(Z)-Ceftriaxone ~3.85~164.5
(E)-Ceftriaxone ~4.00~163.0
Note: Exact chemical shifts may vary based on solvent and experimental conditions. Data is illustrative based on published findings for similar cephalosporins.[2]

Regulatory Context and Quality Control

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[13][14] The (E)-isomer of Ceftriaxone is classified as a "related impurity."

  • Specification Setting: Limits for the (E)-isomer are established in the official monographs of pharmacopoeias and must be met for product release.[6]

  • ICH Guidelines: The principles outlined in the International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) are applied. These guidelines set thresholds for reporting, identification, and qualification of impurities.

  • Stability Testing: Stability studies must demonstrate that the level of the (E)-isomer does not increase beyond the specified limit under the recommended storage conditions throughout the product's shelf life.

Conclusion

The discovery and isolation of Ceftriaxone's geometric isomers are critical for ensuring the quality and therapeutic efficacy of this vital antibiotic. The (Z)-isomer represents the active drug, while the (E)-isomer is an impurity with diminished biological activity. A thorough understanding of the mechanisms driving isomerization, coupled with robust and validated analytical methods like RP-HPLC, is fundamental to quality control in the pharmaceutical industry. Advanced techniques such as SFC offer greener and more efficient pathways for isolation, while definitive spectroscopic methods like NMR provide unequivocal structural confirmation. By integrating these scientific principles and rigorous protocols, researchers and drug development professionals can effectively control isomeric purity, guaranteeing the safety and effectiveness of Ceftriaxone for patients worldwide.

References

  • Tian, Y., Lu, L., Chang, Y., Zhang, D., Li, J., Feng, Y., & Hu, C. (2015). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 102, 326-330.

  • de Oliveira, D., de Cássia Bernusso, L., & de Oliveira, M. (2018). A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. Lat. Am. J. Pharm, 37(1), 177-87.

  • T3DB (2009). Ceftriaxone (T3D2568). T3DB.

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  • U.S. Pharmacopeia (2016). Ceftriaxone for Injection. USP-NF.

  • Patel, S., & Patel, N. J. (2020). QbD approach to HPLC method development and validation of ceftriaxone sodium. Future Journal of Pharmaceutical Sciences, 6(1), 1-9.

  • Al-Aani, H., & Al-Rekabi, M. (2021). Pharmaceutical quality of eight generics of ceftriaxone preparation for injection in Eastern Asia. ResearchGate.

  • Patil, S., & Hasabe, S. (2022). Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutical. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-6.

  • European Medicines Agency (2012). Guideline on setting specifications for related impurities in antibiotics. EMA.

  • LabRulez LCMS (n.d.). Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection.

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  • Singh, S., Kumar, A., & Kumar, R. (2012). A Novel High Performance Liquid Chromatographic Method for Simultaneous Determination of Ceftriaxone and Sulbactam in Sulbactomax. Journal of Liquid Chromatography & Related Technologies, 35(10), 1386-1398.

  • Tian, Y., Lu, L., Chang, Y., Zhang, D., Li, J., Feng, Y., & Hu, C. (2015). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 102, 326-330.

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Foundational

An In-depth Technical Guide to the Pharmacokinetic Profile of (E)-Ceftriaxone in Animal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the methodologies and considerations for characterizing the pharmacokinetic (PK...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and considerations for characterizing the pharmacokinetic (PK) profile of (E)-Ceftriaxone in preclinical animal models. (E)-Ceftriaxone, a geometric isomer and potential impurity of the widely-used third-generation cephalosporin antibiotic Ceftriaxone, requires careful pharmacokinetic evaluation to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.[1] A thorough understanding of its in vivo behavior is critical for assessing its potential toxicity and impact on the overall safety and efficacy of the parent drug.[1] This document outlines the rationale behind preclinical study design, details robust experimental protocols, and presents a framework for data analysis, grounded in established regulatory principles. Due to the limited public data specifically on the (E)-isomer, this guide establishes a framework based on the extensive knowledge of Ceftriaxone, detailing the critical need for isomer-specific bioanalytical methods.

Introduction: The Imperative of Isomeric Purity in Pharmacokinetics

Ceftriaxone is a potent, broad-spectrum antibiotic with a long half-life that makes it a clinical mainstay.[2] It exists as a Z/E geometric isomer, with the (Z)-isomer being the active pharmaceutical ingredient. The (E)-isomer is typically considered an impurity or degradant, and its potential toxicity has been noted.[1] From a drug development and regulatory perspective, understanding the pharmacokinetic profile of significant impurities is not merely an academic exercise; it is a crucial component of the safety assessment.

Differential pharmacokinetic properties between isomers can lead to unexpected toxicity or altered efficacy. An impurity might have a longer half-life than the parent drug, leading to accumulation, or it may distribute preferentially to sensitive tissues. Therefore, characterizing the ADME profile of (E)-Ceftriaxone is essential to:

  • Assess potential for accumulation and toxicity: A longer half-life or different metabolic pathway could lead to unforeseen adverse effects.

  • Inform manufacturing and storage specifications: Understanding the in vivo consequences of the (E)-isomer informs the setting of acceptable limits in the final drug product.

  • Fulfill regulatory requirements: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) require that the safety of drug products be thoroughly evaluated, which includes an assessment of significant impurities.[3][4]

This guide provides the scientific rationale and detailed methodologies for conducting these critical investigations in relevant animal models.

Preclinical Pharmacokinetic Study Design

The primary goal of the preclinical PK study is to define the disposition of (E)-Ceftriaxone in a biological system.[5] This involves selecting the right animal models and designing a study that can accurately measure drug concentrations over time.

Rationale for Animal Model Selection

The choice of animal species is a critical decision in preclinical research.[4][5] Ideally, the selected species should model human physiology as closely as possible, particularly in terms of drug metabolism and distribution. For Ceftriaxone, studies have been conducted in rats, rabbits, dogs, and baboons.[6]

  • Rodents (Rats, Mice): Rats are a common initial choice due to their well-characterized physiology, cost-effectiveness, and the availability of historical data.[2][7][8] They are suitable for initial dose-ranging and single-dose PK studies. A 6-month toxicology and PK study in Sprague-Dawley rats found Ceftriaxone to be safe and well-tolerated, with rapid absorption and a half-life of 1-1.5 hours.[9]

  • Non-Rodents (Rabbits, Dogs, Primates): Rabbits and dogs offer the advantage of a larger body size, allowing for serial blood sampling from a single animal, which reduces inter-animal variability. The plasma protein binding of Ceftriaxone is concentration-dependent and varies significantly across species. It is highly bound (90-95%) at low concentrations in humans, baboons, rabbits, and rats, but much less so in dogs (~25%).[6] This makes species selection particularly important when investigating a compound with high protein binding.

Expert Insight: The choice of species should be justified based on metabolic similarity to humans, if known, and practical considerations for the study design. For a compound like Ceftriaxone with known species differences in protein binding, using at least two species (e.g., rat and dog) provides a more comprehensive picture of potential human pharmacokinetics.

Ethical Considerations and Regulatory Compliance

All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58) and with approval from an Institutional Animal Care and Use Committee (IACUC).[3][10] These regulations ensure data integrity and the humane treatment of animals.

Core Experimental Methodologies

A robust pharmacokinetic study is built on a foundation of precise and validated experimental procedures.

Bioanalytical Method: The Keystone of the Study

The single most critical element for this specific topic is the development and validation of a bioanalytical method capable of distinguishing and quantifying (E)-Ceftriaxone from the parent (Z)-Ceftriaxone in a biological matrix (e.g., plasma, urine).

Causality Behind the Choice: Standard HPLC-UV or microbiological assays may not differentiate between the isomers.[11][12] Therefore, a high-resolution chromatographic technique is mandatory. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity, which is essential for accurately quantifying low levels of the isomer in the presence of high concentrations of the parent drug.[13][14]

Protocol: Isomer-Specific LC-MS/MS Method Validation

  • Objective: To validate a method for the simultaneous determination of (Z)-Ceftriaxone and (E)-Ceftriaxone in animal plasma according to FDA guidelines.[14]

  • Materials:

    • Reference standards for (Z)-Ceftriaxone and (E)-Ceftriaxone.

    • Stable isotope-labeled internal standard (e.g., Ceftriaxone-d3).

    • Control animal plasma (e.g., rat K2-EDTA plasma).

    • LC-MS/MS system.

  • Procedure:

    • Chromatographic Separation: Develop a gradient elution method on a suitable C18 column to achieve baseline separation of the (E) and (Z) isomers. This is the most critical step.

    • Mass Spectrometry: Optimize MS parameters in positive ion mode using Selected Reaction Monitoring (SRM). Define precursor-product ion transitions for both isomers and the internal standard. For Ceftriaxone, a common transition is m/z 555.0 → 396.1.[14]

    • Sample Preparation: Use protein precipitation (e.g., with acetonitrile) or solid-phase extraction for sample clean-up.

    • Calibration Curve: Prepare calibration standards by spiking control plasma with known concentrations of both isomers, typically covering a range from 10 ng/mL to 5000 ng/mL.[1]

    • Validation Parameters:

      • Specificity: Ensure no interference from endogenous plasma components at the retention times of the analytes.

      • Linearity: Establish the concentration range over which the assay is accurate and precise (R² > 0.99).[1]

      • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of nominal values, and precision (%CV) should not exceed 15%.[14]

      • Matrix Effect & Recovery: Evaluate the effect of the plasma matrix on ionization and the efficiency of the extraction process.

      • Stability: Assess the stability of the isomers in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

In-Vivo Study Protocol

This protocol outlines a typical single-dose intravenous (IV) and oral (PO) pharmacokinetic study in rats.

Workflow Diagram: Animal Pharmacokinetic Study

G cluster_prep 1. Pre-Study Phase cluster_dose 2. Dosing Phase cluster_sample 3. Sampling Phase cluster_analysis 4. Analysis Phase acclimatize Animal Acclimatization (>72 hours) fasting Overnight Fasting (for PO group) acclimatize->fasting admin Drug Administration (IV or PO) fasting->admin dose_prep Dose Formulation Preparation & Verification dose_prep->admin sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) admin->sampling process Plasma Processing (Centrifugation) sampling->process storage Sample Storage (-80°C) process->storage bioanalysis LC-MS/MS Bioanalysis of Plasma Samples storage->bioanalysis pk_calc Pharmacokinetic Analysis (NCA or Compartmental) bioanalysis->pk_calc report Data Interpretation & Reporting pk_calc->report

Caption: Workflow for a typical preclinical pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use 12 male Sprague-Dawley rats (250-300g).

    • Acclimatize animals for at least 3 days.

    • Surgically implant jugular vein catheters for IV administration and serial blood sampling to minimize stress. Allow for a 48-hour recovery period.

  • Dosing:

    • Divide rats into two groups (n=6 per group).

    • Group 1 (IV): Administer (E)-Ceftriaxone at 10 mg/kg via the jugular vein catheter.

    • Group 2 (PO): Administer (E)-Ceftriaxone at 50 mg/kg via oral gavage.

    • Justification: The IV route provides direct systemic administration, allowing for the determination of clearance and volume of distribution. The PO route is used to assess oral absorption and bioavailability. The dose selection should be based on prior toxicology studies or literature on the parent compound.[9]

  • Blood Sampling:

    • Collect blood samples (~150 µL) into K2-EDTA tubes at pre-dose (0), and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Centrifuge samples at 4°C to separate plasma.

    • Store plasma at -80°C until bioanalysis.

  • Urine and Feces Collection (Optional):

    • House animals in metabolic cages to collect urine and feces over 24 or 48 hours.

    • This allows for the determination of the routes and extent of excretion of the unchanged drug and potential metabolites.

Pharmacokinetic Data Analysis and Interpretation

Once plasma concentrations are determined, pharmacokinetic parameters are calculated to describe the ADME processes.

Non-Compartmental Analysis (NCA)

NCA is a model-independent method used to calculate key PK parameters directly from the concentration-time data.

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure. Calculated using the linear trapezoidal rule.

  • t½ (Half-life): Time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time (Dose_IV / AUC_IV).

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes (CL / λz, where λz is the terminal elimination rate constant).

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation ((AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)) * 100.

Comparative Pharmacokinetics of Ceftriaxone
ParameterRatRabbitDogBuffalo Calf (IV)Reference
Dose 100 mg/kg IV--10 mg/kg IV[7]
t½ (hours) 0.48--1.27[7][15]
CL (L/kg/h) ---0.26[15]
Vd (L/kg) ---0.48[15]
Protein Binding ~90% (saturable)~90% (saturable)~25% (saturable)-[6]

Note: Parameters can vary significantly based on dose, strain, and analytical method. Ceftriaxone exhibits dose-dependent, non-linear pharmacokinetics due to its saturable plasma protein binding.[13][16]

ADME Pathway Visualization

ADME cluster_abs cluster_dist cluster_meta cluster_exc Dose Administered (E)-Ceftriaxone Blood Systemic Circulation (Plasma) Dose->Blood Absorption (F%) Free Free Drug Blood->Free Bound Protein-Bound Drug Blood->Bound Metabolism Liver / Other (Potential Phase I/II Metabolites) Blood->Metabolism Kidney Renal Excretion (Urine) Blood->Kidney Direct Elimination Tissues Peripheral Tissues (Site of Action/Toxicity) Free->Tissues Metabolism->Kidney Bile Biliary Excretion (Feces) Metabolism->Bile

Caption: The ADME pathway for a systemically absorbed compound.

Conclusion and Authoritative Grounding

The pharmacokinetic characterization of (E)-Ceftriaxone in animal models is a critical step in ensuring the safety and quality of Ceftriaxone formulations. This guide provides the strategic framework and detailed protocols necessary for this evaluation. The cornerstone of this work is an isomer-specific, validated bioanalytical method, without which meaningful data cannot be generated. By comparing the resulting ADME profile of the (E)-isomer to the well-documented profile of the active (Z)-isomer, researchers can make informed decisions about acceptable impurity levels and potential toxicological risks. All preclinical safety and pharmacokinetic studies should be designed and conducted in accordance with the principles outlined by regulatory authorities like the FDA to ensure data quality and ethical conduct.[5][10]

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  • A high-performance thin-layer chromatography densitometric method for the separation of isomeric ceftriaxone in powder for injection formulation - NIH. (Source: NIH). [Link]

  • Plasma protein binding of ceftriaxone - PubMed. (Source: PubMed). [Link]

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Exploratory

(E)-Ceftriaxone: A Technical Guide to Unlocking Novel Therapeutic Potential

Abstract Ceftriaxone, a third-generation cephalosporin, is widely recognized for its potent bactericidal activity and, more recently, for its remarkable neuroprotective effects, primarily attributed to the (Z)-isomer.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ceftriaxone, a third-generation cephalosporin, is widely recognized for its potent bactericidal activity and, more recently, for its remarkable neuroprotective effects, primarily attributed to the (Z)-isomer.[1][2] However, the therapeutic potential of its geometric counterpart, (E)-Ceftriaxone, remains a largely unexplored frontier. This technical guide diverges from the well-trodden path of the (Z)-isomer to propose a structured, scientifically-grounded framework for investigating (E)-Ceftriaxone as a novel therapeutic candidate. We synthesize the known mechanisms of (Z)-Ceftriaxone, focusing on glutamate transporter modulation, as a foundational blueprint for evaluating the distinct pharmacology of the (E)-isomer. This document provides in-depth protocols for the analytical separation of these isomers, outlines key in vitro and in vivo assays to characterize the biological activity of (E)-Ceftriaxone, and presents a rationale for its potential development in treating neurological disorders. This guide is intended for researchers, scientists, and drug development professionals dedicated to exploring novel chemical entities for unmet medical needs.

Introduction: Beyond the (Z)-Isomer

Ceftriaxone is a cornerstone of antibacterial therapy, with a mechanism of action rooted in the inhibition of bacterial cell wall synthesis.[3][4] Its clinical success is due to a broad spectrum of activity, a favorable pharmacokinetic profile characterized by a long half-life, and its ability to cross the blood-brain barrier.[5][6][7]

In a significant expansion of its therapeutic profile, research has robustly demonstrated that ceftriaxone exerts powerful neuroprotective effects independent of its antibacterial properties.[8] This activity is primarily mediated by the upregulation of the astrocytic glutamate transporter-1 (GLT-1 or EAAT2), which is responsible for the majority of glutamate uptake in the brain.[9][10] By enhancing GLT-1 expression and function, ceftriaxone mitigates glutamate-induced excitotoxicity, a central pathological mechanism in ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[5][11][12]

However, commercially available ceftriaxone exists as the (Z)-isomer. Its geometric counterpart, the (E)-isomer, arises from the configuration around the methoxyimino moiety and is typically considered an impurity with potential toxicity.[13][14] This classification overlooks a fundamental principle of pharmacology: stereoisomers of a drug can possess markedly different biological activities, potencies, and toxicological profiles. The distinct three-dimensional arrangement of the (E)-isomer could lead to novel interactions with biological targets, potentially offering a superior therapeutic window or an entirely different mechanism of action compared to its well-studied sibling.

This guide puts forth the thesis that (E)-Ceftriaxone should be investigated not as an impurity, but as a distinct new chemical entity with its own therapeutic potential. We will leverage the extensive knowledge of the (Z)-isomer's neuroprotective action as a launchpad to design a comprehensive research program to isolate, characterize, and validate the potential applications of (E)-Ceftriaxone.

Isomer Chemistry and Analytical Separation

The structural difference between (Z)- and (E)-Ceftriaxone lies in the spatial orientation of the methoxy group relative to the C=N double bond of the oxime ether side chain. This seemingly minor variation fundamentally alters the molecule's shape and can dictate its binding affinity to biological targets. The successful investigation of (E)-Ceftriaxone is contingent upon robust analytical methods capable of resolving and purifying it from the (Z)-isomer.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the primary techniques for separating ceftriaxone isomers.[14][15] An HPTLC-densitometric method has been specifically validated for the simultaneous determination of ceftriaxone sodium and its (E)-isomer, providing a reliable foundation for both quality control and preparative isolation.[13]

Protocol 1: HPTLC-Densitometric Separation of (E)- and (Z)-Ceftriaxone

This protocol is adapted from the validated method for separating ceftriaxone isomers in powder for injection formulations.[13][14]

Objective: To achieve baseline separation of (E)-Ceftriaxone and (Z)-Ceftriaxone for analytical quantification and preparative isolation.

Materials:

  • HPTLC system with Linomat semi-automatic sampler and TLC scanner.

  • HPTLC glass plates precoated with silica gel 60F254.

  • Mobile Phase: A mixture of acetone, triethylamine, water, chloroform, and ethyl acetate. The exact ratio must be optimized based on specific laboratory conditions to achieve the target Rf values.

  • Standard solutions of (Z)-Ceftriaxone and a reference sample containing (E)-Ceftriaxone.

  • Class A glassware.

Methodology:

  • Plate Preparation: Activate the HPTLC plate by heating it in an oven at 110°C for 20 minutes. Allow it to cool to room temperature in a desiccator.

  • Sample Application: Apply the sample solutions (e.g., 5 µL) as 8 mm bands onto the HPTLC plate using the semi-automatic sampler. Maintain a distance of 10 mm between bands.

  • Chromatographic Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase vapor for 20 minutes. The development distance should be approximately 80 mm.

  • Drying: After development, dry the plate in a stream of warm air to completely remove the mobile phase solvents.

  • Densitometric Analysis: Scan the dried plate using a TLC scanner in absorbance mode at a wavelength of 254 nm.

  • Identification and Quantification: Identify the isomers based on their Rf values. The reported Rf values are approximately 0.51 for (Z)-Ceftriaxone and 0.62 for (E)-Ceftriaxone.[13] Quantify the isomers by generating a calibration curve from standard solutions of known concentrations.

Self-Validation & Causality: This method's trustworthiness relies on its specificity, linearity, accuracy, and precision, which must be validated in-house.[13] The choice of a multi-component mobile phase is critical; the different solvents provide a polarity gradient necessary to exploit the subtle physicochemical differences between the geometric isomers, enabling their separation on the silica gel stationary phase.

The Neuroprotective Mechanism of (Z)-Ceftriaxone: A Blueprint for Investigation

The neuroprotective action of (Z)-Ceftriaxone is a well-established, non-antibiotic property that provides a logical and compelling starting point for the investigation of its (E)-isomer.

The Glutamate Transporter GLT-1 Pathway

The primary mechanism involves the transcriptional upregulation of GLT-1.[10][16] This process is believed to be mediated through the nuclear factor-kappaB (NF-κB) signaling pathway.[16] Increased GLT-1 protein expression on astrocytes enhances the clearance of glutamate from the synaptic cleft, thereby reducing the overstimulation of glutamate receptors (e.g., NMDA receptors) and preventing downstream excitotoxic cell death.[5][17] This mechanism has proven effective in numerous preclinical models of neurological disorders.[11]

G Glutamate_excess Excess Synaptic Glutamate NMDA_R NMDA_R Glutamate_excess->NMDA_R Over-activates GLT1_Protein GLT1_Protein Glutamate_excess->GLT1_Protein Uptake Z_Ceftriaxone Z_Ceftriaxone NFkB NFkB GLT1_Gene GLT1_Gene Ca_influx Ca_influx Excitotoxicity Excitotoxicity

Anti-Inflammatory Effects

In addition to glutamate modulation, (Z)-Ceftriaxone has been shown to exert anti-inflammatory effects. In models of traumatic brain injury, it significantly reduced the levels of pro-inflammatory cytokines such as IL-1β, IFN-γ, and TNF-α.[12] This dual action—anti-excitotoxic and anti-inflammatory—makes it a highly effective neuroprotective agent.

Proposed Research Framework for (E)-Ceftriaxone

The central hypothesis is that (E)-Ceftriaxone possesses distinct biological activity relevant to neurological disorders. The following experimental workflow is designed to systematically test this hypothesis.

G start Crude Ceftriaxone (mixture of isomers) protocol1 Protocol 1: Preparative HPTLC/HPLC Isomer Separation start->protocol1 pure_E Pure (E)-Ceftriaxone (>99% purity) protocol1->pure_E protocol2 protocol2 pure_E->protocol2 protocol3 protocol3 pure_E->protocol3 protocol4 protocol4 pure_E->protocol4 decision Does (E)-Ceftriaxone show promising in vitro activity? stop Terminate Investigation decision->stop No protocol5 protocol5 decision->protocol5 Yes continue_dev Advance to Lead Optimization & Toxicology protocol2->decision protocol3->decision protocol4->decision protocol6 protocol6 protocol5->protocol6 protocol6->continue_dev

Protocol 2: In Vitro Glutamate Uptake Assay

Objective: To determine if (E)-Ceftriaxone modulates the activity of glutamate transporters on primary astrocytes.

Methodology:

  • Cell Culture: Culture primary rat astrocytes until confluent.

  • Treatment: Treat cells with varying concentrations of (E)-Ceftriaxone (e.g., 1 µM to 100 µM) for 72 hours. Include (Z)-Ceftriaxone as a positive control and a vehicle-only group as a negative control.

  • Uptake Assay: Incubate the treated cells with a solution containing radiolabeled [³H]L-glutamate for 10 minutes.

  • Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process.

  • Lysis and Scintillation: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Analysis: Normalize the radioactive counts to the total protein content in each well. Compare the glutamate uptake in (E)-Ceftriaxone-treated cells to the controls.

Causality: This assay directly measures the functional consequence of any change in GLT-1 expression or activity, providing a clear indication of whether the (E)-isomer engages the same primary target as the (Z)-isomer.

Protocol 3: In Vitro Neuronal Viability Assay

Objective: To assess the neuroprotective potential of (E)-Ceftriaxone against glutamate-induced excitotoxicity.

Methodology:

  • Cell Culture: Establish primary cortical neuron cultures or co-cultures of neurons and astrocytes.

  • Pre-treatment: Pre-treat the cultures with (E)-Ceftriaxone, (Z)-Ceftriaxone (positive control), or vehicle for 72 hours.

  • Excitotoxic Insult: Expose the cultures to a high concentration of glutamate (e.g., 100 µM) for 15-30 minutes to induce excitotoxicity.

  • Washout and Recovery: Wash out the glutamate and replace it with fresh, pre-conditioned media containing the respective treatments.

  • Viability Assessment: After 24 hours, assess neuronal viability using an MTT or LDH assay.

  • Analysis: Compare the percentage of viable neurons in the (E)-Ceftriaxone group against the glutamate-only and positive control groups.

Causality: This experiment provides a direct functional readout of neuroprotection. By using a co-culture system, it allows for the assessment of astrocyte-mediated protective mechanisms, such as glutamate clearance.

Pharmacokinetics and Data Presentation

While the pharmacokinetics (PK) of (E)-Ceftriaxone are unknown, the profile of the (Z)-isomer provides a benchmark for future studies. Understanding the PK of the (Z)-isomer is crucial for designing effective dosing regimens in preclinical models.

ParameterValue (Human, (Z)-Isomer)Reference
Elimination Half-life 5.8 - 9.6 hours[18][19][20]
Volume of Distribution (Vd) ~19.5 L (in septic patients)[18]
Protein Binding 85-95% (saturable)[6][21]
Primary Excretion Route 33-67% Renal, 35-45% Biliary[22]
Blood-Brain Barrier Penetrates effectively[5][23]
Table 1: Key Pharmacokinetic Parameters of (Z)-Ceftriaxone.

A crucial first step in the in vivo assessment of (E)-Ceftriaxone (Protocol 5) would be to determine its own PK profile, including its half-life, bioavailability, and ability to penetrate the CNS. This data is essential for designing meaningful efficacy studies.

Future Directions and Challenges

If initial in vitro and in vivo studies demonstrate that (E)-Ceftriaxone has a promising therapeutic profile (e.g., greater potency in upregulating GLT-1, a better safety profile, or a novel mechanism of action), several critical paths must be pursued:

  • Mechanism Deconvolution: If the activity of (E)-Ceftriaxone is not mediated by GLT-1, extensive target identification studies will be required.

  • Stereospecific Synthesis: Developing a synthetic route that selectively produces the (E)-isomer would be essential for commercial viability, avoiding costly and inefficient separation from the (Z)-isomer.[24][25]

  • Toxicology: A comprehensive toxicological assessment is required, especially given early reports of potential toxicity when present as an impurity.[13]

  • Pharmacodynamics: Detailed PD studies will be needed to correlate drug concentration with the desired biological effect, guiding dose selection for clinical trials.

The primary challenge lies in overcoming the existing paradigm that views (E)-Ceftriaxone solely as an impurity. A significant body of evidence demonstrating a clear, positive therapeutic index will be necessary to shift this perspective.

Conclusion

The investigation into the therapeutic applications of (E)-Ceftriaxone represents a compelling opportunity to unlock the full potential of a well-established chemical scaffold. By leveraging the deep mechanistic understanding of its (Z)-isomer as a neuroprotective agent, we can employ a targeted and efficient research strategy. The protocols and framework outlined in this guide provide a clear, step-by-step path to isolate (E)-Ceftriaxone, characterize its unique biological signature, and determine its viability as a novel therapeutic agent for debilitating neurological disorders. This endeavor requires a departure from conventional thinking, embracing the principle that within a single molecule's isomeric family may lie multiple, distinct therapeutic opportunities.

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Foundational

Solubility and degradation of (E)-Ceftriaxone in different solvents

An In-Depth Technical Guide to the Solubility and Degradation of (E)-Ceftriaxone in Various Solvents Abstract Ceftriaxone is a widely utilized third-generation cephalosporin antibiotic prized for its broad-spectrum activ...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Degradation of (E)-Ceftriaxone in Various Solvents

Abstract

Ceftriaxone is a widely utilized third-generation cephalosporin antibiotic prized for its broad-spectrum activity and favorable pharmacokinetic profile.[1][2] However, its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability in various solvent systems. The formation of its geometric isomer, (E)-Ceftriaxone, and other degradation products can impact potency and introduce potential impurities. This technical guide provides a comprehensive examination of the solubility and degradation pathways of Ceftriaxone, with a focus on the implications for its isomers. We will explore its solubility profile in common aqueous and organic solvents, delineate its primary degradation mechanisms under various stress conditions, and present validated experimental protocols for assessing both solubility and stability. This document is intended for researchers, formulation scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights and methodologies to ensure the development of stable and effective Ceftriaxone-based therapeutics.

Introduction to Ceftriaxone

Ceftriaxone is a β-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis, leading to cell lysis.[1][3] Its chemical structure features a syn-configuration in its methoxyimino moiety, designated as the (Z)-isomer, which is the therapeutically active form. However, under certain conditions, it can isomerize to the inactive (E)-Ceftriaxone (also referred to as Ro 15-2254).[4] The presence and quantification of this and other degradation products are critical for ensuring the drug's quality, safety, and efficacy. An understanding of the factors governing the solubility and degradation of Ceftriaxone is therefore paramount for parenteral formulation design, storage, and administration.[5][6]

Physicochemical Properties of Ceftriaxone

The behavior of Ceftriaxone in solution is dictated by its fundamental physicochemical properties. It is typically used as a disodium salt to enhance its aqueous solubility.

PropertyValueSource
Chemical FormulaC18H18N8O7S3[1][2]
Molar Mass554.58 g/mol [2]
Molar Mass (Disodium Salt Hemihaptahydrate)661.60 g/mol [7]
pKa~3.0 (Carboxylic Acid), 3.2 (Amino Group), 4.1 (Enolic OH)[7]
AppearanceWhite to yellowish-orange crystalline powder[2]
UV Maximum (in water)241-242 nm, 272 nm[7][8]

Solubility Profile of (E)-Ceftriaxone and its Active Isomer

The solubility of Ceftriaxone is highly dependent on the solvent, temperature, and its salt form. The disodium salt is generally used in formulations due to its enhanced water solubility.[3]

Factors Influencing Solubility
  • Temperature: For most solvents, the solubility of Ceftriaxone disodium increases with rising temperature.[9][10]

  • Solvent Polarity: Ceftriaxone disodium, being a salt, exhibits higher solubility in polar solvents like water and formamide compared to less polar organic solvents such as acetone and ethanol.[9][11]

  • pH: The pH of aqueous solutions can influence the ionization state of Ceftriaxone's functional groups, thereby affecting its solubility.

Solubility in Aqueous and Organic Solvents

Ceftriaxone disodium is freely soluble in water, which is the primary solvent for parenteral administration.[3] Its solubility in other common solvents has been systematically evaluated. Experimental data shows that solubility in pure solvents at temperatures between 278 K and 318 K follows the order: acetone < ethanol < N,N-dimethylformamide < methanol < formamide.[9][10]

Summary of Ceftriaxone Solubility Data
SolventFormTemperatureSolubilitySource
WaterDisodium Salt25°CFreely Soluble (~400 mg/mL)[3][7]
Phosphate Buffered Saline (PBS, pH 7.2)Disodium Salt HydrateRoom Temp.~10 mg/mL[8][11]
MethanolDisodium SaltRoom Temp.Sparingly Soluble[3][11]
EthanolDisodium SaltRoom Temp.Very Slightly Soluble[3]
AcetoneDisodium Salt278.15 K - 318.15 KMole Fraction: 0.00002 - 0.00015[9]
N,N-Dimethylformamide (DMF)Disodium Salt278.15 K - 318.15 KMole Fraction: 0.0003 - 0.0009[9]
FormamideDisodium Salt278.15 K - 318.15 KMole Fraction: 0.006 - 0.012[9]

Degradation of (E)-Ceftriaxone and its Active Isomer

Ceftriaxone is unstable in aqueous solutions, with its degradation influenced by pH, temperature, light, and initial concentration.[6][12] The degradation process can lead to loss of potency and the formation of various impurities, including the (E)-isomer.

Major Degradation Pathways

The degradation of Ceftriaxone is complex and can occur through several mechanisms simultaneously:

  • Hydrolysis of the β-Lactam Ring: This is a common degradation pathway for all β-lactam antibiotics, leading to the opening of the four-membered ring and rendering the molecule inactive.[12]

  • Isomerization: The active (Z)-isomer can convert to the inactive (E)-isomer at the C-7 side chain's oxime function.

  • Side-Chain Cleavage: Hydrolysis can occur at the C-3 position, cleaving the thiotriazine ring, a process noted to be significant in acidic, basic, and neutral solutions.[13] One of the principal degradation products identified under various conditions is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine.[13]

Visualization of Degradation Pathway

The following diagram illustrates the key degradation routes for Ceftriaxone in an aqueous environment.

G CTX (Z)-Ceftriaxone (Active) ECTX (E)-Ceftriaxone (Inactive Isomer) CTX->ECTX Isomerization OpenRing β-Lactam Ring Hydrolysis Product CTX->OpenRing Hydrolysis Triazine Triazine Impurity (Ceftriaxone Impurity C) CTX->Triazine:n Side-Chain Cleavage Other Other Degradation Products OpenRing->Other Triazine->Other

Caption: Key degradation pathways of Ceftriaxone in solution.

Factors Influencing Degradation
  • pH: Ceftriaxone's stability is highly pH-dependent. The optimal pH for stability in an aqueous solution is reported to be around 7.5.[6][12] Degradation accelerates in both acidic and basic conditions.[13][14] Specifically, the drug is susceptible to acid hydrolysis and oxidation but is relatively more stable under alkaline treatment.[14]

  • Temperature: Degradation follows first-order kinetics and is significantly faster at higher temperatures.[12][15] Solutions are substantially more stable when stored at refrigerated (4-8°C) or frozen (-20°C) temperatures compared to room temperature.[15][16]

  • Concentration: The initial concentration of Ceftriaxone can affect its stability.[5][16] Higher concentrations may lead to faster degradation in some diluents.[16][17]

  • Solvent/Diluent: The choice of solvent has a marked impact. For instance, solutions in sterile water or 5% dextrose exhibit greater stability than those in lidocaine.[16]

  • Light: Exposure to UV and visible radiation can induce degradation.[14][15]

Summary of Ceftriaxone Stability in Different Conditions
Solvent/ConditionConcentrationTemperatureStability Period (<90% Remaining)Source
Sterile Water100 mg/mL25°C3 days[16]
Sterile Water100 mg/mL4°C10 days[16]
5% Dextrose100 mg/mL25°C3 days[16]
5% Dextrose100 mg/mL4°C10 days[16]
2% Lidocaine100 mg/mL25°C8 hours[16]
2% Lidocaine100 mg/mL4°C8 days[16]
Aqueous SolutionNot SpecifiedRoom Temp.4 days[15]
Aqueous SolutionNot Specified8°C41 days[15]
Aqueous SolutionNot Specified-20°C>76 days[15]

Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This method is a gold standard for determining equilibrium solubility. The core principle is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of (E)-Ceftriaxone powder to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 48-72 hours) sufficient to reach equilibrium. A preliminary kinetic study can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the bath for at least 2 hours to let the undissolved solids settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of Ceftriaxone using a validated analytical method, such as HPLC-UV.[6][18]

  • Data Analysis: Calculate the solubility in units such as mg/mL or moles/L. Repeat the experiment at different temperatures to build a solubility profile.

Workflow for Solubility Determination

Caption: Workflow for isothermal shake-flask solubility determination.

Protocol for Stability-Indicating Assay (Forced Degradation)

A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products.[15] This is achieved through forced degradation studies.

Methodology:

  • Solution Preparation: Prepare a stock solution of Ceftriaxone in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation (Stressing):

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature for a specified time.[14]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.[14]

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-5% H₂O₂) and monitor.[14]

    • Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60-80°C).[15]

    • Photolytic Degradation: Expose the solution to UV and/or visible light in a photostability chamber.[14][15]

  • Neutralization & Dilution: At various time points, withdraw samples from the stressed solutions. Neutralize the acid and base-stressed samples before diluting all samples to a suitable concentration for analysis.

  • HPLC-UV Analysis:

    • Column: Use a reverse-phase column (e.g., C18).[15]

    • Mobile Phase: A common mobile phase consists of an acetonitrile and buffer mixture (e.g., phosphate buffer) with an ion-pairing agent like tetrabutylammonium bromide to improve peak shape.[15]

    • Detection: Monitor the eluent at a suitable wavelength, typically 241 nm or 260 nm.[14][15]

  • Method Validation: Analyze the chromatograms of the stressed samples. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main Ceftriaxone peak, demonstrating specificity. This ensures that any decrease in the main peak area is due to actual degradation and not chromatographic interference.

Workflow for Stability Study

G A Prepare Ceftriaxone Stock Solution B Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) A->B C Sample at Time Intervals B->C Forced Degradation D Neutralize (if needed) & Dilute C->D E Analyze via HPLC-UV D->E F Evaluate Peak Purity & Resolution E->F Specificity Check G Quantify Remaining Ceftriaxone E->G Assay

Caption: Workflow for a forced degradation stability study.

Conclusion

The solubility and stability of (E)-Ceftriaxone and its active isomer are critical parameters that dictate its formulation, storage, and ultimate clinical performance. This guide has detailed its solubility profile across various pharmaceutically relevant solvents and elucidated the primary factors—pH, temperature, and solvent composition—that govern its degradation kinetics. The provided experimental protocols offer robust, self-validating frameworks for researchers to accurately assess these properties. By applying these principles and methodologies, drug development professionals can mitigate risks associated with physical instability and chemical degradation, ensuring the delivery of a safe, stable, and efficacious Ceftriaxone product.

References

  • Pérez, F., Navarrete, A., & Martínez, M. (2006). Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. Revista de la Facultad de Farmacia, 48(1), 19-24. Retrieved from [Link]

  • Borner, K., Borner, E., & Lode, H. (1985). Degradation of ceftriaxone in aqueous solutions. Pharmazie, 40(5), 333-335. Retrieved from [Link]

  • Al-Aani, H. M., & Al-Zubaidi, A. K. (2018). The Stability of Ceftriaxone Sodium in vials using different Diluents. Research Journal of Pharmacy and Technology, 11(10), 4341-4346. Retrieved from [Link]

  • García, M. A., Solans, C., & Tugues, M. (2000). Stability of ceftriaxone in water and cerebrospinal fluid determined by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 23(6), 1089-1094. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71587342, Ceftriaxone, (E)-. Retrieved January 10, 2024, from [Link]

  • Al-Ghamdi, M. S., Al-Malki, J., & Al-Ghamdi, S. A. (2019). Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy. Infectious Diseases and Therapy, 8(3), 445-451. Retrieved from [Link]

  • da Trindade, M. T., & Salgado, H. R. N. (2018). A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. Critical Reviews in Analytical Chemistry, 48(2), 95-103. Retrieved from [Link]

  • Esteban, M. J., Cantón, E., & Rius, F. (1993). Influence of Temperature on Degradation Kinetics of Ceftriaxone in Diluted and Undiluted Human Serum. Antimicrobial Agents and Chemotherapy, 37(7), 1431-1434. Retrieved from [Link]

  • Khan, M. S., Gowda, K. V., & Kumar, S. (2016). Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. Journal of Applied Pharmaceutical Science, 6(1), 114-119. Retrieved from [Link]

  • Weaver, J. L., et al. (2019). Detection of Degraded, Adulterated, and Falsified Ceftriaxone Using Paper Analytical Devices. Analytical Methods, 11(36), 4649-4656. Retrieved from [Link]

  • Hashemian, S., et al. (2017). Effect of initial ceftriaxone concentration on its degradation in the UV/H2O2. ResearchGate. Retrieved January 10, 2024, from [Link]

  • Macha, S., & Mbhele, N. (2022). A Review of Methods for Removal of Ceftriaxone from Wastewater. Water, 14(15), 2394. Retrieved from [Link]

  • Baxter Corporation. (2020). Ceftriaxone Injection, USP Product Monograph. Retrieved January 10, 2024, from [Link]

  • ResearchGate. (n.d.). Proposed ceftriaxone degradation pathway in an aqueous environment at 20 mg mL-1 concentration. Retrieved January 10, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5479530, Ceftriaxone. Retrieved January 10, 2024, from [Link]

  • Wikipedia. (n.d.). Ceftriaxone. Retrieved January 10, 2024, from [Link]

  • The Merck Index Online. (n.d.). Ceftriaxone. Royal Society of Chemistry. Retrieved January 10, 2024, from [Link]

  • Al-Momani, F. A., & Al-Zoubi, M. A. (2017). Degradation of the Antibiotic Ceftriaxone by Fenton Oxidation Process and Compound Analysis. Journal of Physical Science, 28(3), 93-106. Retrieved from [Link]

  • Zhang, C., Wang, J., & Wang, Y. (2005). Solubility of Ceftriaxone Disodium in Acetone, Methanol, Ethanol, N,N-Dimethylformamide, and Formamide between 278 and 318 K. Journal of Chemical & Engineering Data, 50(5), 1562-1564. Retrieved from [Link]

  • Zhang, C., Wang, J., & Wang, Y. (2005). Solubility of Ceftriaxone Disodium in Acetone, Methanol, Ethanol, N,N-Dimethylformamide, and Formamide between 278 and 318 K. ResearchGate. Retrieved January 10, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Separation of Ceftriaxone and its Geometric Isomer, (E)-Ceftriaxone

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the third-generation cephalosporin antibio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the third-generation cephalosporin antibiotic, Ceftriaxone, from its critical process impurity and degradant, the (E)-isomer. The presence of the (E)-isomer, a geometric isomer of Ceftriaxone, can impact the safety and efficacy of the drug product. Therefore, its monitoring is a critical quality control parameter.[1][2] This method is grounded in pharmacopeial procedures, ensuring its suitability for quality control, stability studies, and impurity profiling in research, development, and manufacturing environments.[3][4] We provide a comprehensive protocol, including the scientific rationale behind the method parameters, to ensure reproducibility and accurate analytical outcomes.

Introduction: The Imperative for Isomeric Separation

Ceftriaxone is a widely utilized broad-spectrum antibiotic highly effective against a variety of bacterial infections.[5][6] Its chemical structure features a methoxyimino group, which can exist as either the therapeutically active (Z)-isomer or the inactive and potentially harmful (E)-isomer. The (E)-isomer is considered a significant impurity that can form during both the synthesis and storage of Ceftriaxone. Regulatory bodies, such as those behind the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict limits on this impurity.[3][4]

Consequently, a reliable and validated stability-indicating analytical method is essential to resolve Ceftriaxone from its (E)-isomer and other degradation products.[7] Such a method must be specific, accurate, and precise to ensure that the final drug product meets all quality and safety specifications. This application note details a reversed-phase HPLC (RP-HPLC) method that achieves a baseline separation of these two isomers, making it suitable for routine quality control and stability testing.

Chromatographic Principles and Method Rationale

The separation of the closely related (Z) and (E) isomers of Ceftriaxone presents a chromatographic challenge. This method employs a reversed-phase C18 column, which separates compounds based on their hydrophobicity.[1][2] However, due to the structural similarity of the isomers, simple reversed-phase chromatography is often insufficient.

To enhance resolution, this method incorporates ion-pair chromatography . The mobile phase contains quaternary ammonium salts, such as tetradecylammonium bromide and tetraheptylammonium bromide, which act as ion-pairing reagents.[4] These reagents have a hydrophobic alkyl chain and a positively charged head. They interact with the negatively charged carboxylate groups on the Ceftriaxone and (E)-Ceftriaxone molecules. This interaction effectively neutralizes the charge and increases the hydrophobicity of the analytes, leading to stronger retention on the C18 stationary phase and significantly improved separation between the isomers. The use of a buffered mobile phase at a controlled pH is also critical to ensure consistent ionization of the analytes and the stability of the silica-based column.

Experimental Protocol

This protocol is adapted from established pharmacopeial methods to ensure robustness and regulatory compliance.[3][4]

Materials and Reagents
  • Ceftriaxone Sodium Reference Standard (USP or EP grade)

  • Ceftriaxone (E)-isomer (Impurity A) Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Tetradecylammonium Bromide (for HPLC)

  • Tetraheptylammonium Bromide (for HPLC)

  • Dipotassium Hydrogen Phosphate (Analytical Grade)

  • Citric Acid (Analytical Grade)

  • Sodium Hydroxide (Analytical Grade)

  • 0.45 µm Membrane Filters (Nylon or PVDF)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.

ParameterSpecification
HPLC Column Syncronis C18, 4.6 x 250 mm, 5 µm (or equivalent L1 column)[3][4]
Mobile Phase See Section 3.3 for preparation
Flow Rate 1.5 mL/min[4]
Column Temperature 25°C (Ambient)
Detection Wavelength 254 nm[1][2][4]
Injection Volume 20 µL[1][2]
Run Time Approximately 30 minutes
Preparation of Solutions

Phosphate Buffer (pH 7.0, 0.067 M):

  • Dissolve an appropriate amount of Dipotassium Hydrogen Phosphate in HPLC grade water to make a 0.067 M solution.

  • Adjust the pH to 7.0 with a suitable acid or base if necessary.

Citrate Buffer (pH 5.0):

  • Dissolve 20.17 g of Citric Acid in 800 mL of HPLC grade water.

  • Adjust the pH to 5.0 with a concentrated sodium hydroxide solution.

  • Dilute to a final volume of 1000 mL with HPLC grade water.[4]

Mobile Phase Preparation:

  • Accurately weigh 2.0 g of tetradecylammonium bromide and 2.0 g of tetraheptylammonium bromide.

  • Dissolve in a mixture of:

    • 440 mL of HPLC grade water

    • 500 mL of Acetonitrile

    • 55 mL of Phosphate Buffer (pH 7.0)

    • 5 mL of Citrate Buffer (pH 5.0)[4]

  • Mix thoroughly and degas the solution using sonication or vacuum filtration.

Standard Solution Preparation (Test Concentration):

  • Accurately weigh approximately 30 mg of Ceftriaxone Sodium Reference Standard.

  • Dissolve in and dilute to 100 mL with the Mobile Phase to obtain a concentration of about 300 µg/mL.[4]

System Suitability Solution (Resolution):

  • Accurately weigh 5.0 mg of Ceftriaxone Sodium and 5.0 mg of Ceftriaxone (E)-isomer Reference Standard.

  • Dissolve in and dilute to 100 mL with the Mobile Phase.[4] This solution is used to verify the separation between the two peaks.

Analytical Procedure Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage reagents Prepare Buffers & Mobile Phase standards Prepare Standard & System Suitability Solutions reagents->standards sample Prepare Sample Solution (Dissolve in Mobile Phase) reagents->sample equilibrate Equilibrate HPLC System with Mobile Phase standards->equilibrate sample->equilibrate inject_sst Inject System Suitability Solution equilibrate->inject_sst check_res Verify Resolution > 3.0 inject_sst->check_res check_res->equilibrate Fail inject_sample Inject Standard & Sample Solutions check_res->inject_sample Pass integrate Integrate Chromatograms inject_sample->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for Ceftriaxone and (E)-isomer separation by HPLC.

System Suitability and Acceptance Criteria

Before analyzing samples, the system's performance must be verified.

  • Resolution: Inject the System Suitability Solution. The resolution between the Ceftriaxone peak and the (E)-Ceftriaxone peak must be not less than 3.0 .[4] A resolution of 9.99 has been reported using a similar method, indicating excellent separation capability.[3]

  • Precision: Perform at least five replicate injections of the Standard Solution. The relative standard deviation (RSD) of the peak area for Ceftriaxone should be not more than 2.0% .

Expected Results and Discussion

Under the specified conditions, a clear separation between the two isomers will be achieved. The (E)-isomer is expected to elute shortly after the main Ceftriaxone peak. The retention times may vary slightly based on the specific column and system but the elution order should remain consistent.

The method's specificity is demonstrated by its ability to separate the main component from its geometric isomer and other potential degradation products, making it a stability-indicating assay. The validation of such methods typically includes assessments of linearity, accuracy, precision, and robustness as per ICH guidelines to ensure reliable performance.[5][6][8]

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the critical quality control task of separating and quantifying Ceftriaxone and its (E)-isomer. By leveraging ion-pair reversed-phase chromatography based on established pharmacopeial methods, this protocol ensures high resolution and specificity. Its implementation in a quality control or research laboratory will enable accurate monitoring of impurity levels, ensuring the safety and efficacy of Ceftriaxone drug products.

References

  • Development And Validation Of A Stability Indicating HPLC Method For Estimation Of Ceftriaxone And Sulbactam In Sterile Powder For Injection.
  • Clean, Sustainable and Stability-Indicating Method for the Quantification of Ceftriaxone Sodium in Pharmaceutical Product by HPLC.
  • Stability Indicating Assay For Ceftriaxone Sodium By Rp-Hplc Method. International Journal of Environmental Sciences.
  • (PDF) Development And Validation Of A Stability Indicating HPLC Method For Estimation Of Ceftriaxone And Sulbactam In Sterile Powder For Injection.
  • A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. Taylor & Francis Online.
  • Stability Indicating HPLC Method for the Simultaneous Determination of Ceftriaxone and Vancomycin in Pharmaceutical Formul
  • QbD approach to HPLC method development and validation of ceftriaxone sodium.
  • HPLC Method development and Validation for the assay of Ceftriaxone sodium injection. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. RSC Publishing.
  • A Critical Review of Chromatographic Techniques for Impurity Profiling and Stability-Indicating Analysis of Ceftriaxone Sodium. PubMed.
  • USP 38 monograph - impurity determination of ceftriaxone sodium using a C18 HPLC column. Thermo Scientific AppsLab Library.
  • Impurities test for Ceftriaxone Sodium (EP-8.0 method). Thermo Fisher Scientific.

Sources

Application

Application Note: Chiral Chromatographic Analysis of Ceftriaxone Isomers

Introduction and Scientific Context Ceftriaxone is a potent, third-generation cephalosporin antibiotic widely employed against a broad spectrum of bacterial infections.[1] Its molecular structure contains multiple stereo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Ceftriaxone is a potent, third-generation cephalosporin antibiotic widely employed against a broad spectrum of bacterial infections.[1] Its molecular structure contains multiple stereocenters, giving rise to the possibility of various stereoisomers. In pharmaceutical manufacturing and quality control, the stereochemical identity of a drug is critically important, as different isomers can exhibit significant variations in pharmacological activity, pharmacokinetic profiles, and toxicity.[2][3]

The United States Pharmacopeia (USP) and other regulatory bodies mandate the control of specific isomers, most notably the Ceftriaxone E-isomer, a geometric isomer (diastereomer) that is a known process impurity.[4][5] While official compendial methods effectively resolve the E-isomer from the active Z-isomer, the broader principles of chiral chromatography are essential for comprehensively characterizing all potential stereoisomers, including enantiomers, which may arise from synthesis or degradation.

This application note provides a detailed protocol and scientific rationale for the analysis of Ceftriaxone isomers using High-Performance Liquid Chromatography (HPLC). We will first detail a robust, validated method for the separation of the critical E- and Z-diastereomers, grounded in pharmacopeial standards. Subsequently, we will expand upon the principles and strategies required for developing a true enantioselective method for other potential chiral variants, offering a complete framework for researchers and drug development professionals.

The Principle of Stereoselective Separation by HPLC

Chromatographic separation of stereoisomers is achieved by creating a transient, diastereomeric interaction between the analyte and a chiral selector.[2][6] This temporary complex has different stability constants for each isomer, leading to differential migration speeds through the column and, consequently, separation.

  • Diastereomer Separation: Diastereomers, like the E/Z isomers of Ceftriaxone, possess different physicochemical properties. Therefore, they can often be separated on conventional, achiral stationary phases (e.g., C18) by carefully optimizing mobile phase conditions.[7] The separation relies on exploiting subtle differences in their polarity, shape, and interaction with the stationary phase.

  • Enantiomer Separation: Enantiomers have identical physicochemical properties in an achiral environment and cannot be separated on standard columns. To resolve them, a chiral environment is necessary. This is most commonly achieved by using a Chiral Stationary Phase (CSP) , where a chiral selector is chemically bonded to the silica support.[3][8] The differential interaction between each enantiomer and the CSP enables their separation.

The diagram below illustrates the fundamental concept of chiral recognition on a Chiral Stationary Phase.

G cluster_0 HPLC Column with Chiral Stationary Phase (CSP) cluster_1 CSP {Chiral Selector (Immobilized)} racemate Racemic Mixture (R- and S-Enantiomers) complex_S Transient Complex (CSP + S-Enantiomer) [More Stable] racemate->complex_S Interaction complex_R Transient Complex (CSP + R-Enantiomer) [Less Stable] racemate->complex_R Interaction complex_S->CSP separated Separated Enantiomers (Differential Elution) complex_S->separated Elutes Slower complex_R->CSP complex_R->separated Elutes Faster G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate System with Mobile Phase prep_mobile->equilibrate prep_std Prepare Standard & Resolution Solutions inject_sst Inject Resolution Solution (System Suitability Test) prep_std->inject_sst prep_sample Prepare Sample Solution inject_sample Inject Standard & Sample Solutions prep_sample->inject_sample equilibrate->inject_sst inject_sst->inject_sample check_sst Verify System Suitability Criteria inject_sample->check_sst integrate Integrate Peak Areas check_sst->integrate If SST Passes calculate Calculate Impurity Percentage integrate->calculate

Sources

Method

Application Note: A Validated LC-MS/MS Protocol for the Sensitive and Specific Quantification of (E)-Ceftriaxone in Human Plasma

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the (E)-isomer of Ceftriaxone in human plasma. Ceftriax...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the (E)-isomer of Ceftriaxone in human plasma. Ceftriaxone, a third-generation cephalosporin antibiotic, exists primarily as the active (Z)-isomer. However, the (E)-isomer is a known impurity and potential degradation product that has been associated with increased toxicity.[1] Consequently, a sensitive and specific analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control to ensure patient safety. This protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column to achieve chromatographic separation of the (E) and (Z) isomers. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization mode with selected reaction monitoring (SRM), ensuring high selectivity and sensitivity. This method has been developed and validated in accordance with international bioanalytical method validation guidelines.[2][3]

Introduction: The Significance of (E)-Ceftriaxone Quantification

Ceftriaxone is a widely administered beta-lactam antibiotic effective against a broad spectrum of bacterial infections.[4][5][6][7] Its therapeutic efficacy is attributed to the (Z)-isomer. The United States Pharmacopeia (USP) recognizes the (E)-isomer as a related compound.[8] Studies have indicated that the (E)-isomer of ceftriaxone may exhibit greater toxicity than the parent (Z)-isomer, making its detection and quantification a critical aspect of drug safety and quality control.[1] The formation of this isomer can occur during synthesis and storage, highlighting the need for a stability-indicating analytical method.[9]

Traditional HPLC-UV methods for ceftriaxone quantification often lack the sensitivity and specificity required for low-level impurity quantification and may have longer run times.[4][10] LC-MS/MS offers significant advantages in this regard, providing superior sensitivity, specificity, and a wide dynamic range. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to accurately quantify (E)-Ceftriaxone in human plasma, a critical step in preclinical and clinical drug development and therapeutic drug monitoring.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • (E)-Ceftriaxone reference standard (purity ≥95%)

    • Ceftriaxone Sodium (for system suitability, containing both Z and E isomers) (USP reference standard)[8]

    • Cefotaxime (Internal Standard, IS) (purity ≥98%)[4][5][6][7][11]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm x 3.0 mm, 3.0 µm particle size or equivalent) is recommended to achieve separation.[12][13]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of (E)-Ceftriaxone and Cefotaxime (IS) in methanol.

  • Working Solutions:

    • Prepare serial dilutions of the (E)-Ceftriaxone stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

    • Prepare the IS working solution by diluting the Cefotaxime stock solution with acetonitrile to a final concentration of 1 µg/mL.

Detailed Protocol

Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation is its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the analytical column. Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography.

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, spike with the corresponding working solutions.

  • Add 300 µL of the IS working solution (1 µg/mL Cefotaxime in acetonitrile) to all tubes except the blank (add 300 µL of acetonitrile to the blank).

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Aliquoting (100 µL) spike 2. Spiking (Standards/QCs) plasma->spike Add Analyte ppt 3. Protein Precipitation (300 µL ACN with IS) spike->ppt Add IS/Solvent vortex 4. Vortex Mixing (1 Minute) ppt->vortex centrifuge 5. Centrifugation (14,000 x g, 10 min) vortex->centrifuge supernatant 6. Supernatant Transfer centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method

The chromatographic method must be optimized to ensure baseline separation of the (E)-Ceftriaxone isomer from the more abundant (Z)-isomer. The USP monograph indicates a relative retention time of 1.4 for the (E)-isomer, suggesting it is more retained on a C18 column.[8] A shallow gradient is recommended to achieve the necessary resolution.

Table 1: Chromatographic Conditions

ParameterValue
Column Reversed-phase C18 (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm x 3.0 mm, 3.0 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
2.0
12.0
12.1
14.0
14.1
16.0

Table 2: Mass Spectrometry Parameters

Parameter(E)-CeftriaxoneCefotaxime (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 555.0456.0
Product Ion (m/z) 396.1324.0
Dwell Time 100 ms100 ms
Collision Energy (V) Optimized for instrument (typically 20-30 V)Optimized for instrument (typically 25-35 V)
Declustering Potential (V) Optimized for instrument (typically 80-100 V)Optimized for instrument (typically 70-90 V)

Note: The fragmentation pattern for the (E)-isomer is expected to be identical to the (Z)-isomer. The precursor ion at m/z 555.0 corresponds to [M+H]⁺, and the product ion at m/z 396.1 is a characteristic fragment resulting from the loss of the triazine-dione ring.[4][14]

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Sample Injection MS_Source ESI Source (Ionization) Column->MS_Source Eluent Q1 Quadrupole 1 (Precursor Ion Selection m/z 555.0) MS_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Fragmentation Q3 Quadrupole 3 (Product Ion Selection m/z 396.1) Q2->Q3 Detector Detector Q3->Detector Data_System Data Acquisition & Processing Detector->Data_System

Caption: LC-MS/MS analytical workflow diagram.

Method Validation

For the implementation of this protocol in a regulated environment, a full validation according to the guidelines from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) is required. The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation.[2][3]

Key Validation Parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of (E)-Ceftriaxone and the IS.

  • Calibration Curve and Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear range appropriate for the intended application should be established (e.g., 1-500 ng/mL). The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on at least three different days. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal values, and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte or IS.

  • Recovery: The efficiency of the extraction process should be consistent and reproducible.

  • Stability: The stability of (E)-Ceftriaxone in plasma must be thoroughly evaluated under various conditions:

    • Freeze-Thaw Stability: At least three cycles from -80°C to room temperature.

    • Short-Term Stability: At room temperature for a duration relevant to sample handling.

    • Long-Term Stability: At -80°C for an extended period.[4]

    • Post-Preparative Stability: In the autosampler to ensure integrity during the analytical run.[4]

Note on Ceftriaxone Stability: Ceftriaxone has been shown to be stable in plasma for at least 24 hours at room temperature and for several weeks at -20°C or -80°C. However, acidic conditions can lead to degradation, so sample processing should be performed promptly.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the specific and sensitive quantification of (E)-Ceftriaxone in human plasma. The method is designed to be robust and reliable, addressing the critical need to monitor this potentially toxic isomer. By ensuring proper chromatographic separation and leveraging the inherent selectivity of tandem mass spectrometry, this protocol is suitable for a range of applications, from early drug development to clinical therapeutic drug monitoring. Adherence to the detailed steps and validation principles outlined will ensure the generation of high-quality, reproducible data that meets regulatory expectations.

References

  • Wongchang, T., Winterberg, M., Tarning, J., Sriboonvorakul, N., Muangnoicharoen, S., & Blessborn, D. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research, 4, 47. [Link]

  • Semantic Scholar. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. [Link]

  • Moru Tropical Health Network. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. [Link]

  • Centre for Tropical Medicine and Global Health. (2021). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. [Link]

  • ResearchGate. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. [Link]

  • Hussein, R. F., & Hammami, M. M. (2010). Ceftriaxone stability and sensitive analysis by fully validated ion-pair HPLC assay in human plasma. Trade Science Inc. [Link]

  • ResearchGate. (n.d.). Stability of ceftriaxone in plasma under different conditions. ResearchGate. [Link]

  • Trafimava, H., et al. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A. [Link]

  • ResearchGate. (n.d.). MS/MS fragmentation of Ceftriaxone. ResearchGate. [Link]

  • Gitaka, J., et al. (2018). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children. Wellcome Open Research. [Link]

  • National Center for Biotechnology Information. (2018). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children. Wellcome Open Research. [Link]

  • ResearchGate. (n.d.). Specificity study for ceftriaxone sodium and ceftriaxone (E)-isomer. ResearchGate. [Link]

  • R Discovery. (2025). A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. R Discovery. [Link]

  • ResearchGate. (2010). Ceftriaxone stability and sensitive analysis by fully validated iron-paring HPLC assay in human plasma. ResearchGate. [Link]

  • USP-NF. (2016). Ceftriaxone Sodium. USP-NF. [Link]

  • PubMed. (2019). Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

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Application

Application Note: Synthesis and Characterization of (E)-Ceftriaxone as a Reference Standard

Abstract This application note provides a comprehensive guide for the synthesis, purification, and characterization of (E)-Ceftriaxone, the geometric isomer of the widely used third-generation cephalosporin, Ceftriaxone....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of (E)-Ceftriaxone, the geometric isomer of the widely used third-generation cephalosporin, Ceftriaxone. The (E)-isomer is a critical reference standard for the quality control of Ceftriaxone drug substance and product, enabling accurate quantification of this impurity in routine analysis. The protocol herein details a robust method for the photochemical isomerization of (Z)-Ceftriaxone, followed by preparative High-Performance Liquid Chromatography (HPLC) for purification. Finally, a suite of analytical techniques is described for the comprehensive characterization and confirmation of the (E)-Ceftriaxone reference standard, ensuring its suitability for its intended use in pharmaceutical analysis.

Introduction

Ceftriaxone is a beta-lactam antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its molecular structure contains an oxime functional group, which can exist as two geometric isomers: (Z) and (E). The biologically active and therapeutically utilized form is the (Z)-isomer.[1] The (E)-isomer is considered an impurity and its presence in the final drug product is strictly controlled by regulatory agencies. Therefore, a well-characterized reference standard of (E)-Ceftriaxone is essential for the development and validation of analytical methods to monitor its levels in Ceftriaxone formulations.

This document outlines a detailed methodology for the preparation of high-purity (E)-Ceftriaxone. The synthetic strategy leverages the inherent photosensitivity of the Ceftriaxone molecule to induce isomerization from the thermodynamically more stable (Z)-isomer to the (E)-isomer. Subsequent purification by preparative HPLC affords the target compound in high purity. The final section of this note describes the analytical characterization required to qualify the material as a reference standard, in line with the principles outlined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[2][3][4][5]

Synthetic Strategy: Photochemical Isomerization

The conversion of (Z)-Ceftriaxone to (E)-Ceftriaxone is achieved through photochemical isomerization. This process involves the excitation of the molecule by ultraviolet (UV) light, which promotes the rotation around the carbon-nitrogen double bond of the oxime moiety, leading to the formation of the (E)-isomer.

Rationale for Method Selection

Direct synthesis of the (E)-isomer is complex and often results in low yields. Photochemical isomerization of the readily available (Z)-isomer presents a more efficient and controllable route to obtain the desired compound. The reaction can be monitored in real-time by HPLC, allowing for optimization of the irradiation time to maximize the yield of the (E)-isomer while minimizing degradation.

Experimental Workflow for Photochemical Isomerization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_purification Purification & Isolation cluster_analysis Characterization Z_Ceftriaxone Start with high-purity (Z)-Ceftriaxone Sodium Dissolution Dissolve in a suitable solvent (e.g., Water/Acetonitrile) Z_Ceftriaxone->Dissolution Photoreactor Irradiate with UV light in a photochemical reactor Dissolution->Photoreactor Monitoring Monitor reaction progress by analytical HPLC Photoreactor->Monitoring Prep_HPLC Purify by preparative HPLC Monitoring->Prep_HPLC Fraction_Collection Collect fractions containing the (E)-isomer Prep_HPLC->Fraction_Collection Lyophilization Lyophilize fractions to obtain solid (E)-Ceftriaxone Fraction_Collection->Lyophilization Analysis Confirm identity and purity (HPLC, NMR, MS, etc.) Lyophilization->Analysis

Caption: Synthetic workflow for (E)-Ceftriaxone.

Detailed Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
(Z)-Ceftriaxone SodiumUSP Reference Standard or equivalent
AcetonitrileHPLC Grade
WaterDeionized, 18 MΩ·cm
Formic AcidLC-MS Grade
Photochemical ReactorEquipped with a medium-pressure mercury lamp
Preparative HPLC SystemWith UV detector
Preparative C18 HPLC Columne.g., 250 x 21.2 mm, 5 µm
Analytical HPLC SystemWith UV detector
Analytical C18 HPLC Columne.g., 250 x 4.6 mm, 5 µm
Lyophilizer (Freeze-Dryer)Capable of handling organic solvents
NMR Spectrometer≥ 400 MHz
Mass SpectrometerESI-MS/MS capable
Protocol 1: Photochemical Isomerization of (Z)-Ceftriaxone
  • Preparation of the Reaction Mixture:

    • Accurately weigh 500 mg of (Z)-Ceftriaxone Sodium and dissolve it in a mixture of 400 mL of deionized water and 100 mL of acetonitrile in a quartz reaction vessel.

    • The final concentration will be approximately 1 mg/mL.

    • Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

  • Photochemical Reaction:

    • Place the quartz vessel in a photochemical reactor equipped with a water-cooling jacket to maintain the reaction temperature at approximately 20-25 °C.

    • Irradiate the solution with a medium-pressure mercury lamp.

    • Monitor the reaction progress every 30 minutes by withdrawing a small aliquot, diluting it with the mobile phase, and analyzing it by analytical HPLC (see section 4.1 for conditions).

    • Continue the irradiation until the peak corresponding to the (E)-isomer reaches its maximum area percent, typically after 2-4 hours. Prolonged irradiation may lead to degradation of both isomers.

Protocol 2: Purification by Preparative HPLC
  • Preparation of the Crude Solution:

    • After the photochemical reaction, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Filter the remaining aqueous solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative HPLC Conditions:

    • Column: C18, 250 x 21.2 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) % B
      0 5
      40 30
      45 95
      50 95
      51 5

      | 60 | 5 |

    • Flow Rate: 20 mL/min

    • Detection: 270 nm

    • Injection Volume: 5-10 mL of the concentrated crude solution.

  • Fraction Collection:

    • Collect fractions corresponding to the elution of the (E)-Ceftriaxone peak. The (E)-isomer is expected to have a longer retention time than the (Z)-isomer under these reversed-phase conditions.

Protocol 3: Isolation of (E)-Ceftriaxone
  • Solvent Removal:

    • Combine the fractions containing the pure (E)-Ceftriaxone.

    • Remove the acetonitrile from the collected fractions using a rotary evaporator.

  • Lyophilization:

    • Freeze the resulting aqueous solution at -80 °C.

    • Lyophilize the frozen solution until a dry, fluffy powder is obtained. This process may take 48-72 hours.[6][7][8]

Characterization of the (E)-Ceftriaxone Reference Standard

The synthesized (E)-Ceftriaxone must be thoroughly characterized to confirm its identity, purity, and suitability as a reference standard.

Purity Assessment by HPLC
  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: As described in the USP monograph for Ceftriaxone Sodium impurities.[9] A typical mobile phase consists of a buffered aqueous phase and an organic modifier like acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: 270 nm

  • Purity Specification: The purity of the (E)-Ceftriaxone reference standard should be ≥ 95%.

Identity Confirmation by Mass Spectrometry
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Expected Molecular Ion: [M+H]⁺ at m/z 555.05

  • Fragmentation Pattern: The MS/MS fragmentation pattern should be consistent with the structure of Ceftriaxone, although slight differences in the relative abundance of fragment ions may be observed compared to the (Z)-isomer.[1][10][11]

Structural Elucidation by NMR Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): The ¹H NMR spectrum of the (E)-isomer will show characteristic shifts compared to the (Z)-isomer, particularly for the protons in the vicinity of the oxime group.

  • ¹³C NMR (100 MHz, DMSO-d₆): The ¹³C NMR spectrum will also exhibit distinct chemical shifts for the carbons of the oxime and adjacent groups, confirming the E-geometry.

(Z)-Ceftriaxone (Approximate Shifts) (E)-Ceftriaxone (Approximate Shifts)
~6.7 ppm (s, 1H, thiazole-H)~7.3 ppm (s, 1H, thiazole-H)
~3.8 ppm (s, 3H, OCH₃)~4.0 ppm (s, 3H, OCH₃)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis and characterization of (E)-Ceftriaxone as a reference standard. The photochemical isomerization of the readily available (Z)-isomer, followed by preparative HPLC purification, is an effective strategy for obtaining this critical impurity in high purity. Thorough characterization by HPLC, MS, and NMR is essential to qualify the synthesized material for its intended use in the quality control of Ceftriaxone.

References

  • HepatoChem. Photochemical Reactor Setup. [Link]

  • University of Nottingham. Photochemical Reactors. [Link]

  • Booker-Milburn, K. I., et al. A Practical Flow Reactor for Continuous Organic Photochemistry. Org. Process Res. Dev. 2005, 9, 4, 707–710. [Link]

  • Lab Manager. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. 2019. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. 2009. [Link]

  • Vapourtec. How Does a Photochemistry Flow Reactor Work?. 2025. [Link]

  • USP. USP Reference Standards. [Link]

  • Creative Biolabs. Reference Standard Preparation & Characterization. [Link]

  • Scientific Products. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. [Link]

  • SIELC Technologies. Separation of Ceftriaxone on Newcrom R1 HPLC column. [Link]

  • Technology Networks. Routine Generation of Powder Samples from HPLC Fractions. 2013. [Link]

  • ResearchGate. MS/MS fragmentation of Ceftriaxone. [Link]

  • Acta Physica Polonica A. Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. 2017, 132, 236-241. [Link]

  • PMC. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. 2022. [Link]

  • EDQM. Ph. Eur. reference standards. 2024. [Link]

  • YouTube. How to choose the right reference standard for your pharmaceutical analysis. 2020. [Link]

  • ResearchGate. I want to purchase a Freeze Drying for Semi-Prep HPLC Fractions collections, any instruments recommendations?. 2021. [Link]

  • Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutica. Int J App Pharm. 2022, 14, 2, 187-192. [Link]

  • NIH. A high-performance thin-layer chromatography densitometric method for the separation of isomeric ceftriaxone in powder for injection formulation. 2024. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]

  • PubChem. Ceftriaxone. [Link]

  • ResearchGate. (A) Reference ¹H-NMR spectrum of ceftriaxone sodium (5). (B) Difference.... [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • GSC Online Press. Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. 2023. [Link]

  • SciELO México. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. 2013. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ResearchGate. Summary of 1 H-and 13 C-NMR chemical shifts for the [ε-13 C]methionine-labelled residues in hTF/2N at 25 mC (except as noted). [Link]

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Method

Application Notes &amp; Protocols for the Microbiological Assay of (E)-Ceftriaxone Activity

Foreword: The Enduring Relevance of Biological Assays In an era dominated by physicochemical techniques like High-Performance Liquid Chromatography (HPLC), the question of relevance for microbiological assays is often ra...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of Biological Assays

In an era dominated by physicochemical techniques like High-Performance Liquid Chromatography (HPLC), the question of relevance for microbiological assays is often raised. While HPLC provides unparalleled precision in quantifying a chemical entity, it measures structure and concentration, not biological function. For antimicrobial agents such as (E)-Ceftriaxone, the ultimate measure of quality is its ability to inhibit microbial growth. A microbiological assay, therefore, offers a direct and functionally relevant assessment of potency. It uniquely accounts for the synergistic or antagonistic effects of related substances, impurities, or degradation products that might be present in a sample—subtleties that a chromatographic peak cannot reveal.

While the United States Pharmacopeia (USP) and other international pharmacopeias list HPLC as the standard method for the assay of Ceftriaxone Sodium, they maintain the microbiological assay as the definitive referee method to resolve any doubts concerning potential loss of biological activity[1][2]. This application note provides a comprehensive guide to determining the biological activity of (E)-Ceftriaxone, grounding modern laboratory practices in the foundational principles of microbiology to ensure data integrity and trustworthiness.

Principle of the Microbiological Assay for Antibiotics

The potency of an antibiotic is determined by comparing the inhibitory effect of a known concentration of the test sample on a susceptible microorganism with the inhibitory effect of a precisely known concentration of a reference standard of that antibiotic. This comparison can be performed using two primary methodologies, both of which are detailed in this guide:

  • Agar Diffusion Assay (Cylinder-Plate Method): This method relies on the diffusion of the antibiotic from a reservoir (e.g., a stainless steel cylinder) through a solidified agar medium inoculated with a susceptible test microorganism. As the antibiotic diffuses, it creates a concentration gradient, resulting in a circular zone of growth inhibition. The diameter of this zone is proportional to the logarithm of the antibiotic concentration. This method is widely used and provides a clear, visual endpoint.

  • Turbidimetric Assay (Tube Method): This method measures the inhibition of microbial growth in a liquid medium. A standardized inoculum of the test microorganism is incubated in a liquid broth containing varying concentrations of the antibiotic. The growth of the microorganism, measured as turbidity (optical density) using a spectrophotometer, is inversely proportional to the antibiotic concentration. This method is often faster than the diffusion assay but requires strict control over incubation conditions.

Critical Materials and Reagents

Successful and reproducible microbiological assays depend on the quality and consistency of the materials used.

Material/Reagent Specification Rationale / Key Insight
Ceftriaxone Reference Standard USP or EP grade, with a known potency.The entire assay is a comparison against this standard. Its purity and accurately stated potency are paramount for the accuracy of the final result.
Test Microorganism Staphylococcus aureus (e.g., ATCC® 6538P™)S. aureus ATCC 6538P has demonstrated high susceptibility to Ceftriaxone, yielding sharply defined zones of inhibition, which is critical for precise measurement in agar diffusion assays.[1]
Culture Media Antibiotic Assay Medium No. 1 (also known as Grove and Randall Medium No. 1)[3], Brain Heart Infusion (BHI) Broth.The choice of medium is critical for ensuring robust and reproducible growth of the test organism. Antibiotic Assay Medium No. 1 is specified in pharmacopeias for this purpose.[3] BHI broth is suitable for preparing the inoculum and for turbidimetric assays.[4][5]
Phosphate Buffer 1% Potassium Phosphate Buffer, pH 7.0This buffer is used as a diluent for both the reference standard and the test samples. Maintaining a stable pH of 7.0 is crucial as the activity of many antibiotics, including β-lactams, can be pH-dependent.
Petri Dishes Flat-bottomed, 100 x 20 mm, sterile.A flat bottom is essential to ensure a uniform depth of the agar layers, which is critical for consistent antibiotic diffusion and reproducible zone diameters.
Assay Cylinders Stainless steel, flat-bottomed (e.g., 8 mm OD, 6 mm ID, 10 mm length).These provide a standardized reservoir for the antibiotic solutions on the agar plate. They must be meticulously cleaned to prevent cross-contamination.
Spectrophotometer Capable of measuring absorbance at 580 nm.Required for standardizing the inoculum turbidity and for measuring growth in the turbidimetric assay.
Preparation of 1% Potassium Phosphate Buffer (pH 7.0)
  • Dissolve 13.6 g of dibasic potassium phosphate (K₂HPO₄) and 4.0 g of monobasic potassium phosphate (KH₂PO₄) in deionized water.

  • Make up the volume to 1000 mL.

  • Adjust the pH to 7.0 ± 0.1 using 10 N potassium hydroxide or phosphoric acid if necessary.

  • Sterilize by autoclaving at 121°C for 15 minutes. This buffer serves as the primary diluent for all Ceftriaxone solutions.[1][2]

Protocol 1: Agar Diffusion (Cylinder-Plate) Assay

This method is a robust and widely accepted procedure for determining antibiotic potency. The workflow is designed to minimize variability and ensure a linear relationship between the log of the concentration and the zone diameter.

Diagram: Agar Diffusion Assay Workflow```dot

Agar_Diffusion_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Incubation & Analysis P1 Prepare & Sterilize Culture Media P2 Prepare Test Organism (S. aureus ATCC 6538P) P3 Prepare Standard & Sample Stock Solutions A1 Prepare Inoculum (Standardized Turbidity) P2->A1 A3 Prepare Working Dilutions (Standard Curve & Samples) P3->A3 A2 Prepare Seeded Agar Plates (Base & Seed Layers) A1->A2 A4 Apply Solutions to Cylinders on Agar Plate A2->A4 A3->A4 B1 Incubate Plates (16-18 hours at 35-37°C) A4->B1 B2 Measure Zones of Inhibition (mm) B1->B2 B3 Calculate Potency (Linear Regression) B2->B3

Caption: Workflow for the Ceftriaxone turbidimetric assay.

Step-by-Step Methodology

4.1.1 Preparation of Inoculum

  • Transfer a loopful of S. aureus ATCC 6538 from a stock slant to a tube containing Brain Heart Infusion (BHI) broth.

  • Incubate at 37°C for 18-24 hours.

  • Dilute this culture with sterile BHI broth to achieve a specific light transmittance (e.g., 25% T at 580 nm), which must be optimized to ensure that the final absorbance in the control tubes falls within the desired range after incubation.

4.1.2 Preparation of Standard and Sample Solutions

  • Prepare stock solutions of the Ceftriaxone Reference Standard and the test sample in 1% Potassium Phosphate Buffer (pH 7.0) as described in section 3.1.3.

  • A validated linear range for a Ceftriaxone turbidimetric assay using S. aureus ATCC 6538 is 100–196 µg/mL. [5]Prepare a series of at least five concentrations of the standard across this range in sterile test tubes.

  • Prepare at least one concentration of the test sample, with a theoretical potency that falls in the middle of the standard curve.

4.1.3 Assay Procedure and Data Analysis

  • Assay Setup: For each concentration of the standard and sample, prepare triplicate tubes. Each tube will contain a specific volume of the antibiotic dilution and a larger volume of culture medium (e.g., 1 mL of antibiotic solution + 9 mL of BHI broth). Also, prepare control tubes containing only the culture medium.

  • Inoculation: Add a standardized volume of the prepared inoculum (e.g., 0.1 mL) to all tubes except for a set of uninoculated blank tubes (used to zero the spectrophotometer).

  • Incubation: Incubate all tubes in a water bath or incubator at 37°C for a predetermined time (typically 3-5 hours). The incubation must be long enough to produce significant growth in the control tubes but short enough that the dose-response curve remains linear.

  • Stopping Growth: Stop microbial growth by adding a small volume of dilute formaldehyde (e.g., 0.5 mL of a 1:3 dilution) to each tube.

  • Measurement: Thoroughly mix the contents of each tube. Set the spectrophotometer to zero absorbance at 580 nm using an uninoculated blank tube. Read the absorbance of each tube.

  • Calculation:

    • Calculate the average absorbance for each concentration.

    • Plot the average absorbance against the antibiotic concentration for the standard.

    • Perform a regression analysis to obtain the standard curve.

    • Determine the concentration of the sample by interpolating its absorbance value onto the standard curve and calculate the final potency.

Method Validation and System Suitability

For the assay to be considered trustworthy, it must be validated according to established guidelines (e.g., ICH Q2(R1)).

Parameter Acceptance Criteria Rationale
Linearity Correlation coefficient (r) ≥ 0.99 for the log-concentration vs. zone diameter plot. [1]Ensures that the response of the test system is directly proportional to the concentration of the antibiotic over the tested range.
Precision Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 2.0%.Intermediate Precision (Inter-assay): RSD ≤ 2.5%. [1]Demonstrates the consistency and reproducibility of the assay when performed by the same analyst on the same day (repeatability) and by different analysts on different days (intermediate precision).
Accuracy Mean recovery of 98.0% to 102.0%.Confirms that the measured value is close to the true value. This is typically assessed by spiking a sample with known amounts of the reference standard.
Specificity The assay should be able to assess the analyte in the presence of expected components (e.g., excipients, degradation products). A comparison to an HPLC method on a stressed sample can demonstrate this. [1]Confirms that only the active antibiotic is being measured and that other substances in the sample do not interfere with the assay.
Robustness The results should remain unaffected by small, deliberate variations in method parameters (e.g., inoculum concentration, incubation temperature). [2]Demonstrates the reliability of the assay during normal use.

Conclusion: A Field-Proven Approach

The microbiological assay for (E)-Ceftriaxone, whether by agar diffusion or turbidimetry, is a powerful tool for determining true biological potency. While it demands meticulous technique and adherence to standardized procedures, its value lies in providing a result that is directly correlated with the therapeutic efficacy of the antibiotic. By understanding the causality behind each step—from the choice of microorganism to the composition of the media—researchers and quality control professionals can generate reliable, reproducible, and scientifically sound data. This ensures that the Ceftriaxone being developed, manufactured, and administered will perform its critical function when it matters most.

References

  • Manfio, M. L., Agarrayua, D. A., Machado, J. C., & Schmidt, C. A. (2013). A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. Brazilian Journal of Pharmaceutical Sciences, 49(4), 753-762. [Link]

  • HiMedia Laboratories. (n.d.). Antibiotic Assay Medium No.1 (Seed Agar). Technical Data. [Link]

  • United States Pharmacopeia. (2022). General Chapter <81> Antibiotics—Microbial Assays. In USP-NF.
  • Manfio, M. L., et al. (2013). A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. SciELO. [Link]

  • Trindade, M. T., Kogawa, A. C., & Salgado, H. R. N. (2021). Turbidimetric Method: A Multi-Advantageous Option for Assessing the Potency of Ceftriaxone Sodium in Powder for Injection.
  • Trindade, M. T., Kogawa, A. C., & Salgado, H. R. N. (2020). Turbidimetric Method: A Multi-Advantageous Option for Assessing the Potency of Ceftriaxone Sodium in Powder for Injection. PubMed. [Link]

  • United States Pharmacopeia. (2016). Ceftriaxone Sodium. In USP-NF. [Link]

Sources

Application

Application Notes and Protocols for Determining the In Vitro Efficacy of (E)-Ceftriaxone

Introduction: The Significance of Stereoisomerism in Ceftriaxone's Antimicrobial Activity Ceftriaxone is a potent, third-generation cephalosporin antibiotic widely utilized for its broad-spectrum activity against both Gr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Ceftriaxone's Antimicrobial Activity

Ceftriaxone is a potent, third-generation cephalosporin antibiotic widely utilized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[1][2] The ceftriaxone molecule contains an oxime group within its 7α-sidechain, which gives rise to geometric isomerism, specifically (Z) and (E) isomers. The commercially available and therapeutically used form of ceftriaxone is the (Z)-isomer.[3][4]

It is a well-established principle in pharmacology that different isomers of a drug can exhibit varied biological activities.[5] In the case of cephalosporins with an oxime group, the (Z)-isomer (or syn-isomer) has been found to possess superior antibacterial activity compared to the corresponding (E)-isomer (anti-isomer).[3][6] The formation of the less active (E)-isomer can occur during the manufacturing process, or through the conversion of the (Z)-isomer under acidic conditions or upon exposure to light.[3] Therefore, evaluating the in vitro efficacy of (E)-Ceftriaxone is critical for quality control, stability studies, and to fully understand the impurity profile of ceftriaxone pharmaceutical products.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the in vitro antimicrobial efficacy of (E)-Ceftriaxone. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), a recognized authority in antimicrobial susceptibility testing.[7][8]

Core Concepts & Experimental Rationale

The primary objective is to quantify the antimicrobial activity of (E)-Ceftriaxone against a panel of clinically relevant bacteria and compare it to the activity of the standard (Z)-Ceftriaxone. This is achieved by determining two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] This is a quantitative measure of the potency of the antibiotic.

  • Zone of Inhibition (Disk Diffusion): A qualitative or semi-quantitative measure of antibiotic susceptibility. It involves placing a disk impregnated with a specific concentration of the antibiotic onto an agar plate inoculated with the test organism. The diameter of the clear zone around the disk where bacterial growth is inhibited is measured.[11][12]

By employing standardized methodologies such as broth microdilution for MIC determination and the Kirby-Bauer disk diffusion method, we can generate reproducible and comparable data.

Logical Workflow for Efficacy Testing

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: In Vitro Testing cluster_analysis Phase 3: Data Analysis P1 Procure and Characterize (E)-Ceftriaxone & (Z)-Ceftriaxone P2 Select and Culture Bacterial Strains (QC & Test) P1->P2 P3 Prepare Standardized Bacterial Inoculum (0.5 McFarland) P2->P3 T1 Broth Microdilution Assay (Determine MIC) P3->T1 T2 Kirby-Bauer Disk Diffusion Assay P3->T2 A1 Record and Analyze MIC Values T1->A1 A2 Measure and Interpret Zones of Inhibition T2->A2 A3 Comparative Efficacy Analysis (E)-isomer vs. (Z)-isomer A1->A3 A2->A3

Caption: Workflow for (E)-Ceftriaxone in vitro efficacy testing.

Detailed Methodologies and Protocols

PART 1: Essential Preparations
  • (E)-Ceftriaxone: Procure from a reputable chemical supplier. Ensure a certificate of analysis is available, confirming its identity and purity.

  • (Z)-Ceftriaxone (Reference Standard): Use a pharmacopeial grade reference standard.

  • Solvents: Prepare stock solutions using a suitable sterile solvent as recommended by the supplier, typically sterile distilled water or a buffer solution.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are standard for susceptibility testing of non-fastidious aerobic bacteria.[9][13]

A panel of bacteria should be selected to represent the spectrum of ceftriaxone's activity. This should include both quality control (QC) strains with known susceptibility profiles and clinically relevant isolates.

Table 1: Recommended Bacterial Strains for Testing

Strain TypeSpeciesATCC® NumberRationale
QC Strain Escherichia coliATCC® 25922™Gram-negative control
QC Strain Staphylococcus aureusATCC® 29213™Gram-positive control for broth dilution
QC Strain Staphylococcus aureusATCC® 25923™Gram-positive control for disk diffusion
QC Strain Pseudomonas aeruginosaATCC® 27853™Control for testing anti-pseudomonal activity
Test Isolate Klebsiella pneumoniaeClinical IsolateCommon Gram-negative pathogen
Test Isolate Streptococcus pneumoniaeATCC® 49619™Key Gram-positive respiratory pathogen

Accurate and reproducible susceptibility testing relies on a standardized inoculum density. The 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, is the benchmark.[14]

Protocol: Inoculum Preparation (Direct Colony Suspension Method)

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop or swab.

  • Transfer the colonies into a tube containing 3-5 mL of sterile saline or non-selective broth (e.g., Tryptic Soy Broth).

  • Vortex the tube thoroughly to create a smooth, homogenous suspension.

  • Visually compare the turbidity of the bacterial suspension to that of a 0.5 McFarland standard. This should be done against a white background with contrasting black lines.

  • Adjust the suspension turbidity as needed:

    • If too turbid, add more sterile saline or broth.

    • If not turbid enough, add more bacterial growth.

  • This standardized suspension must be used within 15 minutes of preparation to ensure the correct bacterial density.

PART 2: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the MIC and is considered a gold standard.[10] This protocol is based on the CLSI M07 guidelines.[7][15]

Protocol: Broth Microdilution Assay

  • Prepare Antibiotic Dilutions:

    • Create a series of two-fold dilutions of both (E)-Ceftriaxone and (Z)-Ceftriaxone in Cation-Adjusted Mueller-Hinton Broth (CAMHB). This is typically done in a 96-well microtiter plate.

    • The final concentrations in the wells should range from a clinically relevant maximum (e.g., 64 µg/mL) down to a minimum (e.g., 0.06 µg/mL).

    • Label the plate clearly, dedicating separate rows for each compound.

  • Inoculate the Plate:

    • Dilute the standardized 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. The final volume in each well is typically 100 µL.

  • Controls:

    • Growth Control: A well containing only the inoculated broth (no antibiotic) to ensure the viability of the bacteria.

    • Sterility Control: A well containing uninoculated broth to check for contamination.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading the MIC:

    • Following incubation, examine the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

PART 3: Disk Diffusion Susceptibility Testing

The Kirby-Bauer disk diffusion method provides a qualitative assessment of susceptibility.[13][16]

G cluster_workflow Kirby-Bauer Disk Diffusion Workflow A 1. Inoculate MHA Plate with 0.5 McFarland suspension B 2. Apply Antibiotic Disks ((E)- and (Z)-Ceftriaxone) A->B C 3. Incubate Plate (35°C for 16-18 hours) B->C D 4. Measure Zone of Inhibition (in millimeters) C->D E 5. Interpret Results (Susceptible, Intermediate, Resistant) D->E

Caption: Key steps of the Kirby-Bauer disk diffusion assay.

Protocol: Kirby-Bauer Disk Diffusion Assay

  • Prepare Test Plates:

    • Use standard 150 mm Mueller-Hinton Agar (MHA) plates. The agar depth should be uniform at approximately 4 mm.[13]

    • Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[16]

    • Allow the plate to dry for 3-5 minutes.

  • Apply Antibiotic Disks:

    • Using sterile forceps, place paper disks impregnated with a standard concentration of (E)-Ceftriaxone and (Z)-Ceftriaxone (e.g., 30 µg) onto the surface of the inoculated agar.

    • Ensure disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.[13]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[16]

  • Measure and Interpret Results:

    • After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition for each disk to the nearest millimeter.

    • Compare the measured zone diameters to the interpretive criteria provided by CLSI to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R) to the test compound.

Data Presentation and Interpretation

The results should be tabulated to allow for a direct comparison between the (E) and (Z) isomers of ceftriaxone.

Table 2: Hypothetical MIC and Zone of Inhibition Data

OrganismIsomerMIC (µg/mL)Zone Diameter (mm)Interpretation
E. coli ATCC® 25922™(Z)-Ceftriaxone≤129Susceptible
(E)-Ceftriaxone1615Intermediate
S. aureus ATCC® 25923™(Z)-Ceftriaxone225Susceptible
(E)-Ceftriaxone>646 (No Zone)Resistant
K. pneumoniae (Clinical)(Z)-Ceftriaxone0.532Susceptible
(E)-Ceftriaxone818Intermediate

Interpretation of Results:

Based on existing literature, it is expected that the (E)-Ceftriaxone isomer will exhibit significantly higher MIC values and smaller zones of inhibition compared to the (Z)-Ceftriaxone isomer against the same bacterial strains.[3][6] This would confirm the reduced in vitro efficacy of the (E)-isomer and underscore the importance of minimizing its presence in final drug products.

Conclusion

The protocols detailed in this document provide a robust framework for evaluating the in vitro efficacy of (E)-Ceftriaxone. By adhering to standardized methods from authorities like CLSI, researchers can generate reliable and accurate data. This information is invaluable for ensuring the quality, stability, and therapeutic efficacy of ceftriaxone formulations, ultimately contributing to patient safety and effective treatment outcomes. The expected lower activity of the (E)-isomer highlights the critical need for stringent control over isomeric purity in the manufacturing and storage of ceftriaxone.

References

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Biology LibreTexts. (2024, November 23). 13.5B: Kirby-Bauer Disk Susceptibility Test.
  • Agar Dilution (MIC) Susceptibility Test Method. (2023, May 1). YouTube.
  • Frontiers in Microbiology. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Microbe Online. (2016, June 9). Preparation of McFarland Turbidity Standards.
  • WOAH - Asia. (2025, July). Antimicrobial susceptibility testing Agar dilution method.
  • Altuner, E. M. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me, 5(29), 1-7.
  • Wikipedia. (n.d.). Agar dilution.
  • ResearchGate. (n.d.). 0.5 McFarland microbial inoculum preparation by the direct colony suspension as recommended by CLSI guidelines.
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • GlobalSpec. (2015, January 1). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Intertek Inform. (2024, March 19). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests.
  • TSI Journals. (2010, March 1). identification-of-e-and-z-isomers-of-some-cephalosporins-by-nmr.pdf.
  • Creative Biolabs. (n.d.). Dilution Method for Antibiotic Susceptibility Test.
  • Paramedics World. (2018, December 28). Dilution Tests for Antibiotic Sensitivity Testing (Broth dilution, Agar dilution and E-Test).
  • ResearchGate. (n.d.). Structure of ceftriaxone sodium (with numbering of the bicyclic core and triazine).
  • ResearchGate. (n.d.). Prepare bacterial inoculum according to McFarland standards.
  • TSI Journals. (n.d.). Identification of E and Z isomers of some cephalosporins by | 151.
  • PubChem. (n.d.). Ceftriaxone, (E)-.
  • PubMed. (1983, February). Synthesis and biological activities of the Z isomers of carbapenem antibiotics.
  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Regulations.gov. (n.d.). M07-A8.
  • MedCrave online. (2020, November 12). Evaluation the efficacy of three brands of ceftriaxone against various strains of bacteria by measuring zone of inhibition.
  • PubChem. (n.d.). Ceftriaxone.
  • ResearchGate. (2025, August 6). Theoretical aspects of cephalosporin isomerism | Request PDF.
  • ResearchGate. (n.d.). Chemical Structure of Ceftriaxone | Download Scientific Diagram.
  • Drugs.com. (n.d.). Ceftriaxone: Package Insert / Prescribing Information.
  • ResearchGate. (2025, August 9). Identification Of E and Z Isomers Of Some Cephalosporins By NMR, Analytical Chemistry An Indian Journal, 440-442, Vol, 9, 2010.
  • PubMed. (n.d.). The in vitro antibacterial activity of ceftriaxone in comparison with nine other antibiotics.
  • ResearchGate. (2025, July 8). Comparative Evaluation of Ceftriaxone Efficacy Against Escherichia coli: A Study of Three Commercial Brands Using Minimal Inhibitory Concentration.
  • American Society for Microbiology. (n.d.). Evaluation of Ceftriaxone and Other Antibiotics against Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pneumoniae under In Vitro Conditions Simulating Those of Serious Infections.
  • PubMed Central. (n.d.). Antimicrobial activity of ceftriaxone compared with cefotaxime in the presence of serum albumin.

Sources

Method

Cell-based assays to evaluate (E)-Ceftriaxone cytotoxicity

Application Note & Protocols Title: A Comprehensive Guide to Evaluating (E)-Ceftriaxone Cytotoxicity Using Cell-Based Assays Audience: Researchers, scientists, and drug development professionals. Abstract: This guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A Comprehensive Guide to Evaluating (E)-Ceftriaxone Cytotoxicity Using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed framework for assessing the cytotoxic potential of (E)-Ceftriaxone, a geometric isomer of the widely used third-generation cephalosporin antibiotic, Ceftriaxone. While the parent compound's primary mechanism involves inhibiting bacterial cell wall synthesis, it is crucial to evaluate the off-target cytotoxic effects of its isomers on mammalian cells to ensure safety and guide further development.[1][2] This document outlines the scientific rationale and step-by-step protocols for a multi-parametric approach to cytotoxicity testing, employing a panel of robust, cell-based assays. We detail methodologies for assessing cell viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis induction (Caspase-Glo® 3/7 assay). By integrating data from these orthogonal assays, researchers can build a comprehensive cytotoxicity profile for (E)-Ceftriaxone, enabling informed decisions in the drug development pipeline.

Introduction and Scientific Rationale

Ceftriaxone is a β-lactam antibiotic that functions by irreversibly inhibiting transpeptidases (penicillin-binding proteins), enzymes essential for cross-linking the peptidoglycan polymers that form the bacterial cell wall.[1][2] This action leads to cell wall instability and lysis of the bacteria. While highly effective against susceptible bacteria, reports have documented adverse effects in humans, most notably neurotoxicity, particularly in elderly patients or those with renal impairment.[3][4][5] These effects can manifest as encephalopathy, seizures, and other central nervous system disturbances.[4][6]

When developing a related compound such as (E)-Ceftriaxone, it is imperative to conduct a thorough in vitro toxicological assessment. Geometric isomers can exhibit profoundly different pharmacological and toxicological profiles compared to their parent compounds due to altered binding affinities for on- and off-target proteins.

This guide proposes a tiered, multi-assay strategy to build a robust cytotoxicity profile. No single assay is sufficient; a combination of methods targeting different cellular processes provides a more complete and reliable picture of a compound's potential toxicity. We will focus on three core assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis or late apoptosis.[7]

  • Caspase-3/7 Assay: Measures the activity of key executioner caspases, providing a specific marker for apoptosis.

Choosing an Appropriate Cell Line

The selection of a cell line is a critical first step and should be guided by the research question.[8][9] Since the liver is a primary organ for drug metabolism and a common site of drug-induced injury, the HepG2 human hepatocellular carcinoma cell line is an excellent and widely used model for in vitro toxicology studies.[10][11] HepG2 cells retain many metabolic functions of normal human hepatocytes, making them relevant for assessing the potential hepatotoxicity of (E)-Ceftriaxone.[11]

Overview of Cytotoxicity Assessment Workflow

A logical workflow ensures that results are reproducible and interpretable. The general process involves exposing a chosen cell line to a range of (E)-Ceftriaxone concentrations and then using specific assays to measure different cytotoxicity endpoints.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Analysis Cell_Culture Culture HepG2 Cells Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Prepare_Compound Prepare (E)-Ceftriaxone Stock & Dilutions Treatment Treat Cells with (E)-Ceftriaxone (24-72h) Cell_Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data_Acquisition Spectrophotometer / Luminometer Reading MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition Data_Analysis Calculate % Viability, % Cytotoxicity, IC50 Data_Acquisition->Data_Analysis Interpretation Comprehensive Cytotoxicity Profile Data_Analysis->Interpretation G A Seed HepG2 cells (e.g., 1x10^4 cells/well) B Incubate 24h (37°C, 5% CO2) A->B C Treat with (E)-Ceftriaxone (Dose-response, 24-72h) B->C D Add MTT Reagent (e.g., 10 µL of 5 mg/mL) C->D E Incubate 2-4h (37°C, 5% CO2) D->E F Solubilize Formazan (e.g., 100 µL DMSO) E->F G Shake plate (15 min) F->G H Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well clear plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [12]2. Compound Preparation: Prepare a 100 mM stock solution of (E)-Ceftriaxone in DMSO. Create a serial dilution series in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of (E)-Ceftriaxone. Include 'vehicle control' wells (medium with DMSO only) and 'untreated control' wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. [13]During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. [12]7. Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [14]Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. [15]The amount of LDH in the supernatant is proportional to the number of lysed cells. [7][16]

G A Seed & Treat Cells (As in MTT Protocol) B Set up Controls: 1. Spontaneous Release 2. Maximum Release (Lysis) A->B C Centrifuge Plate (250 x g, 10 min) A->C D Transfer Supernatant (50 µL) to new plate C->D E Add LDH Reaction Mix (50 µL) to each well D->E F Incubate 30 min (Room Temp, Dark) E->F G Add Stop Solution (50 µL) F->G H Read Absorbance (490 nm & 680 nm) G->H G A Seed & Treat Cells in White-Walled Plate B Equilibrate Plate to Room Temperature A->B C Prepare Caspase-Glo® 3/7 Reagent B->C D Add Reagent to Wells (100 µL, 1:1 ratio) C->D E Mix on Plate Shaker (30-60 sec) D->E F Incubate 1-3 hours (Room Temp, Dark) E->F G Read Luminescence F->G

Caption: Step-by-step workflow for the Caspase-Glo® 3/7 apoptosis assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, but use an opaque, white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and lyophilized substrate according to the manufacturer's protocol. A[17]llow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well, resulting in a 1:1 ratio of reagent to cell culture medium. T[18]his single addition lyses the cells and initiates the luminescent reaction.

  • Mixing: Place the plate on an orbital shaker and mix at a low speed (300-500 rpm) for 30-60 seconds to ensure homogeneity.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. 7[19]. Measurement: Measure the luminescence using a plate luminometer.

Data Analysis:

  • Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = (Luminescence_Sample) / (Luminescence_VehicleControl)

  • A significant increase in fold change indicates the induction of apoptosis.

Data Interpretation and Summary

The power of this approach lies in synthesizing the data from all three assays. The results can be summarized in a table to provide a clear, at-a-glance cytotoxicity profile.

Table 1: Hypothetical Cytotoxicity Profile of (E)-Ceftriaxone in HepG2 Cells

Assay EndpointMetricIC₅₀ / EC₅₀ (µM)Interpretation
Metabolic Activity (MTT) % Viability> 1000 µMNo significant impact on mitochondrial function or cell proliferation at tested concentrations.
Membrane Integrity (LDH) % Cytotoxicity> 1000 µMNo significant induction of necrosis or membrane rupture.
Apoptosis (Caspase-3/7) Fold Change550 µMModerate induction of apoptosis at higher concentrations.

Integrated Interpretation:

  • Scenario 1 (As above): (E)-Ceftriaxone shows low general cytotoxicity but may induce apoptosis at high concentrations. This suggests a specific, programmed cell death pathway is activated rather than overt, immediate cell damage.

  • Scenario 2 (Low MTT IC₅₀, High LDH IC₅₀, High Caspase EC₅₀): The compound is cytostatic or impacts metabolism without immediately killing the cells.

  • Scenario 3 (Low MTT IC₅₀, Low LDH IC₅₀, Low Caspase EC₅₀): The compound is highly cytotoxic, inducing cell death through a necrotic mechanism.

  • Scenario 4 (Low MTT IC₅₀, High LDH IC₅₀, Low Caspase EC₅₀): The compound is a potent inducer of apoptosis.

This multi-parametric analysis provides a nuanced understanding of the potential toxic mechanisms of (E)-Ceftriaxone, which is essential for a comprehensive risk assessment in preclinical drug development.

References

  • Kim, J. H., et al. (2012). Ceftiaxone-Induced Neurotoxicity: Case Report, Pharmacokinetic Considerations, and Literature Review. Journal of Korean Medical Science. Available at: [Link]

  • Grill, M. F., & Maganti, R. (2021). Serious Neurological Adverse Events of Ceftriaxone. MDPI. Available at: [Link]

  • Wikipedia contributors. (2024). Ceftriaxone. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Medscape. (n.d.). Ceftriaxone dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]

  • Grill, M. F., & Maganti, R. (2021). Response to Reviewers for jcm-1194212. MDPI. Available at: [Link]

  • RxList. (2022). Ceftriaxone: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]

  • Lee, J. W., et al. (2015). Ceftriaxone, an FDA-approved cephalosporin antibiotic, suppresses lung cancer growth by targeting Aurora B. Oncotarget. Available at: [Link]

  • Kim, J. H., et al. (2012). Ceftiaxone-induced neurotoxicity: case report, pharmacokinetic considerations, and literature review. PubMed. Available at: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]

  • Tasso, M., et al. (2022). Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. MDPI. Available at: [Link]

  • Godoy, P., et al. (2016). The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). Archives of Toxicology. Available at: [Link]

  • ResearchGate. (n.d.). Overview of ceftriaxone mechanism. ResearchGate. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. ResearchGate. Available at: [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. Archives of Toxicology. Available at: [Link]

  • Le Tallec, E., et al. (2020). Ceftriaxone-induced encephalopathy in a patient with a normal renal function. Acta Clinica Belgica. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Available at: [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Amin, B., et al. (2016). Ceftriaxone, a Beta-Lactam Antibiotic, Modulates Apoptosis Pathways and Oxidative Stress in a Rat Model of Neuropathic Pain. Anesthesiology and Pain Medicine. Available at: [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Available at: [Link]

  • Costa, A., et al. (2016). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Cellular and Molecular Neurobiology. Available at: [Link]

  • Gómez-Lechón, M. J., et al. (2014). Cell-based models to predict human hepatotoxicity of drugs. Revista de Toxicología. Available at: [Link]

  • Biocompare.com. (n.d.). Caspase-Glo 3/7 Assay G8090 from Promega. Biocompare. Available at: [Link]

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Application

Application Note: A Validated Stability-Indicating HPLC Method for Monitoring the Conversion of Ceftriaxone to its E-Isomer

Introduction Ceftriaxone is a highly effective third-generation cephalosporin antibiotic, distinguished by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria and a long plasma half-life...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ceftriaxone is a highly effective third-generation cephalosporin antibiotic, distinguished by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria and a long plasma half-life that permits once-daily dosing.[1][2] Its chemical structure features a methoxyimino group in a (Z)-configuration, which is crucial for its antibacterial efficacy. However, under various environmental conditions such as exposure to light, non-neutral pH, or elevated temperatures, Ceftriaxone can undergo a reversible isomerization to its corresponding (E)-isomer.[3][4][5]

The (E)-isomer is considered a critical impurity as it exhibits significantly reduced or no antibacterial activity and its presence can compromise the overall potency and safety of the drug product.[3][6] Therefore, the ability to accurately monitor and quantify the formation of the (E)-isomer is paramount for stability studies, quality control, and formulation development in the pharmaceutical industry. This application note provides a comprehensive, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to separate and quantify Ceftriaxone from its (E)-isomer and other potential degradation products.

Principle of the Chromatographic Method

The fundamental challenge in this analysis lies in the structural similarity of the (Z) and (E) isomers. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice due to its high resolving power, which is essential for separating these closely related stereoisomers.[7][8]

Causality of Separation: The method utilizes a C18 stationary phase, which is nonpolar. The separation is based on the differential partitioning of the Ceftriaxone isomers between this nonpolar stationary phase and a more polar mobile phase. The (E)-isomer is typically less polar than the active (Z)-isomer, leading to a stronger interaction with the C18 stationary phase and, consequently, a longer retention time. This difference in retention allows for their baseline separation and individual quantification.

Detector Selection: A UV-Vis detector is employed for this analysis. The selection of the detection wavelength is critical for accurate quantification. A wavelength of 254 nm or 260 nm is often chosen as it provides a good response for both Ceftriaxone and its E-isomer, ensuring sensitive detection.[7][9][10] The method's specificity is confirmed through forced degradation studies, which demonstrate that peaks corresponding to other degradation products do not interfere with the quantification of either isomer.[11][12]

Overall Analytical Workflow

The following diagram outlines the complete workflow from sample handling to final data reporting, ensuring a systematic and reproducible process.

G prep_solutions Prepare Mobile Phase, Diluent & Standards prep_sample Prepare Sample Solution (e.g., from stability study) prep_solutions->prep_sample sys_equilib Equilibrate HPLC System prep_sample->sys_equilib sys_suit Perform System Suitability Test (SST) sys_equilib->sys_suit inject_std Inject Standard Solutions (Calibration) sys_suit->inject_std inject_sample Inject Sample Solutions inject_std->inject_sample integrate Integrate Chromatographic Peaks inject_sample->integrate calculate Calculate Concentrations & % E-Isomer integrate->calculate report Generate Final Report calculate->report

Caption: High-level workflow for the HPLC analysis of Ceftriaxone and its E-isomer.

Materials and Equipment

ItemDescription
Standards Ceftriaxone Sodium Reference Standard (USP or EP), Ceftriaxone E-Isomer Reference Standard.
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Monobasic Potassium Phosphate, Dibasic Sodium Phosphate, Tetrabutylammonium Hydroxide, Phosphoric Acid.
Water HPLC Grade or equivalent (e.g., Milli-Q).
HPLC System An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo Scientific Syncronis C18, Waters XTerra RP-18).[1][10]
Glassware Class A volumetric flasks and pipettes.
Other Analytical balance, pH meter, sonicator, 0.45 µm membrane filters.

Experimental Protocols

Protocol 1: Preparation of Solutions

This protocol is based on established pharmacopeial methods to ensure robustness and compliance.[10][13]

  • Buffer Preparation (pH 7.0):

    • Solution A: Dissolve 9.0 g of monobasic potassium phosphate in 1000 mL of water.

    • Solution B: Dissolve 24.0 g of dibasic sodium phosphate in 1000 mL of water.

    • Combine 389 mL of Solution A with 611 mL of Solution B and mix thoroughly. Adjust pH to 7.0 ± 0.05 with phosphoric acid or sodium hydroxide if necessary.

  • Mobile Phase Preparation:

    • Accurately weigh 3.2 g of tetrabutylammonium hydroxide into a 1000 mL volumetric flask.

    • Add 50 mL of the prepared Buffer (pH 7.0) and 250 mL of acetonitrile.

    • Dilute to the mark with HPLC grade water and mix well.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

    • Expert Insight: The tetrabutylammonium ion acts as an ion-pairing agent, improving the peak shape and resolution of the acidic Ceftriaxone molecule and its isomer.[9]

  • Standard Stock Solution (approx. 300 µg/mL Ceftriaxone):

    • Accurately weigh about 30 mg of Ceftriaxone Sodium RS into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the Mobile Phase. Mix well.

  • System Suitability Solution (SSS):

    • Accurately weigh about 5 mg of Ceftriaxone E-Isomer RS into a 100 mL volumetric flask.

    • Add 10 mL of the Standard Stock Solution and dilute to volume with Mobile Phase. This solution contains both isomers.

    • Expert Insight: The SSS is critical for the self-validating nature of the protocol. It directly verifies that the chromatographic system can adequately separate the two key analytes before analyzing any unknown samples.[13]

  • Sample Solution (from stability study):

    • Prepare the sample to a nominal concentration of 0.3 mg/mL of Ceftriaxone in the Mobile Phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Method Parameters
ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile, Phosphate Buffer (pH 7.0), Water, and Tetrabutylammonium Hydroxide (as prepared in Protocol 1)
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 260 nm
Run Time 25 minutes
Protocol 3: System Suitability and Analysis Sequence
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Mobile Phase (as a blank) once to ensure no interfering peaks are present.

    • Inject the System Suitability Solution (SSS) five times.

  • SST Acceptance Criteria:

    • Resolution: The resolution between the Ceftriaxone and Ceftriaxone E-isomer peaks must be not less than 3.0.[10][13]

    • Tailing Factor: The tailing factor for the Ceftriaxone peak must not be more than 2.0.[13]

    • Precision: The relative standard deviation (%RSD) of the peak areas for the five replicate injections of Ceftriaxone must be not more than 2.0%.

    • Trustworthiness: Do not proceed with sample analysis if the SST criteria are not met. Re-evaluate the system, column, and mobile phase.

  • Analysis Sequence:

    • Inject the Standard Stock Solution in duplicate.

    • Inject the Sample Solutions.

    • Inject the Standard Stock Solution after every 6-10 sample injections to bracket the samples and ensure system stability.

Isomerization and Data Interpretation

The conversion of Ceftriaxone is a dynamic process influenced by external stressors. The diagram below illustrates this relationship.

G cluster_stress Stress Conditions Z_Isomer Ceftriaxone (Z-Isomer) (Active) E_Isomer Ceftriaxone (E-Isomer) (Inactive Impurity) Z_Isomer->E_Isomer Reversible Isomerization Light Light Light->Z_Isomer Light->E_Isomer Heat Heat Heat->Z_Isomer Heat->E_Isomer pH pH (Acid/Base) pH->Z_Isomer pH->E_Isomer

Sources

Method

Application Notes and Protocols for the Study of (E)-Ceftriaxone in Antibiotic Resistance

Introduction: The Nuance of Purity in the Fight Against Resistance Ceftriaxone, a third-generation cephalosporin, remains a cornerstone in the treatment of severe bacterial infections.[1] Its broad spectrum of activity i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuance of Purity in the Fight Against Resistance

Ceftriaxone, a third-generation cephalosporin, remains a cornerstone in the treatment of severe bacterial infections.[1] Its broad spectrum of activity is attributed to the (Z)-isomer, which effectively inhibits bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs).[2] However, the chemical stability of ceftriaxone is a critical concern, as it can degrade or isomerize to form related substances, the most prominent of which is the (E)-isomer of ceftriaxone. This geometric isomer, often designated as Ceftriaxone Impurity A in pharmacopeial standards, is a subject of increasing interest in the field of antibiotic resistance.

While often considered an "inactive" impurity, the presence of (E)-ceftriaxone in ceftriaxone formulations necessitates a deeper understanding of its potential biological activities. The core question for researchers is not just "how much is present?" but "what is its impact?". Does (E)-ceftriaxone possess any intrinsic antibacterial activity? Could it interact with bacterial resistance mechanisms, such as β-lactamase enzymes or altered PBPs? Could its presence antagonize, synergize with, or have no effect on the efficacy of the parent (Z)-ceftriaxone, particularly against multidrug-resistant pathogens?[3][4]

These application notes provide a comprehensive framework and detailed protocols for researchers to systematically investigate the role of (E)-ceftriaxone in antibiotic resistance. This guide moves beyond simple impurity profiling to empower scientists in drug development and microbiology to elucidate the subtle but potentially significant contributions of this key related substance to treatment outcomes.

Scientific Rationale: Why Study the (E)-Isomer?

The rationale for investigating (E)-ceftriaxone is grounded in the fundamental mechanisms of β-lactam activity and bacterial resistance. The specific geometry of the methoxyimino group in the (Z)-isomer is crucial for its high affinity to PBPs and its stability against many β-lactamases.[5] Any alteration to this geometry, as seen in the (E)-isomer, could fundamentally change these interactions.

Potential Interactions of (E)-Ceftriaxone:

  • Direct Antibacterial Activity: While likely possessing significantly lower activity than the (Z)-isomer, it is crucial to quantify the intrinsic Minimum Inhibitory Concentration (MIC) of purified (E)-ceftriaxone against a panel of clinically relevant bacteria. This baseline data is essential for all further interpretations.

  • Interaction with β-Lactamases: β-lactamase production is a primary mechanism of resistance to ceftriaxone. (E)-Ceftriaxone could potentially act as:

    • A substrate , being hydrolyzed by these enzymes, potentially at a different rate than the (Z)-isomer.

    • An inhibitor , binding to the active site of the enzyme without being effectively hydrolyzed, thereby potentially protecting the active (Z)-isomer from degradation.

    • An inducer , upregulating the expression of β-lactamase genes (e.g., AmpC), which could lead to increased resistance.[6]

  • Affinity for Penicillin-Binding Proteins (PBPs): Resistance can also emerge through modifications in PBPs that reduce the binding affinity of β-lactam antibiotics.[7] It is vital to determine the binding affinity of (E)-ceftriaxone for both wild-type and altered PBPs. A lower affinity would be expected, but even weak binding could have competitive effects.

  • Modulation of (Z)-Ceftriaxone Efficacy: The presence of (E)-ceftriaxone in a therapeutic formulation could lead to:

    • Antagonism: If (E)-ceftriaxone competes for PBP binding sites without effectively inhibiting them, or if it acts as a potent inducer of β-lactamases.

    • Synergy: A less likely but possible scenario where (E)-ceftriaxone might inhibit a resistance mechanism (e.g., a specific β-lactamase) thereby enhancing the activity of the (Z)-isomer.

    • Indifference: The most common assumption, but one that requires experimental validation.

Experimental Design & Protocols

This section provides detailed, self-validating protocols to investigate the biological role of (E)-Ceftriaxone. For all experiments, it is imperative to use highly purified and characterized reference standards of both (Z)-Ceftriaxone and (E)-Ceftriaxone.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the intrinsic antibacterial activity of (E)-Ceftriaxone compared to (Z)-Ceftriaxone using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Objective: To quantify and compare the minimum concentration of (Z)-Ceftriaxone and (E)-Ceftriaxone required to inhibit the visible growth of a panel of bacteria.

Materials:

  • Purified (Z)-Ceftriaxone and (E)-Ceftriaxone reference standards.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and a selection of clinical isolates with known resistance profiles, such as ESBL-producing K. pneumoniae).

  • Spectrophotometer.

  • Sterile diluents (e.g., sterile water or DMSO, depending on compound solubility).

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare 1 mg/mL stock solutions of both (Z)-Ceftriaxone and (E)-Ceftriaxone in a suitable sterile solvent.

    • Perform serial dilutions to create working stock solutions for the desired concentration range (e.g., from 256 µg/mL down to 0.03 µg/mL).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be your working inoculum.

  • Plate Preparation:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the appropriate antibiotic working stock solution to the first column of wells, creating a 2-fold dilution series by transferring 50 µL from one column to the next. Discard the final 50 µL from the last antibiotic dilution column.

    • This results in wells containing 50 µL of serially diluted antibiotic.

  • Inoculation:

    • Add 50 µL of the working bacterial inoculum to each well, bringing the final volume to 100 µL. This further dilutes the antibiotic and the inoculum, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[11]

    • Include a growth control well (bacteria in CAMHB, no antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Data Presentation:

CompoundBacterial StrainResistance ProfileMIC (µg/mL)
(Z)-CeftriaxoneE. coli ATCC 25922Susceptible0.125
(E)-CeftriaxoneE. coli ATCC 25922Susceptible>128
(Z)-CeftriaxoneK. pneumoniae BAA-1705ESBL-producer64
(E)-CeftriaxoneK. pneumoniae BAA-1705ESBL-producer>128

Table 1: Example of MIC data presentation for comparative analysis.

Protocol 2: β-Lactamase Hydrolysis Assay

This protocol uses a spectrophotometric method with the chromogenic cephalosporin nitrocefin to assess if (E)-Ceftriaxone can be hydrolyzed by or inhibit β-lactamase enzymes.

Objective: To determine the kinetic interaction between (E)-Ceftriaxone and purified β-lactamase enzymes.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, or a commercially available broad-spectrum β-lactamase).

  • Nitrocefin solution (a chromogenic β-lactamase substrate).

  • Phosphate buffer (e.g., 50 mM, pH 7.0).

  • Purified (Z)-Ceftriaxone and (E)-Ceftriaxone.

  • UV-Vis spectrophotometer with kinetic measurement capabilities.

Step-by-Step Methodology:

  • Hydrolysis Assay (Is (E)-Ceftriaxone a substrate?):

    • In a cuvette, combine phosphate buffer, β-lactamase enzyme, and a high concentration of (E)-Ceftriaxone.

    • Monitor the change in absorbance at a wavelength specific to the β-lactam ring cleavage of ceftriaxone (approx. 260 nm) over time.

    • A significant change in absorbance indicates hydrolysis. Compare the rate to that of (Z)-Ceftriaxone.

  • Inhibition Assay (Does (E)-Ceftriaxone inhibit the enzyme?):

    • Prepare a reaction mixture in a cuvette containing phosphate buffer, β-lactamase enzyme, and nitrocefin.

    • Initiate the reaction and measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm.

    • Repeat the assay, but pre-incubate the enzyme with varying concentrations of (E)-Ceftriaxone for 5-10 minutes before adding nitrocefin.

    • A reduction in the rate of nitrocefin hydrolysis indicates that (E)-Ceftriaxone is acting as a competitive inhibitor.

    • Calculate the IC₅₀ (the concentration of (E)-Ceftriaxone required to inhibit 50% of the enzyme activity).

Causality and Interpretation:

  • If (E)-Ceftriaxone is hydrolyzed, it means it is a substrate for the enzyme. This could contribute to the overall degradation of ceftriaxone-related compounds in the presence of β-lactamase-producing bacteria.

  • If (E)-Ceftriaxone inhibits the enzyme (as indicated by a decrease in nitrocefin hydrolysis), it could potentially protect the active (Z)-isomer from degradation, a phenomenon that would require further investigation through checkerboard and time-kill assays.

Protocol 3: Checkerboard Synergy/Antagonism Assay

This protocol assesses the combined effect of (Z)-Ceftriaxone and (E)-Ceftriaxone against a target bacterial strain to determine if the interaction is synergistic, antagonistic, or indifferent.

Objective: To calculate the Fractional Inhibitory Concentration (FIC) index for the combination of (Z)- and (E)-isomers.

Methodology: This assay is set up similarly to the MIC protocol, but in a two-dimensional array.

  • In a 96-well plate, create serial dilutions of (Z)-Ceftriaxone along the Y-axis (e.g., rows A-H).

  • Create serial dilutions of (E)-Ceftriaxone along the X-axis (e.g., columns 1-12).

  • This creates a matrix where each well has a unique combination of concentrations of the two compounds.

  • Inoculate the plate with the target organism as described in the MIC protocol.

  • After incubation, identify the MIC of each compound alone and the MIC of each compound in the presence of the other.

  • Calculate the FIC index:

    • FIC of (Z)-isomer = (MIC of (Z) in combination) / (MIC of (Z) alone)

    • FIC of (E)-isomer = (MIC of (E) in combination) / (MIC of (E) alone)

    • ΣFIC = FIC of (Z)-isomer + FIC of (E)-isomer

Interpretation of FIC Index:

  • Synergy: ΣFIC ≤ 0.5

  • Indifference: 0.5 < ΣFIC ≤ 4.0

  • Antagonism: ΣFIC > 4.0

This quantitative measure provides a clear indication of how the presence of the (E)-isomer impacts the efficacy of the active drug.

Visualizing the Concepts

Diagrams are essential for conceptualizing the experimental workflows and potential mechanisms of interaction.

G cluster_0 Experimental Workflow: MIC Determination A Prepare 0.5 McFarland Bacterial Suspension B Dilute to 1x10^6 CFU/mL in CAMHB A->B D Inoculate Plate with Bacterial Suspension (Final: 5x10^5 CFU/mL) B->D C Prepare Serial Dilutions of (E)- and (Z)-Ceftriaxone in Plate C->D E Incubate 16-20h at 37°C D->E F Read MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination.

G cluster_1 Potential Interactions at the Bacterial Cell Wall Z_CTX (Z)-Ceftriaxone (Active Drug) PBP Penicillin-Binding Protein (PBP) Z_CTX->PBP High Affinity Binding -> Cell Wall Synthesis Inhibition (Bactericidal) BL β-Lactamase Enzyme Z_CTX->BL Hydrolysis (Inactivation) E_CTX (E)-Ceftriaxone (Isomer/Impurity) E_CTX->PBP Lower Affinity Binding? (Potential for Competition?) E_CTX->BL Hydrolysis? Inhibition? Induction?

Caption: Potential interactions of Ceftriaxone isomers.

Conclusion and Future Directions

The study of (E)-ceftriaxone should be considered an essential component of comprehensive antibiotic resistance research and drug development quality control. While often overlooked, this principal impurity has the potential to influence therapeutic outcomes in subtle ways that are not captured by standard purity analyses. By employing the protocols outlined in these notes, researchers can generate crucial data to understand the complete biological profile of ceftriaxone formulations. Future studies should focus on in vivo models to determine if the in vitro interactions observed translate to clinically significant effects on treatment efficacy and the emergence of resistance.

References

  • Cleeland, R., & Squires, E. (1984). Antimicrobial activity of ceftriaxone: a review. The American journal of medicine, 77(4C), 3–11. [Link]

  • Moorer, G., et al. (2017). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 61(12), e01212-17. [Link]

  • Labia, R., Morand, A., & Kazmierczak, A. (1986). [Interactions of ceftriaxone with beta-lactamases including those which hydrolyze cefotaxime]. Pathologie-biologie, 34(8), 908–912. [Link]

  • Rolinson, G. N. (1982). Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin. Journal of antimicrobial chemotherapy, 10 Suppl B, 91–96. [Link]

  • Schmitt, M., et al. (2020). Reaction of β-lactamase with ceftriaxone (CEF). (1) Formation of the enzyme substrate complex by non-covalently binding CEF. ResearchGate. [Link]

  • Tange, M., Yoshida, M., Nakai, Y., & Uchida, T. (2016). The Role of an Impurity in Ceftriaxone Sodium Preparation for Injection in Determining Compatibility with Calcium-Containing Solutions. Chemical & pharmaceutical bulletin, 64(3), 207–214. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Khan, Z., et al. (2024). Postβ-Lactamase-Inhibiting Effect of Sulbactam in Combination with Ceftriaxone on Extended-Spectrum-β-Lactamase-Producing Escherichia coli. MDPI. [Link]

  • Tadesse, B. T., et al. (2017). A trend line of Ceftriaxone resistance in 6 years period. ResearchGate. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749–1755. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming co-elution of Ceftriaxone and (E)-Ceftriaxone in HPLC

Technical Support Center: HPLC Analysis of Ceftriaxone Guide: Overcoming the Co-elution of Ceftriaxone and its (E)-Isomer Welcome to the technical support center for advanced chromatographic challenges. This guide is des...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of Ceftriaxone

Guide: Overcoming the Co-elution of Ceftriaxone and its (E)-Isomer

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, and quality control professionals encountering difficulties in the separation of Ceftriaxone and its geometric (E)-isomer. As your Senior Application Scientist, I will walk you through the causality of this common co-elution problem and provide a systematic, field-proven framework for achieving robust, baseline separation.

The separation of these isomers is not merely an analytical exercise; it is a critical requirement for ensuring drug safety and efficacy, mandated by global pharmacopeias.[1][2] The (E)-isomer is a known process-related impurity whose levels must be strictly controlled. This guide synthesizes established methodologies with advanced troubleshooting tactics to empower you to resolve this separation challenge efficiently.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the Ceftriaxone isomer separation.

Q1: Why is it critical to separate Ceftriaxone from its (E)-isomer? Separating Ceftriaxone from its (E)-isomer is a regulatory and safety imperative. Pharmacopeias like the United States Pharmacopeia (USP) classify the (E)-isomer as an impurity that must be quantified.[1][2][3] Failing to do so can compromise the quality, safety, and therapeutic efficacy of the final drug product. Accurate quantification of the impurity is only possible with a clear and resolved separation from the main active pharmaceutical ingredient (API) peak.

Q2: What is the fundamental reason for the co-elution of these two isomers? The difficulty arises because Ceftriaxone and (E)-Ceftriaxone are geometric isomers. Their chemical formula and connectivity are identical. The only distinction is the three-dimensional arrangement of atoms across the C=N double bond within the methoxyimino moiety. This subtle structural difference results in nearly identical physicochemical properties, such as polarity, pKa, and UV absorbance, making them behave very similarly in a standard reversed-phase HPLC environment and thus challenging to separate.

Caption: Structural difference between Ceftriaxone and its (E)-isomer.

Q3: What is a typical starting HPLC method based on pharmacopeial guidelines? A common starting point, adapted from USP monographs, involves a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. The USP specifies system suitability criteria, including a minimum resolution between the Ceftriaxone and (E)-isomer peaks.[1][2][3]

ParameterTypical Starting Condition
Stationary Phase L1 packing (C18), 5 µm, 4.6 x 250 mm
Mobile Phase Buffered Acetonitrile/Water mixture. Often uses an ion-pairing agent (e.g., tetradecylammonium bromide) or a phosphate buffer.[2][4]
pH Typically controlled between 6.0 and 7.0.[3][5]
Flow Rate 1.0 - 1.5 mL/min
Detection UV at ~270 nm[3] or ~254 nm.
Column Temp. Ambient or controlled (e.g., 35 °C)

Q4: The USP monograph requires a resolution (Rs) of "NLT 3.0". What does this mean? Resolution (Rs) is the quantitative measure of separation between two chromatographic peaks. A resolution of 1.5 is considered "baseline," meaning the two peaks are fully separated down to the baseline. The USP requirement of "Not Less Than 3.0" is a stringent criterion ensuring a very large separation margin.[2] This robust separation is necessary to guarantee that the quantification of the (E)-isomer is precise and accurate, free from any interference or overlap from the much larger main Ceftriaxone peak.

Systematic Troubleshooting Guide for Co-Elution

When faced with poor resolution (Rs < 3.0) or complete co-elution, a systematic approach is essential. Do not make random changes. Follow this workflow, proceeding to the next level only if the previous adjustments fail to achieve the desired separation.

Troubleshooting_Workflow cluster_1 Level 1 Details cluster_2 Level 2 Details cluster_3 Level 3 Details Start Start: Co-elution or Resolution < 3.0 SystemCheck Step 1: Confirm System Suitability - Check pressure, leaks, baseline - Inject system suitability solution Start->SystemCheck Level1 Level 1: Mobile Phase Optimization (Fine-Tuning) SystemCheck->Level1 System OK Level2 Level 2: Advanced Optimization (Major Adjustments) Level1->Level2 Resolution still low Success Success: Resolution ≥ 3.0 Validate Method Level1->Success Separation achieved cluster_1 cluster_1 Level3 Level 3: Stationary Phase Change (Alternative Selectivity) Level2->Level3 Resolution still low Level2->Success Separation achieved cluster_2 cluster_2 Level3->Success Separation achieved cluster_3 cluster_3 pH Adjust pH (±0.1 units) Organic Adjust % Organic (±1-2%) Flow Decrease Flow Rate Modifier Switch Organic Modifier (ACN <-> MeOH) Buffer Change Buffer Type/ Concentration Temp Optimize Temperature (e.g., 25-40°C) C18 Try different C18 brand Phenyl Switch to Phenyl-Hexyl or Biphenyl Column PFP Switch to PFP Column

Caption: A systematic workflow for troubleshooting isomer co-elution.

Level 1: Mobile Phase Optimization (Fine-Tuning)

These are the least disruptive changes to your method and should always be the first step. The goal is to fine-tune the existing chemistry.

  • 1. Adjust Mobile Phase pH:

    • Causality: Ceftriaxone has multiple ionizable functional groups. Minor changes in the mobile phase pH can alter the degree of ionization of these groups, which in turn affects their interaction with the C18 stationary phase. Even a subtle difference in the pKa of the isomers can be exploited by carefully adjusting the pH to enhance differential retention.

    • Action: Prepare mobile phases with pH values adjusted in small increments (e.g., ±0.1 or 0.2 units) around the original method's pH. For instance, if the method uses pH 6.5, evaluate pH 6.3, 6.4, 6.6, and 6.7. Ensure your buffer has adequate capacity at the chosen pH.

  • 2. Adjust Organic Modifier Percentage (%B):

    • Causality: The percentage of organic solvent (e.g., acetonitrile) in the mobile phase controls the overall retention of analytes. By decreasing the solvent strength (lowering the % of organic), you increase the retention time of both isomers. This longer residence time on the column allows for more interactions with the stationary phase, which can amplify small selectivity differences and improve resolution.

    • Action: If your resolution is poor, try decreasing the percentage of acetonitrile by 1-2% increments. This will increase run time but is a very powerful tool for improving the separation of closely eluting peaks.

  • 3. Decrease Flow Rate:

    • Causality: According to the Van Deemter equation, lowering the flow rate can increase column efficiency (a higher number of theoretical plates, N). A more efficient column produces narrower peaks. For two closely eluting compounds, narrower peaks will have less overlap, thus improving the resolution.

    • Action: Reduce the flow rate from 1.5 mL/min to 1.2 mL/min or 1.0 mL/min. Observe the impact on peak width and resolution. Be mindful that this will proportionally increase the analysis time.

Level 2: Advanced Optimization (Major Adjustments)

If fine-tuning is insufficient, more significant modifications to the mobile phase or operating conditions are necessary.

  • 1. Switch Organic Modifier (Acetonitrile vs. Methanol):

    • Causality: Acetonitrile and methanol have different physicochemical properties and engage in different intermolecular interactions. While both function as reversed-phase eluents, methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can alter the selectivity (the relative retention) between the two isomers, potentially pushing the peaks further apart.

    • Action: Replace acetonitrile with methanol at a concentration that provides similar retention times (you may need a higher percentage of methanol). Alternatively, explore ternary mixtures of water, acetonitrile, and methanol.

  • 2. Modify Buffer System or Use Ion-Pairing Agents:

    • Causality: If using a simple buffer like phosphate, increasing its concentration can improve peak shape and pH stability. For highly polar or ionic compounds like Ceftriaxone, an ion-pairing reagent (e.g., Tetrabutylammonium Hydroxide or Bromide) can dramatically improve retention and selectivity.[4][5] The ion-pair reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on the C18 column.

    • Action: Increase the concentration of your existing buffer (e.g., from 10mM to 25mM). If the method allows, incorporate an ion-pairing reagent as described in some official monographs.[4]

  • 3. Optimize Column Temperature:

    • Causality: Temperature affects mobile phase viscosity, reaction kinetics, and analyte solubility. Increasing the temperature generally decreases retention time and can improve peak efficiency by enhancing mass transfer. However, the effect on selectivity can be unpredictable; for some isomer pairs, increasing temperature improves resolution, while for others it may worsen it.

    • Action: Systematically study the effect of temperature in 5 °C increments (e.g., 25 °C, 30 °C, 35 °C, 40 °C). Maintain a constant temperature throughout the analysis for reproducible results.

Level 3: Changing the Stationary Phase (Alternative Selectivity)

When mobile phase optimization has been exhausted, the co-elution is likely due to a lack of fundamental selectivity in the C18 stationary phase. The solution is to change the column to one that offers different separation mechanisms.

  • 1. Try a Different C18 Column:

    • Causality: Not all C18 columns are created equal. They differ in carbon load, end-capping technology, silica purity, and pore size. These differences can lead to subtle but significant changes in selectivity.

    • Action: Before moving to a completely different chemistry, try a C18 column from a different manufacturer known for high-performance silica (e.g., switch from a Waters Symmetry to a Phenomenex Luna or Agilent Zorbax).[6]

  • 2. Switch to a Phenyl-Hexyl or Biphenyl Column:

    • Causality: These columns introduce an alternative separation mechanism: π-π interactions. The electron-rich phenyl rings in the stationary phase can interact with the aromatic thiazole ring in Ceftriaxone. The slightly different spatial orientation of the isomers can cause a differential in these π-π interactions, leading to a powerful change in selectivity that is not possible on a standard C18 column.

    • Action: This is a highly recommended step. Replace the C18 column with a Phenyl-Hexyl or Biphenyl column of similar dimensions and re-optimize the mobile phase.[7][8]

  • 3. Employ a Pentafluorophenyl (PFP) Column:

    • Causality: PFP columns are the most versatile alternative. The pentafluorophenyl group provides a unique combination of interactions: hydrophobic, dipole-dipole, aromatic (π-π), and weak ion-exchange. This multi-modal interaction capability makes PFP columns exceptionally effective at separating complex isomers that are difficult to resolve on C18 or Phenyl phases.[7]

    • Action: If a Phenyl column does not provide adequate resolution, a PFP column is the next logical choice and often provides the necessary selectivity.

Experimental Protocol Example

This section provides a baseline protocol and a framework for applying the troubleshooting steps.

Protocol 1: Baseline USP-Style Method for System Suitability

This protocol establishes a starting point for your analysis.

  • Mobile Phase Preparation:

    • Accurately prepare the buffered aqueous phase as specified by the monograph (e.g., dissolve 2.0 g of tetradecylammonium bromide and 2.0 g of dibasic sodium phosphate in 1 L of water, adjust pH to 7.0 with phosphoric acid).[2]

    • Filter the aqueous phase and the organic modifier (HPLC-grade acetonitrile) through a 0.45 µm filter.

    • Prepare the final mobile phase by mixing the components in the specified ratio (e.g., 62:38 v/v aqueous buffer to acetonitrile). Degas thoroughly.

  • Solution Preparation:

    • System Suitability Solution: Prepare a solution containing both Ceftriaxone and the (E)-isomer reference standard at a specified concentration (e.g., 160 µg/mL of each) in the mobile phase.[3]

    • Sample Solution: Accurately prepare your test sample in the mobile phase to the target concentration.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in the table above.

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the system suitability solution.

    • Confirm that the resolution between Ceftriaxone and the (E)-isomer is ≥ 3.0.[2]

    • If the system passes, proceed with injecting your samples. If not, begin the troubleshooting workflow.

Troubleshooting ParameterChangeExpected Effect on RetentionExpected Effect on Resolution
% Organic Solvent DecreaseIncreaseOften Improves
pH Move away from pKaVariesCan Improve or Worsen (Highly Selective)
Flow Rate DecreaseIncreaseOften Improves (due to efficiency)
Temperature IncreaseDecreaseVaries (must be tested)
Column Chemistry C18 → Phenyl-HexylVariesOften a significant improvement

References

  • Phenomenex Inc. (2024). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. MilliporeSigma.
  • Phenomenex Inc. HPLC Troubleshooting Guide. Phenomenex.
  • Waters Corporation. HPLC Troubleshooting.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Biovanix.
  • QbD approach to HPLC method development and validation of ceftriaxone sodium. Journal of Applied Pharmaceutical Science.
  • Bustos, F. et al. (2025-08-06). Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method.
  • Thermo Fisher Scientific. (2015). USP 38 monograph - impurity determination of ceftriaxone sodium using a C18 HPLC column. AppsLab Library.
  • Shrivastava, S. M. et al. (2009). A Novel High Performance Liquid Chromatographic Method for Simultaneous Determination of Ceftriaxone and Sulbactam in Sulbactomax. PMC, NIH.
  • Hiremath, B. et al. (2025). Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutica.
  • Khan, A. et al. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. SciELO México.
  • Ceftriaxone Sodium. (2016). USP-NF.
  • GL Sciences. HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. GL Sciences.
  • Ceftriaxone Sodium. (2011). USP 35.
  • USP Ceftriaxone For Injection. (n.d.). Scribd.
  • Al-Sabri, A. M. et al. (2023). Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences.
  • SIELC Technologies. Separation of Ceftriaxone on Newcrom R1 HPLC column. SIELC.
  • Separation Methods Technologies. Equivalent HPLC Columns. SMT.
  • Stability of the Ceftriaxone in the optimized mobile phase. (n.d.).
  • PharmaGuru. (2025). How To Select Equivalent HPLC Columns: Get Mastery In 5 Minutes. PharmaGuru.
  • Yadav, J. K. et al. (2025). Stability Indicating Assay For Ceftriaxone Sodium By Rp-Hplc Method. International Journal of Emerging Science and Engineering.
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
  • HPLC Method development and Validation for the assay of Ceftriaxone sodium injection. (2015). International Journal of Pharmaceutical Sciences.
  • HPLC analysis of cephalosporins and study of different analytical parameters. (2025-08-06). International Journal of Pharmaceutical Quality Assurance.

Sources

Optimization

Technical Support Center: Chromatographic Resolution of Ceftriaxone Stereoisomers

Welcome to the technical support center for the chromatographic analysis of Ceftriaxone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and freq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Ceftriaxone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the resolution of Ceftriaxone and its stereoisomers, particularly the E-isomer.

Ceftriaxone, a third-generation cephalosporin, exists as geometric isomers (Z and E forms). The Z-isomer is the active pharmaceutical ingredient, while the E-isomer is considered an impurity and can be formed under exposure to light.[1][2] Therefore, their accurate separation and quantification are critical for quality control and stability studies. The most common analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC).[3][4]

This resource provides practical, experience-based solutions to common challenges encountered during the chromatographic separation of these isomers.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to resolve them.

Issue 1: Poor Resolution Between Ceftriaxone and its E-isomer

Question: I am observing poor resolution (Rs < 3.0) between the main Ceftriaxone peak and the E-isomer peak. How can I improve the separation?

Answer:

Poor resolution is a common issue that can be addressed by systematically optimizing several chromatographic parameters. The goal is to manipulate the interactions between the analytes, the stationary phase, and the mobile phase to enhance their differential migration.

Initial Troubleshooting Workflow

cluster_mobile_phase Mobile Phase Optimization cluster_column Column Health Assessment start Poor Resolution (Rs < 3.0) check_method Verify Pharmacopeial Method Parameters (e.g., USP, EP) start->check_method mobile_phase Optimize Mobile Phase check_method->mobile_phase If parameters are correct column_health Assess Column Performance mobile_phase->column_health If resolution is still poor mp_ph Adjust pH mobile_phase->mp_ph instrument Check Instrument Parameters column_health->instrument If column is healthy col_age Check Column Age/Usage column_health->col_age solution Problem Resolved instrument->solution After adjustments mp_organic Modify Organic Modifier Ratio mp_ph->mp_organic mp_ionpair Introduce/Adjust Ion-Pair Reagent mp_organic->mp_ionpair col_clean Perform Column Cleaning col_age->col_clean col_replace Consider New Column col_clean->col_replace cluster_sample Sample Preparation cluster_column_check Column Condition start Peak Tailing/Fronting check_sample Review Sample Preparation start->check_sample check_column Inspect Column Condition check_sample->check_column If sample is prepared correctly sample_solvent Ensure sample solvent matches or is weaker than mobile phase check_sample->sample_solvent check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase If column is not the issue column_void Check for column void check_column->column_void solution Symmetrical Peak check_mobile_phase->solution After adjustments sample_concentration Check for overloading sample_solvent->sample_concentration column_contamination Flush column to remove contaminants column_void->column_contamination

Caption: Workflow to address peak asymmetry.

Detailed Steps:
  • Address Secondary Silanol Interactions: Peak tailing for basic compounds like Ceftriaxone can be caused by interactions with acidic silanol groups on the silica surface of the stationary phase.

    • Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.01-0.1%) can mask the active silanol sites and improve peak shape. [5] * Lower pH: Operating at a lower mobile phase pH can suppress the ionization of silanol groups, reducing these secondary interactions. However, be mindful of the stability of Ceftriaxone at lower pH.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting.

    • Dilute the Sample: Prepare a more dilute sample and inject it. If the peak shape improves, you were likely overloading the column.

  • Ensure Sample Solvent Compatibility: The solvent in which your sample is dissolved should be weaker than or of similar strength to the mobile phase.

    • Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 25% acetonitrile) can cause peak distortion. Re-dissolve your sample in the mobile phase or a weaker solvent.

  • Inspect Column Health:

    • Column Void: A void at the head of the column can cause peak splitting or fronting. This can sometimes be rectified by reversing the column and flushing it with a strong solvent.

    • Contamination: Buildup of contaminants on the column can also lead to poor peak shape. Follow the manufacturer's instructions for column cleaning.

Frequently Asked Questions (FAQs)

Q1: What is the typical retention time for Ceftriaxone and its E-isomer?

A1: The retention times can vary significantly depending on the specific HPLC method (column, mobile phase, flow rate, etc.). However, the E-isomer is generally expected to elute after the main Ceftriaxone (Z-isomer) peak in reversed-phase chromatography. [6][7]For example, in one USP method, the relative retention time for the E-isomer is about 1.4, with the Ceftriaxone peak being 1.0. [6]In another example, retention times were approximately 10.8 minutes for Ceftriaxone and 16.0 minutes for the E-isomer. [8] Q2: How should I prepare my Ceftriaxone solutions to ensure stability?

A2: Ceftriaxone is unstable in aqueous solutions, and its degradation is dependent on pH, temperature, and light exposure. [9][10]* Protection from Light: Ceftriaxone solutions should be protected from light to prevent the formation of the E-isomer and other degradation products. [1][2]Use amber vials or cover your glassware with aluminum foil.

  • Temperature: Store solutions at refrigerated temperatures (+2 to +8 °C) or frozen (-20 °C) to slow down degradation. [11][12]Degradation is faster at room temperature. [11]* pH: The optimal pH for Ceftriaxone stability in aqueous solution is around 7.5. [9]Buffering your solutions can help maintain a stable pH.

  • Fresh Preparation: It is always best to prepare solutions fresh daily and analyze them promptly.

Q3: What detection wavelength is recommended for the analysis of Ceftriaxone and its isomers?

A3: The UV detection wavelength for Ceftriaxone analysis is typically in the range of 240 nm to 281 nm. Common wavelengths used are 260 nm, 270 nm, and 281 nm. [1][11][13]The choice of wavelength can depend on the specific requirements of the method and the desire to maximize sensitivity for both the parent drug and its impurities.

Q4: Can I use a gradient elution method instead of an isocratic one?

A4: Yes, a gradient elution can be beneficial, especially if you are trying to separate Ceftriaxone from multiple impurities with a wide range of polarities. A gradient method can help to elute strongly retained compounds more quickly and improve peak shape. One study successfully used a gradient elution with a potassium phosphate buffer (pH 7.5) and methanol to separate Ceftriaxone and its major impurities within 15 minutes. [1] Q5: Are there alternatives to HPLC for separating Ceftriaxone isomers?

A5: While HPLC is the most common and robust method, other chromatographic techniques have been explored. High-Performance Thin-Layer Chromatography (HPTLC) has been developed for the simultaneous determination of Ceftriaxone and its E-isomer. [13][14]This method can be simpler and more cost-effective for certain applications. For chiral separations of other drugs, techniques like chiral HPLC and capillary electrophoresis (CE) are used, but for the geometric isomers of Ceftriaxone, reversed-phase HPLC is the standard. [15]

References

  • ResearchGate. (n.d.). A Critical Review of Chromatographic Techniques for Impurity Profiling and Stability-Indicating Analysis of Ceftriaxone Sodium. Request PDF. [Link]

  • ResearchGate. (n.d.). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Request PDF. [Link]

  • ResearchGate. (n.d.). A high-performance thin-layer chromatography densitometric method for the separation of isomeric ceftriaxone in powder for injection formulation. PDF. [Link]

  • ResearchGate. (n.d.). Stability of ceftriaxone in water and cerebrospinal fluid determined by high-performance liquid chromatography. [Link]

  • National Institutes of Health. (2021). A high-performance thin-layer chromatography densitometric method for the separation of isomeric ceftriaxone in powder for injection formulation. [Link]

  • SIELC Technologies. (n.d.). Separation of Ceftriaxone on Newcrom R1 HPLC column. [Link]

  • SpringerLink. (2021). QbD approach to HPLC method development and validation of ceftriaxone sodium. [Link]

  • Pharmascope. (n.d.). Stability of Cephalosporins in Solution in Terms of the Colour of Solution and Impurities. [Link]

  • USP-NF. (2021). Ceftriaxone Sodium. [Link]

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. (2018). Lat. Am. J. Pharm.[Link]

  • PubMed. (2024). A Critical Review of Chromatographic Techniques for Impurity Profiling and Stability-Indicating Analysis of Ceftriaxone Sodium. [Link]

  • PubMed. (1990). Stability of parenteral ceftriaxone disodium solutions in frozen and liquid states: effect of freezing and microwave thawing. [Link]

  • PubMed. (2014). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. [Link]

  • ResearchGate. (n.d.). Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. PDF. [Link]

  • R Discovery. (2024). A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. [Link]

  • Chiral Drug Separation. (n.d.). [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Mitigating (E)-Ceftriaxone Formation During Synthesis

Welcome to our specialized technical resource hub. We are dedicated to empowering researchers, scientists, and drug development professionals like you to overcome common hurdles in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical resource hub. We are dedicated to empowering researchers, scientists, and drug development professionals like you to overcome common hurdles in pharmaceutical synthesis. This guide provides a deep dive into the challenges of controlling the formation of the geometric (E)-isomer of Ceftriaxone, a critical impurity that can compromise the integrity of your final product. Here, we blend established scientific principles with practical, field-tested advice to help you optimize your synthetic route and ensure the highest purity of your Ceftriaxone batches.

Frequently Asked Questions (FAQs)

Q1: What exactly is (E)-Ceftriaxone, and why is it problematic?

(E)-Ceftriaxone, also known as Ceftriaxone EP Impurity A, is a geometric isomer of the active pharmaceutical ingredient, Ceftriaxone.[1] The therapeutically active and desired form is the (Z)-isomer. The presence of the (E)-isomer is considered an impurity that can affect the drug's overall safety, efficacy, and stability profile. Regulatory authorities impose strict limits on such impurities, making their minimization a critical quality attribute in the manufacturing process.

Q2: What is the fundamental chemical process that leads to the formation of the (E)-isomer?

The formation of the (E)-isomer arises from the isomerization of the methoxyimino group located on the C-7 side chain of the Ceftriaxone molecule. This transformation from the thermodynamically more stable (Z)-isomer to the (E)-isomer can be induced by external energy sources like heat and light, or catalyzed by the presence of acidic or basic species in the reaction mixture. This isomerization is a reversible process in aqueous solutions.[2]

Q3: During which phase of the synthesis is the risk of (E)-isomer formation highest?

The risk of (E)-isomer formation is most pronounced during the final stages of the synthesis, specifically the coupling of the C-7 side chain and the subsequent work-up and purification steps. Several factors at this stage, such as prolonged reaction times, elevated temperatures, and exposure to certain reagents or solvents, can significantly contribute to the formation of this impurity.

Q4: Is it feasible to convert the unwanted (E)-isomer back to the active (Z)-isomer?

While the isomerization is reversible, attempting to convert the (E)-isomer back to the (Z)-form on a preparative scale is generally inefficient and not economically viable in a production environment. The most effective strategy is to proactively prevent its formation by optimizing and tightly controlling the reaction conditions.

In-Depth Troubleshooting Guides

Scenario 1: Post-synthesis analysis reveals unexpectedly high levels of (E)-Ceftriaxone.

Encountering a high concentration of the (E)-isomer is a frequent challenge, often indicating that one or more reaction parameters have deviated from the optimal range. Below is a systematic guide to diagnose and rectify this issue.

Root Cause Analysis:

  • Thermal Stress: The isomerization from (Z) to (E) is an endergonic process that is significantly accelerated by heat. The additional thermal energy allows the molecule to overcome the rotational energy barrier of the C=N bond in the methoxyimino group. Studies on Ceftriaxone degradation have consistently shown that higher temperatures lead to increased degradation and isomerization.[3][4][5]

  • Catalytic Impurities: Trace amounts of acidic or basic impurities can act as catalysts, lowering the activation energy for isomerization. These impurities can be introduced through raw materials, reagents, or leaching from the reaction vessel.

  • Photochemical Isomerization: Exposure to light, especially in the UV spectrum, can provide the necessary energy to promote the (Z) to (E) isomerization.

A Systematic Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting elevated levels of (E)-Ceftriaxone.

Experimental Protocol: Implementation of a Low-Temperature Synthesis Strategy

  • Reactor Preparation: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and an inert gas (e.g., Nitrogen or Argon) inlet should be meticulously cleaned and dried.

  • Cryogenic Cooling: Circulate a suitable coolant, such as a propylene glycol-water mixture, through the reactor jacket to achieve and maintain the target low temperature (e.g., -15 to -5 °C).

  • Reagent Introduction: The Ceftriaxone precursor, dissolved in an appropriate solvent, is charged into the pre-cooled reactor.

  • Controlled Addition: The activated C-7 side chain reagent is added slowly and controllably to the reactor over a period of 1 to 3 hours, ensuring the temperature remains stable.

  • In-Process Monitoring: The reaction's progress and the Z/E isomer ratio should be monitored at regular intervals using a suitable analytical technique, such as HPLC.[6]

  • Low-Temperature Quench and Work-up: Upon completion, the reaction is quenched at a low temperature before proceeding with the aqueous work-up and extraction phases.

  • Cold-Chain Purification: The final purification steps, such as crystallization, should be performed under controlled, low-temperature conditions to prevent any post-synthetic isomerization.

Scenario 2: Inconsistent (E)-isomer levels observed across different batches.

Batch-to-batch variability is a critical issue in pharmaceutical production, often stemming from subtle and uncontrolled variations in the manufacturing process.

Potential Root Causes:

  • Raw Material Inconsistency: Variations in the purity and impurity profile of starting materials between different lots can introduce unforeseen catalysts for isomerization.

  • Solvent and pH Effects: The choice of solvent and the pH of the reaction medium can significantly influence the rate of isomerization. The stability of Ceftriaxone is known to be pH-dependent.[4]

  • Process Hold Times: The duration for which reaction intermediates are held at specific temperatures can directly impact the final isomer ratio.

A Data-Driven Approach to Process Optimization:

A Design of Experiments (DoE) methodology is highly recommended to systematically identify and control the critical process parameters. The following table provides a simplified example of factors and levels that could be investigated.

FactorLevel 1Level 2Level 3
Temperature (°C) -10010
Reaction Time (hours) 357
Solvent System AcetonitrileDichloromethaneTetrahydrofuran
pH of Aqueous Quench 3.54.55.5

By methodically varying these parameters and analyzing the resultant (E)-isomer levels, you can pinpoint the most influential process variables that require stringent control.

Visualizing the Isomerization Pathway:

G cluster_factors Factors Promoting Isomerization Z_Isomer (Z)-Ceftriaxone (Desired Product) TransitionState High-Energy Transition State Z_Isomer->TransitionState ΔG‡ (isomerization) E_Isomer (E)-Ceftriaxone (Impurity) E_Isomer->TransitionState ΔG‡ (reverse) TransitionState->Z_Isomer TransitionState->E_Isomer Heat Heat Heat->TransitionState Light Light Light->TransitionState Catalyst Acid/Base Catalysts Catalyst->TransitionState

Caption: Key factors that provide the activation energy for the isomerization of (Z)-Ceftriaxone.

Final Recommendations

The synthesis of Ceftriaxone with minimal (E)-isomer formation is a hallmark of a well-controlled and understood chemical process. By diligently applying the principles and strategies discussed in this guide—from rigorous control of temperature and light exposure to a data-centric approach for process optimization—you can significantly improve the purity and consistency of your product. A proactive, knowledge-based approach to troubleshooting is paramount for success in complex pharmaceutical synthesis.

References

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. Critical Reviews in Analytical Chemistry, [Link]

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium - PubMed. PubMed, [Link]

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. Taylor & Francis Online, [Link]

  • Mechanism of ceftriaxone degradation in aqueous solution. Acta Poloniae Pharmaceutica, [Link]

  • Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - Wellcome Open Research. Wellcome Open Research, [Link]

  • New Analytical Method and its Validation to Determine Ceftriaxone Sodium by RP-HPLC. Damascus University Journal for the Basic Sciences, [Link]

  • Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution - PubMed. PubMed, [Link]

  • (PDF) Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method - ResearchGate. ResearchGate, [Link]

  • Stability of ceftriaxone in water and cerebrospinal fluid determined by high‐performance liquid chromatography - ResearchGate. ResearchGate, [Link]

  • Correlation between structure and biological properties of cephalosporins: the discovery of ceftriaxone - PubMed. PubMed, [Link]

  • Ceftriaxone EP Impurity A | 92143-31-2 | SynZeal. SynZeal, [Link]

  • Ceftriaxone EP Impurity E | CAS 58909-56-1 - Veeprho. Veeprho, [Link]

  • The Role of an Impurity in Ceftriaxone Sodium Preparation for Injection in Determining Compatibility with Calcium-Containing Solutions | Request PDF - ResearchGate. ResearchGate, [Link]

  • Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum - PMC - NIH. National Institutes of Health, [Link]

Sources

Optimization

Technical Support Center: Stabilizing (E)-Ceftriaxone in Solution for Experimental Use

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing ceftriaxone in their experimental work. The stability of ceftriaxone in solution is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing ceftriaxone in their experimental work. The stability of ceftriaxone in solution is a critical factor for obtaining reliable and reproducible results. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound, with a specific focus on understanding and controlling the formation of the (E)-isomer.

Frequently Asked Questions (FAQs)

Q1: What is (E)-Ceftriaxone and why is it a concern in my experiments?

(E)-Ceftriaxone is a geometric isomer of the active antibiotic, ceftriaxone, which is scientifically designated as (Z)-ceftriaxone. The isomerization occurs at the methoxyimino moiety of the aminothiazolyl side chain. The formation of the (E)-isomer is a primary degradation pathway for ceftriaxone in aqueous solutions.

Why it matters:

  • Reduced Biological Activity: The (E)-isomer has been shown to possess significantly weaker antibacterial activity compared to the parent (Z)-isomer[1]. The presence of the (E)-isomer in your experimental solution will lead to an overestimation of the active compound's concentration, potentially compromising the validity of your results.

  • Potential for Toxicity: The formation of degradation products, including the (E)-isomer, can introduce confounding variables into your experiments. While specific toxicity data for the (E)-isomer is limited, it is crucial to minimize its presence to ensure that any observed effects are solely attributable to the active (Z)-form of ceftriaxone. The presence of impurities can lead to unexpected biological responses[2].

Q2: What are the primary factors that influence the stability of ceftriaxone in solution?

The stability of ceftriaxone in solution is primarily influenced by three key factors: pH, temperature, and light exposure.

  • pH: Ceftriaxone is most stable in a slightly acidic to neutral pH range. The optimal pH for stability in aqueous solution is between 6.0 and 7.5.[3][4] At pH values below 4.5 or above 8.0, the degradation of ceftriaxone, including the formation of the (E)-isomer, is significantly accelerated.[3]

  • Temperature: As with most chemical reactions, the degradation of ceftriaxone is temperature-dependent. Lower temperatures significantly improve the stability of ceftriaxone solutions.[4][5] Storing solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures is highly recommended.

  • Light: Exposure to light, particularly UV light, can promote the degradation of ceftriaxone and the formation of the (E)-isomer.[6][7] It is essential to protect ceftriaxone solutions from light during preparation, storage, and experimentation.

Troubleshooting Guide

Scenario 1: I'm observing inconsistent results in my cell-based assays with ceftriaxone.

Potential Cause: This is a classic sign of ceftriaxone degradation in your stock or working solutions. The concentration of the active (Z)-isomer may be decreasing over time, leading to variable efficacy.

Troubleshooting Steps:

  • Verify Solution Age and Storage: How old is your ceftriaxone solution, and how has it been stored? Refer to the stability data tables below. If your storage conditions fall outside the recommended parameters, it is highly likely that degradation has occurred.

  • pH Measurement: Check the pH of your culture medium after the addition of the ceftriaxone solution. A significant shift in pH could be accelerating degradation.

  • Analytical Confirmation (Recommended): If possible, analyze your ceftriaxone solution using High-Performance Liquid Chromatography (HPLC) to quantify the remaining (Z)-ceftriaxone and detect the presence of the (E)-isomer and other degradation products. Refer to the "Protocol for HPLC Analysis of Ceftriaxone and its (E)-Isomer" section below.

Scenario 2: My ceftriaxone solution has changed color to a yellowish or amber hue.

Potential Cause: A change in color is a visual indicator of ceftriaxone degradation. While a pale yellow color can be normal, a noticeable darkening suggests the formation of degradation products.

Troubleshooting Steps:

  • Discard the Solution: Do not use a discolored solution for your experiments, as the composition is no longer reliable.

  • Review Preparation and Storage Procedures: Carefully review your protocol for preparing and storing the solution. Ensure that:

    • The correct pH was achieved.

    • The solution was protected from light.

    • The storage temperature was appropriate.

  • Prepare a Fresh Solution: Prepare a fresh solution of ceftriaxone following the recommended guidelines in this document.

Data on Ceftriaxone Stability

The following tables provide a summary of the stability of ceftriaxone under various conditions. These values are intended as a guide; for critical applications, it is always recommended to perform your own stability studies.

Table 1: Effect of pH on Ceftriaxone Stability in Aqueous Solution at 25°C

pHApproximate Half-life (t½)Key Observations
4.0< 24 hoursRapid degradation
5.0~ 48 hoursModerate stability
6.5 > 96 hours Optimal stability
7.5~ 72 hoursGood stability
8.5< 24 hoursRapid degradation

Note: Data is compiled from multiple sources and represents approximate values.[3][4]

Table 2: Effect of Temperature on Ceftriaxone Stability in Buffered Solution (pH 6.5)

TemperatureApproximate Time to 10% DegradationStorage Recommendation
37°C< 12 hoursNot recommended for storage
25°C (Room Temp)~ 24-48 hoursShort-term use only
4°C (Refrigerated) ~ 10-14 days Recommended for short to medium-term storage
-20°C (Frozen)> 30 daysRecommended for long-term storage

Note: Data is compiled from multiple sources and represents approximate values.[4][5]

Experimental Protocols

Protocol for Preparation of a Stabilized Ceftriaxone Stock Solution

This protocol describes the preparation of a 10 mg/mL ceftriaxone stock solution in a phosphate buffer.

Materials:

  • Ceftriaxone sodium salt

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sterile, deionized water

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm filter)

  • Amber or light-blocking storage vials

Procedure:

  • Prepare 0.1 M Phosphate Buffer (pH 6.5):

    • Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic in sterile, deionized water.

    • To prepare 100 mL of 0.1 M phosphate buffer (pH 6.5), mix approximately 68 mL of the 0.1 M sodium phosphate monobasic solution with 32 mL of the 0.1 M sodium phosphate dibasic solution.

    • Verify the pH using a calibrated pH meter and adjust as necessary with small additions of the acidic or basic phosphate solutions.

  • Dissolve Ceftriaxone:

    • Weigh the appropriate amount of ceftriaxone sodium salt to achieve a final concentration of 10 mg/mL.

    • Slowly add the ceftriaxone powder to the 0.1 M phosphate buffer (pH 6.5) while gently stirring to dissolve. Avoid vigorous shaking to minimize the introduction of air.

  • Sterile Filtration:

    • Sterilize the ceftriaxone solution by passing it through a 0.22 µm filter into a sterile container.

  • Aliquoting and Storage:

    • Aliquot the sterile solution into amber or light-blocking vials to minimize light exposure and avoid repeated freeze-thaw cycles.

    • For short-term storage (up to 14 days), store the vials at 2-8°C.

    • For long-term storage, store the vials at -20°C or lower.

Protocol for HPLC Analysis of Ceftriaxone and its (E)-Isomer

This method provides a reliable way to separate and quantify (Z)-ceftriaxone and its (E)-isomer.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Deionized water (HPLC grade)

  • Ceftriaxone reference standard

  • (E)-Ceftriaxone reference standard (if available)

Chromatographic Conditions:

  • Mobile Phase: Prepare a solution of 0.01 M dipotassium hydrogen phosphate in water. Adjust the pH to 6.5 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v).[8] The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm[8]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (or controlled at 25°C for better reproducibility)

Procedure:

  • Prepare the Mobile Phase: Prepare the phosphate buffer and acetonitrile mixture as described above. Filter the mobile phase through a 0.45 µm filter and degas it before use.

  • Prepare Standard Solutions: Prepare a series of standard solutions of ceftriaxone in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). If an (E)-isomer standard is available, prepare a separate set of standards.

  • Prepare Sample Solution: Dilute your ceftriaxone experimental solution with the mobile phase to a concentration that falls within the range of your standard curve.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject your sample solution.

    • The retention time for ceftriaxone is typically around 4-6 minutes under these conditions. The (E)-isomer will have a different retention time.

  • Quantification: Determine the concentration of (Z)-ceftriaxone and the (E)-isomer in your sample by comparing the peak areas to the calibration curve.

Visualizations

Ceftriaxone E/Z Isomerization

G cluster_factors Factors Promoting Degradation Z_Ceftriaxone (Z)-Ceftriaxone (Active Form) E_Ceftriaxone (E)-Ceftriaxone (Inactive Isomer) Z_Ceftriaxone->E_Ceftriaxone Isomerization (Reversible) Degradation Other Degradation Products Z_Ceftriaxone->Degradation Hydrolysis, etc. pH High/Low pH pH->Z_Ceftriaxone Temp High Temperature Temp->Z_Ceftriaxone Light Light Exposure Light->Z_Ceftriaxone

Caption: Factors influencing the degradation of (Z)-Ceftriaxone.

Workflow for Preparing and Verifying Stabilized Ceftriaxone Solution

G cluster_qc Quality Control start Start prep_buffer Prepare Phosphate Buffer (pH 6.5) start->prep_buffer dissolve Dissolve Ceftriaxone in Buffer prep_buffer->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Light-Protected Vials filter->aliquot store Store at 4°C or -20°C aliquot->store hplc HPLC Analysis (Quantify Z and E isomers) store->hplc check_pass Concentration & Purity OK? hplc->check_pass use Use in Experiment check_pass->use Yes discard Discard and Reprepare check_pass->discard No

Caption: Recommended workflow for preparing and validating ceftriaxone solutions.

References

  • Zajac, M. (n.d.). Mechanism of ceftriaxone degradation in aqueous solution. Acta Poloniae Pharmaceutica.
  • Tian, Y., Lu, L., Chang, Y., Zhang, D. S., Li, J., Feng, Y. C., & Hu, C. Q. (2015). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 102, 326–330.
  • Khorsandi, H. (2019).
  • ResearchGate. (n.d.). Photocatalytic degradation of ceftriaxone (a) and time evolution of the UV-Vis absorption spectrum of ceftriaxone. Retrieved from [Link]

  • Khorsandi, H., et al. (2019). Photodegradation of ceftriaxone in aqueous solution by using UVC and UVC/H2O2 oxidation processes.
  • MDPI. (n.d.). Kinetics and Isotherm Study of Ceftriaxone Removal Using Functionalized Biochar Combined with Photocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ceftriaxone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Maturana, M., et al. (2003). Stability of ceftriaxone in water and cerebrospinal fluid determined by high-performance liquid chromatography.
  • ResearchGate. (n.d.). Mechanism of isomerization proposed by Tian et al. (2015). Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of ceftriaxone in water and cerebrospinal fluid determined by high-performance liquid chromatography. Retrieved from [Link]

  • Singh, B., et al. (2021). QbD approach to HPLC method development and validation of ceftriaxone sodium. Future Journal of Pharmaceutical Sciences, 7(1), 1-10.
  • Kumar, S., et al. (2022). Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutical Dosage Forms and Bulk Medicine.
  • OUCI. (n.d.). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Retrieved from [Link]

  • GSC Online Press. (n.d.). Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. Retrieved from [Link]

  • Hussein, R. F., & Hammami, M. M. (2010). Ceftriaxone stability and sensitive analysis by fully validated ion-pair HPLC assay in human plasma. Trade Science Inc.
  • ResearchGate. (n.d.). Stability of ceftriaxone in plasma under different conditions. Retrieved from [Link]

  • De Diego, M., et al. (2004). Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 59(10), 763-766.
  • Scientific Reports. (n.d.). Research on storage stability differences between ceftriaxone sodium products. Retrieved from [Link]

  • Asif, M., et al. (2024).
  • Esteban, M. J., Cantón, E., & Rius, F. (1990). Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum. Antimicrobial agents and chemotherapy, 34(6), 1093-1096.
  • R Discovery. (n.d.). A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. Retrieved from [Link]

  • Soriano-Maldonado, A., et al. (2020). Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy. Antimicrobial agents and chemotherapy, 64(10), e00931-20.
  • Scientific Reports. (n.d.). Research on storage stability differences between ceftriaxone sodium products. Retrieved from [Link]

  • Patel, I. H., et al. (1984). Pharmacokinetics of ceftriaxone after intravenous infusion and intramuscular injection. Chemotherapy, 30(Suppl 2), 1-6.
  • Stoeckel, K., et al. (1982). Pharmacokinetic characteristics of intravenous ceftriaxone in normal adults. Current chemotherapy and immunotherapy: proceedings of the 12th International Congress of Chemotherapy, 1, 591-593.
  • Pollock, A. A., et al. (1982). Pharmacokinetic profile of ceftriaxone in man. The American journal of medicine, 72(4), 623-627.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Ceftriaxone Isomer Separation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of Ceftriaxone. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of Ceftriaxone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the separation of Ceftriaxone and its critical isomers. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.

Ceftriaxone, a third-generation cephalosporin, is a widely used antibiotic. However, during its synthesis, storage, or preparation in solution, it can form various related substances, including geometric isomers.[1][2][3] The effective separation and quantification of these isomers are critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a structured approach to troubleshooting and optimizing your mobile phase to achieve superior separation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and immediate issues encountered during the analysis of Ceftriaxone isomers.

Q1: What are the primary isomers of Ceftriaxone I need to separate?

The most critical isomer you will encounter is the Ceftriaxone E-isomer (also known as Impurity A).[1][4] Ceftriaxone itself is the (Z)-isomer. The E-isomer is a geometric isomer that can form during synthesis or through exposure of Ceftriaxone solutions to light.[1][4] Other related substances and degradation products can also be present, but the E-isomer is often a key focus for resolution in quality control methods.[5][6]

Q2: Why is the separation of the Ceftriaxone E-isomer so critical?

The separation is mandated by regulatory bodies like the United States Pharmacopeia (USP) to ensure the quality and safety of Ceftriaxone for injection.[5] The E-isomer is considered an inactive impurity, and its presence can affect the potency of the drug.[1][4] Pharmacopeial methods set specific resolution limits between the main Ceftriaxone peak and the E-isomer peak to ensure accurate quantification and control of this impurity.[5][6]

Q3: What is a good starting point for a mobile phase to separate Ceftriaxone isomers?

An excellent and authoritative starting point is the method described in the USP monograph for Ceftriaxone Sodium .[5] This method is well-established and designed to resolve the critical E-isomer. It utilizes an ion-pair reversed-phase mechanism.

ParameterUSP Recommended Condition
Mobile Phase A filtered and degassed mixture of: • 3.2 g tetraheptylammonium bromide • 400 mL acetonitrile • 44 mL of pH 7.0 Buffer • 4 mL of pH 5.0 Buffer • Water to 1000 mL
Column L1 packing (C18), 5 µm, 4.0 mm x 15 cm
Flow Rate ~2 mL/min
Detection 270 nm
Resolution Not less than 3.0 between the Ceftriaxone E-isomer and Ceftriaxone peaks.[5]

Q4: My resolution between Ceftriaxone and the E-isomer is below the USP requirement (R < 3.0). What should I try first?

If your resolution is inadequate, start by systematically adjusting the most influential mobile phase parameters. The recommended order is:

  • Check and Adjust pH: Small shifts in pH can significantly impact the retention and selectivity between the ionized Ceftriaxone and its isomer. Ensure your buffers are correctly prepared and the final pH of the mobile phase is consistent.

  • Modify Organic Solvent Ratio: Slightly decrease the percentage of acetonitrile (e.g., from 40% to 38%). This will increase retention times for both peaks and may provide more time for the column to resolve them.

  • Optimize Ion-Pair Reagent Concentration: The concentration of tetraheptylammonium bromide is a critical factor. A slight increase or decrease may improve the interaction kinetics and enhance resolution.

Q5: I'm seeing significant peak tailing for Ceftriaxone. What could be the cause?

Peak tailing in the analysis of acidic compounds like Ceftriaxone is often due to secondary interactions with the stationary phase.[7]

  • Silanol Interactions: Residual, un-capped silanols on the silica backbone of the C18 column can interact with the Ceftriaxone molecule, causing tailing. Using a high-purity, well-end-capped column can mitigate this.

  • Insufficient Buffering: The mobile phase buffer may not have sufficient capacity to control the local pH at the column surface, leading to inconsistent ionization and peak tailing.[7] Ensure buffer concentration is adequate (typically 10-25 mM).

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[8] Try diluting your sample.

Q6: My retention times are drifting between injections. What are the likely causes?

Retention time variability is a common issue that points to a lack of system stability.[9]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for ion-pair chromatography, which can require longer equilibration times.

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile organic component (acetonitrile).[9] Keep mobile phase bottles covered. Additionally, Ceftriaxone itself has limited stability in aqueous solutions, which can be pH and temperature-dependent.[10] It is recommended to use freshly prepared sample solutions.[5]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven provides a stable thermal environment and improves reproducibility. A 1°C change can alter retention by 1-2%.[11]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Poor Resolution (Co-elution or R < 3.0)

Achieving adequate resolution is the primary goal. When the USP starting method fails to provide a resolution (R) of at least 3.0, a systematic optimization workflow is required.

Problem Diagnosis Workflow

G start Resolution (R) < 3.0 check_system Verify System Suitability (Flow Rate, Temp, Column Health) start->check_system ph Is Mobile Phase pH Correct and Stable? check_system->ph adjust_ph STEP 1: Adjust Mobile Phase pH ph->adjust_ph No organic Is Resolution Still Inadequate? ph->organic Yes adjust_ph->organic adjust_organic STEP 2: Tune Organic Modifier (Ratio or Type) organic->adjust_organic Yes success Resolution (R) ≥ 3.0 organic->success No ion_pair Is Resolution Still Inadequate? adjust_organic->ion_pair adjust_ion_pair STEP 3: Optimize Ion-Pair Reagent Concentration ion_pair->adjust_ion_pair Yes ion_pair->success No adjust_ion_pair->success

Caption: Workflow for troubleshooting poor resolution.

Step-by-Step Optimization Protocol

1. Mobile Phase pH Adjustment

  • Causality: Ceftriaxone is an acidic molecule with multiple ionizable groups. The pH of the mobile phase dictates the charge state of both the analyte and any residual silanols on the column surface. Altering the pH changes the molecule's hydrophobicity and its interaction with the C18 stationary phase, thus directly impacting retention and selectivity. Studies have shown Ceftriaxone stability and separation are highly dependent on pH, with optimal ranges often cited between pH 6 and 7.5.[12][13][14]

  • Protocol:

    • Prepare several batches of the aqueous component of your mobile phase, adjusting the pH of the primary buffer (e.g., the pH 7.0 phosphate buffer in the USP method) in small increments (e.g., 6.8, 7.0, 7.2).

    • Equilibrate the column with each new mobile phase for at least 30-60 minutes.

    • Inject your resolution solution and record the retention times and resolution value.

    • Plot the resolution as a function of pH to determine the optimal value.

pH AdjustmentExpected OutcomeConsiderations
Slight Decrease (e.g., 7.0 -> 6.8) May increase retention of Ceftriaxone, potentially improving separation from an earlier-eluting E-isomer.Ensure the operating pH remains within the column's recommended range (typically pH 2-8 for silica-based columns) to prevent damage to the stationary phase.[7]
Slight Increase (e.g., 7.0 -> 7.2) May decrease retention, but could alter selectivity enough to improve resolution.Ceftriaxone stability can be compromised at higher pH values.[1][15]

2. Organic Modifier Tuning

  • Causality: The type and concentration of the organic solvent (modifier) control the overall elution strength of the mobile phase in reversed-phase chromatography. Acetonitrile and methanol are the most common modifiers but offer different selectivities due to their unique chemical properties (dipole moment, hydrogen bonding capability). Changing the solvent or its ratio can alter interactions with the analyte differently, leading to changes in elution order or improved separation.

  • Protocol:

    • Adjusting Ratio: Decrease the acetonitrile concentration in 2% increments (e.g., 40% -> 38% -> 36%). This will increase the retention time of both isomers, which may improve resolution.

    • Changing Solvent: Prepare a mobile phase where acetonitrile is partially or fully replaced by methanol. Start with a concentration that gives a similar retention time for the main peak and optimize from there. A review of methods showed acetonitrile is the most common modifier for Ceftriaxone analysis.[4]

3. Ion-Pairing Agent Concentration

  • Causality: Ion-pair chromatography is used for charged analytes that are not well-retained on a standard reversed-phase column. The tetraheptylammonium cation forms a neutral ion pair with the anionic Ceftriaxone molecule. This neutral complex has a greater affinity for the hydrophobic C18 stationary phase, increasing its retention. The concentration of the ion-pairing agent affects the equilibrium of this pairing, directly influencing retention and selectivity.

  • Protocol:

    • Prepare mobile phases with varying concentrations of the ion-pairing reagent (e.g., tetraheptylammonium bromide) around the starting concentration. For example, if the starting point is 3.2 g/L, try 2.8 g/L and 3.6 g/L.

    • Ensure the column is thoroughly equilibrated with each new mobile phase, as ion-pairing agents can take time to coat the stationary phase.

    • Evaluate the impact on resolution.

Ion-Pair ConcentrationExpected OutcomeConsiderations
Increase Generally increases retention time for both isomers.May improve resolution if the effect on one isomer is more pronounced. Can lead to higher backpressure.
Decrease Generally decreases retention time.May be beneficial if peaks are too retained and broad.
Guide 2: Addressing Peak Asymmetry (Tailing)

Peak tailing is a common problem that can compromise the accuracy of integration and quantification.

Problem Diagnosis: Causes of Peak Tailing

G tailing Peak Tailing Observed cause1 Chemical Causes (Secondary Interactions) tailing->cause1 cause2 Physical Causes (Flow Path Issues) tailing->cause2 cause3 Overload tailing->cause3 sol1a Increase Buffer Strength cause1->sol1a sol1b Adjust Mobile Phase pH cause1->sol1b sol1c Use High-Purity Column cause1->sol1c sol2a Check for Column Void cause2->sol2a sol2b Inspect Fittings for Dead Volume cause2->sol2b sol3 Reduce Sample Concentration cause3->sol3

Caption: Common causes and solutions for peak tailing.

Step-by-Step Solutions
  • Mitigating Secondary Silanol Interactions:

    • Mechanism: The silica surface of C18 columns has residual silanol groups (-Si-OH) which can be acidic. At mid-range pH, these silanols can become deprotonated (-Si-O⁻) and interact ionically with any positively charged sites on the analyte, or through hydrogen bonding, causing peak tailing.[7]

    • Solution Protocol:

      • Use a High-Purity Column: Modern, high-purity silica columns have a much lower concentration of acidic silanols and are more effectively end-capped. This is the most effective way to reduce silanol interactions.

      • Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanols, reducing these secondary interactions. However, this must be balanced with the effect on analyte retention and stability.

      • Add a Competing Base (if not using ion-pair): In methods without ion-pairing agents, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to bind to the active silanol sites, masking them from the analyte.[12]

  • Optimizing Buffer Concentration:

    • Mechanism: A buffer's role is to maintain a constant pH. If the buffer concentration is too low, the injection of the sample (which may be at a different pH) can cause a temporary, local pH shift on the column, leading to peak distortion.[7]

    • Solution Protocol:

      • Ensure your buffer concentration is in the 10-50 mM range.

      • If peak shape is poor, try increasing the buffer concentration (e.g., from 10 mM to 25 mM) while keeping the pH constant. This can improve peak symmetry but may also increase system backpressure. Be careful not to exceed the buffer's solubility in the mobile phase, especially as the organic content increases.[8]

References
  • USP Monographs: Ceftriaxone Sodium - USP29-NF24.
  • Patel, K. Y., Dedania, Z. R., Dedania, R. R., & Patel, U. (2021). QbD approach to HPLC method development and validation of ceftriaxone sodium. Journal of Pharmaceutical and Biomedical Analysis, 198, 113995.
  • Lv, Z., Hu, C., et al. (2020). Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. Analytical Methods, 12(34), 4235-4243.
  • Naveed, S., & Qamar, F. (2014). Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutical. Journal of Basic & Applied Sciences, 10, 344-348.
  • Rao, J. M., Chakravarthy, I. E., & Kumar, A. (2015). HPLC Method development and Validation for the assay of Ceftriaxone sodium injection. International Journal of Pharmacy, 5(4), 1140-1145.
  • Jain, P. S., Chaudhari, A. J., & Patel, M. K. (2015). DEVELOPMENT AND VALIDATION OF REVERSED PHASE HPLC METHOD FOR ESTIMATION OF CEFTRIAXONE IN PHARMACEUTICAL DOSAGE FORM. Journal of Drug Delivery and Therapeutics, 5(3), 60-65.
  • Thermo Fisher Scientific. (2015). USP 38 monograph - impurity determination of ceftriaxone sodium using a C18 HPLC column. AppsLab Library.
  • Scribd. USP Ceftriaxone For Injection. Available at: [Link]

  • USP-NF. (2016). Ceftriaxone Sodium.
  • GSC Online Press. (2023). Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. Available at: [Link]

  • R Discovery. (2025). A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. Available at: [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Walsh Medical Media. (2015). In Vitro Ceftriaxone Stability at New-borns' Rectal PH Assessed by UV and HPLC Methods. Available at: [Link]

  • ResearchGate. (2015). Stability of the Ceftriaxone in the optimized mobile phase. Available at: [Link]

  • MilliporeSigma. HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). Influence of pH on the separation of cephalosporins. Available at: [Link]

  • ResearchGate. (2023). Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. Available at: [Link]

  • ResearchGate. (2018). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Scribd. HPLC Troubleshooting. Available at: [Link]

  • ResearchGate. (2005). Stability of ceftriaxone in water and cerebrospinal fluid determined by high-performance liquid chromatography. Available at: [Link]

  • Tian, Y., Lu, L., Chang, Y., Zhang, D. S., Li, J., Feng, Y. C., & Hu, C. Q. (2015). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Journal of pharmaceutical and biomedical analysis, 102, 326–330. Available at: [Link]

  • ResearchGate. (2020). Specificity study for ceftriaxone sodium and ceftriaxone (E)-isomer. Available at: [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Available at: [Link]

  • OUCI. (2015). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. Available at: [Link]

Sources

Optimization

Troubleshooting poor peak shape of (E)-Ceftriaxone in chromatography

Topic: Troubleshooting Poor Peak Shape of (E)-Ceftriaxone Welcome to the technical support center for chromatographic analysis. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Poor Peak Shape of (E)-Ceftriaxone

Welcome to the technical support center for chromatographic analysis. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for poor peak shape encountered during the analysis of (E)-Ceftriaxone. We understand that achieving a sharp, symmetrical Gaussian peak is critical for accurate quantification and robust method performance. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is considered a "good" peak shape for (E)-Ceftriaxone, and how is it measured?

A1: Ideally, a chromatographic peak should be symmetrical and narrow, resembling a Gaussian distribution.[1] The symmetry is quantitatively measured by the USP Tailing Factor (Tf) or the Asymmetry Factor (As) . For most pharmaceutical applications, a tailing factor between 1.0 and 1.5 is considered acceptable, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.5 indicate significant peak tailing, while values less than 1.0 indicate peak fronting. Poor peak shape can compromise resolution, reduce the accuracy of integration, and indicate underlying issues with the method or HPLC system.[2]

Q2: My (E)-Ceftriaxone peak is tailing severely. What are the primary causes?

A2: Peak tailing is the most common peak shape distortion and often results from more than one retention mechanism occurring during separation.[3] For a molecule like (E)-Ceftriaxone, a third-generation cephalosporin with several polar and ionizable functional groups, the primary causes of tailing in reversed-phase HPLC are:

  • Secondary Silanol Interactions: This is the most frequent cause.[1][4] Residual silanol groups (-Si-OH) on the surface of silica-based stationary phases can become deprotonated (negatively charged) at mobile phase pH values above 3.[1][3] The basic amine groups on the Ceftriaxone molecule can then interact ionically with these charged silanols. This secondary interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[3][5]

  • Mobile Phase pH Mismatch: The pH of the mobile phase is critical. Ceftriaxone has multiple pKa values associated with its carboxylic acid and amine functionalities. If the mobile phase pH is too close to one of these pKa values, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[1]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often resembles a right triangle.[2][4]

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained impurities at the column inlet can create active sites that cause tailing.[4] Over time, the bonded phase can hydrolyze, especially at high pH and temperature, exposing more active silanol groups.

Q3: I suspect silanol interactions are causing my peak tailing. How can I systematically troubleshoot and resolve this?

A3: Absolutely. Mitigating silanol interactions is key to achieving a good peak shape for Ceftriaxone. Here is a step-by-step protocol to diagnose and fix the issue.

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to between 2.5 and 3.0 using an appropriate acid like phosphoric acid or formic acid.[6][7]

    • Causality: At a low pH, the residual silanol groups on the silica surface are fully protonated (neutral), which prevents the ionic secondary interaction with the basic functional groups of Ceftriaxone.[5] This leaves the primary reversed-phase mechanism to control retention, resulting in a more symmetrical peak.

  • Incorporate a Mobile Phase Modifier:

    • Action: If lowering the pH is not sufficient or desirable for your separation, add a competing base to the mobile phase. A common choice is 0.1% Triethylamine (TEA).[8]

    • Causality: TEA is a small basic molecule that acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the stationary phase, effectively shielding the Ceftriaxone molecules from these secondary interaction sites.

  • Use a Modern, High-Purity Column:

    • Action: Switch to a column packed with high-purity silica that has been effectively end-capped. End-capping is a process where residual silanols are chemically bonded with a small, inert silane (like trimethylsilane) to make them unavailable for interaction.[1]

    • Causality: Modern columns have a much lower concentration of active silanol groups compared to older generation columns, inherently reducing the potential for tailing with basic compounds.[3] Columns with low silanol activity are specifically designed for this purpose.[7]

Below is a logical workflow for addressing peak tailing suspected to be from silanol interactions.

G cluster_0 Troubleshooting (E)-Ceftriaxone Peak Tailing start Observe Tailing Peak (Tf > 1.5) ph_adjust Step 1: Lower Mobile Phase pH (e.g., to pH 2.5-3.0) start->ph_adjust check1 Peak Shape Improved? ph_adjust->check1 modifier Step 2: Add Competing Base (e.g., 0.1% TEA) check1->modifier No resolved Issue Resolved (Tf < 1.5) check1->resolved Yes check2 Peak Shape Improved? modifier->check2 column Step 3: Use End-Capped High-Purity Column check2->column No check2->resolved Yes check3 Peak Shape Improved? column->check3 check3->resolved Yes other Investigate Other Causes (Overload, Contamination) check3->other No

Caption: Troubleshooting workflow for Ceftriaxone peak tailing.

Q4: My (E)-Ceftriaxone peak is fronting. What does this indicate?

A4: Peak fronting (Asymmetry Factor < 1.0) is less common than tailing but typically points to a different set of problems.

  • Column Overload: This is a primary cause of fronting.[5] When the concentration of the sample injected is too high, it can lead to saturation of the stationary phase. The excess molecules travel through the column more quickly with the mobile phase, causing the front half of the peak to be broader than the back half.[5]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to precipitate at the column head or travel through the initial part of the column too quickly, resulting in fronting.[5][9]

  • Column Collapse/Void: A physical change or void in the column packing material, often at the inlet, can create a channel for the sample to travel through, leading to peak distortion, which can manifest as fronting or splitting.[5]

To troubleshoot fronting, first try reducing the sample concentration or injection volume by a factor of 10. If the peak shape improves, the issue was column overload. If not, ensure your sample is fully dissolved in a solvent that is as close in composition to the mobile phase as possible.[10]

Q5: Could my HPLC system itself be contributing to poor peak shape?

A5: Yes, extra-column effects can significantly contribute to peak broadening and tailing.[1] This refers to any volume within the HPLC system outside of the column itself where the analyte band can spread.

  • Tubing: Using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector increases dead volume.[1][9]

  • Fittings: Improperly seated fittings (e.g., a gap between the tubing and the bottom of the port) can create small voids that act as mixing chambers, causing peak distortion.[11]

  • Detector Cell Volume: A detector cell with a large volume relative to the peak volume can also cause broadening.

System ComponentRecommendationRationale
Connecting Tubing Use narrow internal diameter tubing (e.g., 0.005" or 0.12 mm). Keep tubing lengths as short as possible.Minimizes dispersion and band broadening outside the column.[1]
Fittings Ensure all fittings are correctly seated and tightened according to manufacturer specifications. Use finger-tight fittings where appropriate.Prevents leaks and eliminates dead volume at connection points.[11]
Injector/Autosampler Regularly maintain the injector, including seals and the sample loop.Prevents leaks and sample carryover that can affect peak shape.[10]
Detector Settings Optimize the detector's data collection rate (response time).A slow response time can artificially broaden sharp peaks.[11]

By systematically addressing both chemical interactions within the column and physical factors within the HPLC system, you can effectively diagnose and resolve poor peak shape for (E)-Ceftriaxone, leading to more accurate and reliable chromatographic results.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link] (Note: A representative, non-active link is used as the original may be transient).

  • Patel, D., et al. (2021). QbD approach to HPLC method development and validation of ceftriaxone sodium. Future Journal of Pharmaceutical Sciences, 7(141). [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. [Link]

  • Al-Tannak, N. F., & Al-Karasneh, A. F. (2010). Ceftriaxone stability and sensitive analysis by fully validated ion-pair HPLC assay in human plasma. Tropical Journal of Pharmaceutical Research, 9(3), 259-268. [Link]

  • Srinivasan, R., et al. (2023). Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences, 24(01), 057–065. [Link]

  • Kumar, A., et al. (2015). DEVELOPMENT AND VALIDATION OF REVERSED PHASE HPLC METHOD FOR ESTIMATION OF CEFTRIAXONE IN PHARMACEUTICAL DOSAGE FORM. Journal of Drug Delivery and Therapeutics, 5(3), 54-58. [Link]

  • Stability of the Ceftriaxone in the optimized mobile phase. ResearchGate. [Link]

  • Popović, I., et al. (2007). Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 241-246. [Link]

  • Separation of Ceftriaxone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Jain, P. S., et al. (2011). A Novel High Performance Liquid Chromatographic Method for Simultaneous Determination of Ceftriaxone and Sulbactam in Sulbactomax. Iranian Journal of Pharmaceutical Research, 10(1), 69–75. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI Technologies. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Reasons for Peak Tailing of HPLC Column. Hawach Scientific. [Link]

  • Yamasaki, K., et al. (2021). Interaction of cephalosporins with human serum albumin: a structural study. Molecular Pharmaceutics, 18(3), 1061–1070. [Link]

  • Ali, I., et al. (2012). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. [Link]

  • Kelly, R. C., et al. (1978). Cephalosporin antibiotics interfere with the analysis for theophylline by high-performance liquid chromatography. Clinical Chemistry, 24(5), 838-9. [Link]

  • Romano, A., et al. (2020). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. MDPI. [Link]

  • Nassar, S. H., et al. (2020). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 11(10), 836-844. [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. [Link]

  • Haidar Ahmad, I. A. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Sensitivity of (E)-Ceftriaxone Detection Methods

Welcome to the technical support center dedicated to advancing the analytical detection of (E)-Ceftriaxone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing the analytical detection of (E)-Ceftriaxone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Ceftriaxone analysis. As the E-isomer of Ceftriaxone is a critical quality attribute and a potential impurity, its accurate and sensitive detection is paramount for ensuring the safety and efficacy of Ceftriaxone-based therapeutics.[1] This resource provides in-depth troubleshooting guidance and frequently asked questions to address the specific challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is (E)-Ceftriaxone and why is its sensitive detection important?

(E)-Ceftriaxone is a geometric isomer of Ceftriaxone, a third-generation cephalosporin antibiotic.[1][2] The isomerization typically occurs at the methoxyimino moiety of the molecule. The presence of the (E)-isomer, even in small amounts, can be indicative of product degradation or impurities formed during synthesis or storage.[3] Regulatory bodies often require strict control and monitoring of such isomers as they may have different pharmacological activities or potential toxicities compared to the parent drug.[1] Therefore, highly sensitive and specific detection methods are crucial for quality control, stability studies, and ensuring patient safety.[3]

Q2: What are the primary analytical challenges in detecting (E)-Ceftriaxone at low levels?

The main challenges in detecting trace levels of (E)-Ceftriaxone include:

  • Structural Similarity: The close structural resemblance between Ceftriaxone and its (E)-isomer makes chromatographic separation difficult, often requiring optimized methods to achieve adequate resolution.[4]

  • Matrix Effects: When analyzing biological samples such as plasma or urine, the presence of endogenous components can interfere with the detection of the target analyte, leading to ion suppression or enhancement in mass spectrometry-based methods, or co-elution in chromatographic techniques.[5]

  • Low Abundance: The (E)-isomer is often present at much lower concentrations than the active pharmaceutical ingredient (API), demanding analytical methods with high sensitivity and a low limit of detection (LOD) and quantification (LOQ).[3]

  • Analyte Stability: Ceftriaxone and its isomers can be unstable in solution, potentially leading to interconversion during sample preparation and analysis, which can affect the accuracy of quantification.[1][2]

Q3: Which analytical techniques are most suitable for the sensitive detection of (E)-Ceftriaxone?

Several analytical techniques can be employed, each with its own advantages in terms of sensitivity and selectivity:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a widely used technique for the routine analysis of Ceftriaxone and its impurities.[3][6][7] Optimization of the mobile phase, column chemistry, and detector wavelength (typically around 240-254 nm) is critical for achieving the necessary sensitivity and resolution.[6][7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting trace amounts of the (E)-isomer, especially in complex biological matrices.[8]

  • Spectrofluorimetry: This technique involves converting the non-fluorescent Ceftriaxone into a fluorescent derivative, which can significantly enhance detection sensitivity.[9]

  • Surface-Enhanced Raman Spectroscopy (SERS): SERS is an emerging technique that can provide highly sensitive and specific detection of analytes in complex samples like blood plasma, often with minimal sample preparation.[5][10]

  • Electrochemical Sensors: Novel amperometric sensors modified with nanoparticles have demonstrated high sensitivity and low detection limits for Ceftriaxone, offering a promising alternative for rapid and cost-effective analysis.[11]

Troubleshooting Guide

This section addresses specific problems that may arise during the analysis of (E)-Ceftriaxone and provides actionable solutions.

Scenario 1: Poor Chromatographic Resolution between Ceftriaxone and (E)-Ceftriaxone in RP-HPLC

Problem: The peaks for Ceftriaxone and its (E)-isomer are not baseline separated, making accurate quantification impossible. The USP resolution requirement is typically NLT 3.0 between the two peaks.[4]

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition:

    • Explanation: The polarity and pH of the mobile phase play a crucial role in the retention and separation of isomers.

    • Solution:

      • Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.[6]

      • Modify Mobile Phase pH: The ionization state of Ceftriaxone and its isomer can be altered by changing the pH of the aqueous portion of the mobile phase with buffers (e.g., phosphate or acetate buffers). Experiment with a pH range around the pKa values of the analytes to maximize separation.

      • Incorporate Ion-Pairing Agents: The use of ion-pairing agents, such as tetrabutylammonium hydrogen sulfate, can improve the retention and resolution of polar, ionizable compounds on a reversed-phase column.

  • Inappropriate Column Chemistry or Dimensions:

    • Explanation: The choice of stationary phase and column dimensions significantly impacts separation efficiency.

    • Solution:

      • Select a High-Resolution Column: Utilize a column with a smaller particle size (e.g., <3 µm) and a longer length to increase the number of theoretical plates and enhance resolution.

      • Experiment with Different Stationary Phases: While C18 columns are most common,[3] consider trying other stationary phases like C8 or phenyl-hexyl, which may offer different selectivity for the isomers.

  • Inadequate Flow Rate or Temperature:

    • Explanation: These parameters influence the diffusion and interaction of the analytes with the stationary phase.

    • Solution:

      • Optimize Flow Rate: A lower flow rate generally provides more time for the analytes to interact with the stationary phase, which can lead to better resolution, albeit with longer run times.

      • Control Column Temperature: Operating the column at a slightly elevated and controlled temperature can improve peak shape and separation efficiency by reducing mobile phase viscosity.

Experimental Workflow: Optimizing HPLC Resolution

HPLC_Optimization cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Validation Problem Poor Resolution Ceftriaxone & (E)-Isomer Peaks Overlap MobilePhase Mobile Phase Optimization Adjust Organic Modifier % Modify pH Add Ion-Pairing Agent Problem->MobilePhase Start Here Column Column Selection Use High-Resolution Column Test Different Stationary Phases MobilePhase->Column If still unresolved MethodParams Method Parameter Tuning Optimize Flow Rate Control Temperature Column->MethodParams Fine-tuning Validation Validation MethodParams->Validation Verify

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Scenario 2: Low Sensitivity and High Background Noise in LC-MS/MS Analysis

Problem: The signal intensity for (E)-Ceftriaxone is weak, and the baseline is noisy, resulting in a poor signal-to-noise ratio (S/N) and a high limit of quantification (LOQ).

Possible Causes & Solutions:

  • Matrix Effects (Ion Suppression):

    • Explanation: Co-eluting endogenous compounds from the sample matrix (e.g., salts, phospholipids from plasma) can compete with the analyte for ionization in the MS source, leading to a suppressed signal.[5]

    • Solution:

      • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure. Protein precipitation is a common first step, but for enhanced sensitivity, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering substances.[5][10]

      • Chromatographic Separation: Optimize the HPLC method to chromatographically separate the analyte from the majority of the matrix components. A longer gradient or a different stationary phase might be necessary.

      • Use an Internal Standard: Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects and variations in instrument response.

  • Suboptimal MS Source Parameters:

    • Explanation: The efficiency of ionization and ion transmission is highly dependent on the settings of the mass spectrometer's ion source.

    • Solution:

      • Tune Source Parameters: Systematically optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) by infusing a standard solution of the analyte and maximizing the signal intensity.

      • Select Appropriate Ionization Mode: Determine whether positive or negative electrospray ionization (ESI) provides a better signal for (E)-Ceftriaxone.

  • Inefficient Fragmentation (MRM Transitions):

    • Explanation: The choice of precursor and product ions in Multiple Reaction Monitoring (MRM) is critical for both sensitivity and selectivity.

    • Solution:

      • Optimize MRM Transitions: Infuse a standard solution of (E)-Ceftriaxone into the mass spectrometer to identify the most abundant and stable precursor ion. Then, perform a product ion scan to identify the most intense and specific fragment ions. Optimize the collision energy for each transition to maximize the product ion signal.

Protocol: Sample Preparation for Enhanced S/N in LC-MS/MS

  • Sample Collection: Collect biological samples (e.g., plasma) using appropriate anticoagulants.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold methanol (or acetonitrile).[5]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Scenario 3: Non-Reproducible Results with Novel Detection Methods (e.g., SERS, Electrochemical Sensors)

Problem: Signal intensities vary significantly between replicate measurements, leading to poor precision and unreliable quantification.

Possible Causes & Solutions:

  • Inconsistent Nanoparticle Synthesis or Surface Modification:

    • Explanation: The enhancing effect of SERS and electrochemical sensors is highly dependent on the size, shape, and surface chemistry of the nanoparticles used.[11][12]

    • Solution:

      • Standardize Synthesis Protocol: Strictly control all parameters during nanoparticle synthesis (e.g., temperature, pH, reagent concentrations, and addition rates).

      • Characterize Nanoparticles: Routinely characterize each batch of nanoparticles using techniques like Transmission Electron Microscopy (TEM) for size and morphology and UV-Vis spectroscopy for plasmon resonance to ensure consistency.

      • Control Surface Functionalization: For electrochemical sensors, ensure a consistent and uniform modification of the electrode surface.

  • Variability in Sample-Substrate Interaction:

    • Explanation: The interaction between the analyte and the SERS substrate or the sensor surface can be influenced by factors such as pH, ionic strength, and the presence of interfering substances.[12]

    • Solution:

      • Buffer Control: Perform the analysis in a well-defined buffer system to maintain a constant pH and ionic strength.[11]

      • Control Incubation Time and Temperature: Standardize the time and temperature at which the sample is in contact with the enhancing substrate or sensor to ensure equilibrium is reached consistently.

  • Instrumental Instability:

    • Explanation: Fluctuations in the laser power (for SERS) or the potentiostat (for electrochemical sensors) can lead to variable signals.

    • Solution:

      • Instrument Warm-up: Allow the instrument to warm up and stabilize before starting measurements.

      • Regular Calibration and Maintenance: Perform regular calibration and maintenance of the instrument according to the manufacturer's recommendations.

Data Presentation: Comparison of Detection Methods for (E)-Ceftriaxone

Analytical MethodTypical LODTypical LOQKey AdvantagesKey Limitations
HPLC-UV ~0.1 µg/mL~0.3 µg/mLRobust, widely available, cost-effectiveLower sensitivity, potential for interference
LC-MS/MS < 0.01 µg/mL< 0.05 µg/mLHigh sensitivity and selectivityHigh cost, matrix effects can be challenging
Spectrofluorimetry ~0.02 µg/mL[9]~0.06 µg/mL[9]High sensitivity, cost-effectiveRequires derivatization, potential for quenching
SERS ~20 µg/mL (in plasma)[5]-High specificity, minimal sample prepReproducibility can be an issue
Electrochemical Sensor ~0.267 µM (~0.15 µg/mL)[11]-High sensitivity, rapid, portableSusceptible to surface fouling

References

  • Spectrofluorimetric protocol for ceftriaxone in commercial formulation and human plasma after condensation with formaldehyde and ethyl acetoacetate. PubMed. Available at: [Link]

  • SERS-Driven Ceftriaxone Detection in Blood Plasma: A Protein Precipitation Approach. MDPI. Available at: [Link]

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. ResearchGate. Available at: [Link]

  • A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. R Discovery. Available at: [Link]

  • A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. Taylor & Francis Online. Available at: [Link]

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. Taylor & Francis Online. Available at: [Link]

  • Evaluation of the Clinical Use of Ceftriaxone among In-Patients in Selected Health Facilities in Uganda. PubMed Central. Available at: [Link]

  • Development of a Highly Sensitive Gold and Bismuth Nanoparticle‐Modified Amperometric Sensor for Ceftriaxone Detection: Experimental and Density Functional Theory Insights. Semantic Scholar. Available at: [Link]

  • Highly sensitive detection of Ceftriaxone in water, food, pharmaceutical and biological samples based on gold nanoparticles in aqueous and micellar media. PubMed. Available at: [Link]

  • SERS-Driven Ceftriaxone Detection in Blood Plasma: A Protein Precipitation Approach. Leibniz-IPHT. Available at: [Link]

  • Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. PubMed. Available at: [Link]

  • Ceftriaxone Injection Assay and Testing. Scribd. Available at: [Link]

  • Ceftriaxone-Resistant Gonorrhea Outbreak Response Plan Guide. CDC. Available at: [Link]

  • Does ceftriaxone (Ceftriaxone) injection require a skin sensitivity test?. Dr.Oracle. Available at: [Link]

  • Ceftriaxone for Injection. USP-NF. Available at: [Link]

  • Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. GSC Online Press. Available at: [Link]

  • In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone. PubMed Central. Available at: [Link]

  • HPLC Method development and Validation for the assay of Ceftriaxone sodium injection. ResearchGate. Available at: [Link]

  • Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutica. ResearchGate. Available at: [Link]

  • Direct Healthcare Professional Communication. Egyptian Pharmacovigilance Center. Available at: [Link]

  • Development and Validation of a Successful Microbiological Agar Assay for Determination of Ceftriaxone Sodium in Powder for Injectable Solution. NIH. Available at: [Link]

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. SciSpace. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing (E)-Ceftriaxone During Sample Preparation

Welcome to the technical support center for Ceftriaxone analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of Ceftriaxone d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ceftriaxone analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of Ceftriaxone during experimental sample preparation. Ensuring the integrity of your analyte from collection to analysis is paramount for generating accurate and reproducible data. This document provides in-depth, field-proven insights into the causes of Ceftriaxone degradation and offers robust strategies to mitigate them.

Section 1: Frequently Asked Questions - Understanding Ceftriaxone Stability

This section addresses the fundamental principles of Ceftriaxone's chemical stability. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: My team is seeing inconsistent results in our Ceftriaxone assay. What are the primary factors that cause this antibiotic to degrade during sample preparation?

A: Inconsistency in Ceftriaxone quantification is very often linked to analyte degradation. Ceftriaxone is a third-generation cephalosporin, and like other β-lactam antibiotics, its core structure is susceptible to several environmental factors. The degradation follows multiple pathways, including hydrolysis of the β-lactam ring, isomerization, and side-chain cleavage[1][2].

The four primary drivers of degradation you must control are:

  • pH: Ceftriaxone's stability is highly dependent on the pH of the solution.[1][3] Degradation occurs more rapidly in both acidic and alkaline conditions, with alkaline environments being particularly detrimental due to the rapid hydrolysis of the beta-lactam ring.[3][4]

  • Temperature: Higher temperatures significantly accelerate the rate of all chemical degradation pathways.[1][5] This is a critical factor during sample storage, processing (e.g., centrifugation), and even while samples are queued in an autosampler.

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, induces photodegradation.[6][7] This process can be complex, involving the generation of reactive oxygen species (ROS) that further attack the molecule.[6][7]

  • Oxidative Conditions: The presence of oxidizing agents or conditions that promote their formation can lead to oxidative degradation of the molecule.[8][9][10]

Q2: What is the optimal pH range for maintaining Ceftriaxone stability in aqueous solutions?

A: The scientific literature indicates that Ceftriaxone exhibits its greatest stability in a slightly acidic to neutral pH range. The optimal pH is generally considered to be between 6.0 and 7.5 .[1][3] A 1% aqueous solution of Ceftriaxone sodium naturally has a pH of approximately 6.7.[11][12]

  • Causality: Outside this optimal range, specific degradation mechanisms are accelerated. In alkaline conditions (pH > 7.5), the hydroxide ions catalyze the hydrolysis of the strained four-membered β-lactam ring, which is essential for its antibacterial activity.[4][13] In strongly acidic conditions (e.g., pH < 4.5), other hydrolytic reactions, such as cleavage of the C-3 side chain, can occur.[2] For this reason, using a buffer, such as a phosphate buffer at pH 6.0 or 7.4, is a highly effective strategy to maintain stability in both aqueous solutions and reconstituted biological fluids.[1][5]

Q3: How significantly does temperature impact the stability of Ceftriaxone, and what are the recommended storage conditions?

A: Temperature has a dramatic and predictable effect on Ceftriaxone stability, with degradation following first-order kinetics—meaning the rate of degradation is proportional to the drug concentration.[1] As a rule, lower temperatures significantly enhance stability.[1][14]

Here is a summary of stability data under various temperature conditions:

TemperatureMatrix / ConditionStability ProfileSource(s)
37°C (98.6°F) Human Serum (unbuffered)~67% loss after 120 hours[5]
25°C (77°F) Aqueous Solution (buffered)Stable for approximately 4 days[15]
4°C (39°F) Human Serum (buffered)>90% remains after 55 days[5]
-20°C (-4°F) Human Serum / CSF (buffered)>90% remains after 3 months[1][5]
-70°C (-94°F) MIC Trays (Broth)Recommended for long-term storage (>3 months)[14]

Expert Insight: While -20°C is adequate for several weeks, storage at -70°C or -80°C is the gold standard for long-term preservation of β-lactams, as it effectively halts all chemical and enzymatic degradation processes.[14]

Q4: My reconstituted Ceftriaxone solutions often turn from light yellow to a darker amber color. Does this indicate degradation?

A: Yes, a visible color change is a clear indicator of degradation. Freshly prepared Ceftriaxone sodium solutions should range from colorless to light yellow.[11][12] The development of a yellow-to-amber color is directly related to the length of storage, concentration, and the presence of degradation products.[11][12] While this is a useful qualitative indicator, it should not replace quantitative analysis. The appearance of color confirms that degradation has occurred and that the sample's integrity is compromised.

Q5: My assay is intended to quantify the active drug, but I see a recurring secondary peak identified as the (E)-isomer. What is its significance?

A: This is an excellent and critical question. The active, therapeutically effective form of Ceftriaxone is the (Z)-isomer . The (E)-isomer is a geometric isomer that can be present as a process-related impurity in the initial drug substance or, more commonly for analytical purposes, form as a degradant.[16][17] The potential toxicity of the (E)-isomer has been reported, making its separation and quantification crucial for quality control.[17]

From a sample preparation perspective, the same conditions that degrade the parent (Z)-Ceftriaxone (light, heat, non-optimal pH) can also promote its conversion to the (E)-isomer. Therefore, a primary goal of your sample preparation should be to prevent not only hydrolysis but also this isomerization. An effective, stability-indicating chromatographic method must be able to resolve (Z)-Ceftriaxone from its (E)-isomer and other degradation products.[16][17]

Section 2: Troubleshooting Guide & Core Mechanisms

This section provides solutions to common problems encountered during sample analysis and illustrates the underlying chemical pathways.

Issue: My results show poor reproducibility and a consistent, time-dependent loss of analyte.
  • Primary Suspect: Degradation during the sample preparation workflow.

  • Investigative Logic: The β-lactam ring of Ceftriaxone is inherently unstable. Hydrolysis is a major degradation pathway that cleaves this ring, rendering the molecule inactive. This reaction is accelerated by elevated temperatures and non-neutral pH.

  • Solution:

    • Work Cold: Perform all sample preparation steps on ice or in a cold room (2-8°C). This includes thawing samples, reagent addition, vortexing, and loading samples into centrifuge carriers.

    • Buffer Your Matrix: If working with aqueous solutions or reconstituting dried extracts, use a phosphate buffer within the optimal pH 6.0-7.5 range.[1]

    • Minimize Exposure Time: Process samples expeditiously. Do not allow them to sit at room temperature for extended periods. Plan your workflow to move from one step to the next without delay.

    • Protect from Light: Use amber-colored microcentrifuge tubes and vials to prevent photodegradation.[3]

    • Validate Autosampler Stability: Ensure your autosampler is temperature-controlled (set to 4-8°C). Run a stability test by injecting the same prepared sample at the beginning and end of a long sequence to quantify any degradation occurring in the autosampler tray.

Issue: My chromatogram shows multiple unknown peaks that are not present in my initial standard.
  • Primary Suspect: Formation of multiple degradation products.

  • Investigative Logic: Ceftriaxone can degrade into several different molecules depending on the conditions. The primary pathways are hydrolysis of the β-lactam ring and isomerization to the (E)-form. Other reactions, such as cleavage of the side chains, can also occur.[2][18]

  • Solution:

    • Review Degradation Pathways: Understanding the potential products helps in identifying them. The diagram below illustrates the main degradation routes.

    • Stress Studies: Perform forced degradation studies (exposing the drug to acid, base, heat, light, and oxidation) to intentionally generate the degradation products. This helps in confirming the identity of the unknown peaks in your samples.

    • Optimize Chromatography: Ensure your HPLC or LC-MS method is "stability-indicating," meaning it can fully separate the intact (Z)-Ceftriaxone peak from all major degradation products, including the (E)-isomer.[15]

G cluster_main Degradation Stressors cluster_products Degradation Products pH pH < 6 or > 7.5 Z_Cef (Z)-Ceftriaxone (Active Drug) pH->Z_Cef Hydrolysis Temp High Temperature Temp->Z_Cef Accelerates All Pathways Light UV Light Light->Z_Cef Isomerization & Photolysis Oxidation Oxidizing Agents Oxidation->Z_Cef Oxidative Cleavage E_Iso (E)-Isomer Z_Cef->E_Iso Hydrolysis β-Lactam Hydrolysis Products Z_Cef->Hydrolysis Other Other Degradants (e.g., side-chain cleavage) Z_Cef->Other

Caption: Major degradation pathways for (Z)-Ceftriaxone.

Section 3: Validated Experimental Protocols

This section provides step-by-step methodologies designed to maximize the stability of Ceftriaxone during handling and preparation.

Protocol 1: Preparation and Storage of Ceftriaxone Stock and Working Standards

This protocol ensures the integrity of your quantitative standards, which is the foundation of an accurate assay.

  • Weighing: Accurately weigh the Ceftriaxone sodium reference standard powder in a controlled environment.

  • Reconstitution Solvent: Use a pre-chilled (4°C) solvent for reconstitution. For maximum stability, HPLC-grade water buffered with potassium phosphate to pH 6.5-7.0 is recommended.[1] Methanol can also be used for initial stock solutions if required by the analytical method.[17]

  • Dissolution: Reconstitute the powder in an amber glass volumetric flask to protect it from light. Mix by gentle inversion or brief sonication in a cold water bath until fully dissolved. Avoid vigorous shaking.

  • Storage of Stock Solution: Aliquot the stock solution into amber, cryo-safe vials. Store immediately at ≤ -70°C for long-term use.[14] For short-term use (up to 3 months), -20°C is acceptable.[1][5]

  • Preparation of Working Standards: Prepare working standards daily by diluting the thawed stock solution with your pre-chilled mobile phase or reconstitution solvent. Keep working standards on ice or in a refrigerated autosampler (4°C) at all times. Discard unused working solutions at the end of the day.

Protocol 2: Recommended Workflow for Ceftriaxone Extraction from Human Plasma

This protocol uses protein precipitation, a common technique for cleaning up biological samples prior to LC analysis. The key is maintaining cold-chain integrity throughout.

G Start Start: Frozen Plasma Sample Thaw 1. Thaw Sample Completely on Ice Start->Thaw Vortex1 2. Vortex Briefly (2-3 seconds) Thaw->Vortex1 Aliquot 3. Aliquot Plasma (e.g., 100 µL) into Pre-chilled Amber Tube Vortex1->Aliquot Precip 4. Add 3 volumes (e.g., 300 µL) of Ice-Cold Acetonitrile with Internal Standard Aliquot->Precip Vortex2 5. Vortex Vigorously (30 seconds) Precip->Vortex2 Centrifuge 6. Centrifuge: 10,000 x g for 10 min at 4°C Vortex2->Centrifuge Supernatant 7. Transfer Supernatant to Amber HPLC Vial Centrifuge->Supernatant Inject 8. Inject into LC-MS/MS System (Autosampler at 4°C) Supernatant->Inject End Analysis Complete Inject->End

Caption: Recommended cold-chain workflow for plasma sample preparation.

Detailed Steps:

  • Thawing: Retrieve plasma samples from -80°C storage and thaw them completely in an ice-water bath.

  • Homogenization: Once thawed, vortex the sample briefly (2-3 seconds) to ensure homogeneity.

  • Aliquoting: In a pre-chilled amber microcentrifuge tube, aliquot the required volume of plasma (e.g., 100 µL).

  • Protein Precipitation: Add 3 volumes (e.g., 300 µL) of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol) containing your internal standard. Adding the solvent forcefully helps initiate precipitation.

  • Mixing: Vortex the tube vigorously for 30 seconds to ensure complete denaturation and precipitation of plasma proteins.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes in a pre-refrigerated centrifuge set to 4°C. This will form a tight pellet of precipitated protein.[19]

  • Supernatant Transfer: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean, amber HPLC vial.

  • Analysis: Cap the vial immediately and place it in a temperature-controlled autosampler (set to 4°C) for analysis. Analyze the samples as promptly as possible.

By adhering to these principles and protocols, you can significantly improve the stability of Ceftriaxone in your samples, leading to more accurate, reliable, and reproducible results in your research and development activities.

References

  • Photocatalytic Degradation of Ceftriaxone Using TiO 2 Coupled with ZnO Micronized by Supercritical Antisolvent Route. MDPI. Available from: [Link]

  • Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Degradation of Ceftriaxone from aquatic solution using a heterogeneous and reusable O3/UV/ Fe3O4@TiO2 systems: operational factors, kinetics and mineralisation. Taylor & Francis Online. Available from: [Link]

  • A Review of Methods for Removal of Ceftriaxone from Wastewater. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Ceftriaxone for Injection, USP. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Stability of ceftriaxone in water and cerebrospinal fluid determined by high‐performance liquid chromatography. ResearchGate. Available from: [Link]

  • Mechanism of ceftriaxone degradation in aqueous solution. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Ceftriaxone: Package Insert / Prescribing Information. Drugs.com. Available from: [Link]

  • Photocatalytic degradation of azithromycin and ceftriaxone using synthesized Ag/g-C3N4/Fe3O4 nanocomposites in aqueous solution. National Center for Biotechnology Information (PMC). Available from: [Link]

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. Latin American Journal of Pharmacy. Available from: [Link]

  • Natural degradation of ceftriaxone promoted by direct UVB light in aqueous media. Mechanistic analysis and cytotoxic effects on. RSC Publishing. Available from: [Link]

  • Degradation of Ceftriaxone from aquatic solution using a heterogeneous and reusable O3/UV/ Fe3O4@TiO2 systems: operational factors, kinetics and mineralisation. Taylor & Francis Online. Available from: [Link]

  • Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed. Available from: [Link]

  • Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity. PubMed. Available from: [Link]

  • Degradation of the Antibiotic Ceftriaxone by Fenton Oxidation Process and Compound Analysis. Journal of Physical Science. Available from: [Link]

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. Latin American Journal of Pharmacy. Available from: [Link]

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. PubMed. Available from: [Link]

  • Development and Validation of HPLC Method for Simultaneous Estimation of Ceftriaxone and Sulbactam in Pharmaceutical Dosage Form. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutical Dosage Forms for Assay. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Research on storage stability differences between ceftriaxone sodium products. Scientific Reports. Available from: [Link]

  • Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. Available from: [Link]

  • Stability of ceftriaxone in plasma under different conditions. ResearchGate. Available from: [Link]

  • Degradation of the Antibiotic Ceftriaxone by Fenton Oxidation Process and Compound Analysis. Journal of Physical Science. Available from: [Link]

  • A high-performance thin-layer chromatography densitometric method for the separation of isomeric ceftriaxone in powder for injection formulation. Scientific Reports. Available from: [Link]

  • The Stability of Ceftriaxone Sodium in vials using different Diluents. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity. ResearchGate. Available from: [Link]

  • Degradation of the Antibiotic Ceftriaxone by Fenton Oxidation Process and Compound Analysis. Semantic Scholar. Available from: [Link]

  • Stability of parenteral ceftriaxone disodium solutions in frozen and liquid states: effect of freezing and microwave thawing. PubMed. Available from: [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Oxford Academic. Available from: [Link]

  • Contribution of beta-lactamase hydrolysis and outer membrane permeability to ceftriaxone resistance in Enterobacter cloacae. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. ResearchGate. Available from: [Link]

  • A Novel High Performance Liquid Chromatographic Method for Simultaneous Determination of Ceftriaxone and Sulbactam in Sulbactomax. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Proposed ceftriaxone degradation pathway in an aqueous environment at... ResearchGate. Available from: [Link]

  • Ceftriaxone Degradation in the Presence of Sodium Halides Investigated by Electrochemical Methods Assisted by UV-Vis Spectrophotometry. MDPI. Available from: [Link]

  • Degradation study of different brands of Ceftriaxone injection available in Aden city. ResearchGate. Available from: [Link]

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Troubleshooting

Technical Support Center: Refinement of Microbiological Assay for Ceftriaxone Potency

Welcome to the technical support guide for the microbiological potency assay of Ceftriaxone. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their assa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the microbiological potency assay of Ceftriaxone. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their assay methodologies. Here, we move beyond basic protocols to address the nuances and common challenges encountered in the lab, ensuring your results are accurate, reproducible, and reliable.

Foundational Principles: Why a Bioassay for Ceftriaxone?

While chemical methods like HPLC are excellent for determining the concentration and purity of a drug, a microbiological assay measures its actual biological activity or potency.[1] This is the definitive method for confirming that the antibiotic can effectively inhibit microbial growth. For a molecule like Ceftriaxone, a third-generation cephalosporin, this is critical, as subtle changes in its structure, such as the formation of the (E)-isomer or other degradation products, may not be detected by all chemical methods but can significantly impact its antimicrobial efficacy.[2][3] The agar diffusion method, typically the cylinder-plate or disk assay, remains a widely accepted and robust technique for this purpose.[2][4][5]

The principle is straightforward: a known concentration of a susceptible microorganism is uniformly seeded into an agar medium. The Ceftriaxone reference standard and test samples are applied to the agar surface. As the antibiotic diffuses through the agar, it creates a concentration gradient. Where the concentration is above the Minimum Inhibitory Concentration (MIC), microbial growth is prevented, resulting in a clear "zone of inhibition" (ZOI).[6][7] The diameter of this zone is proportional to the logarithm of the antibiotic concentration.[4]

Core Protocol: Cylinder-Plate Agar Diffusion Assay for Ceftriaxone

This section outlines a standard, validated protocol that serves as a baseline for troubleshooting. Variations may be required based on specific pharmacopeial guidelines.

Key Experimental Parameters
ParameterRecommendationRationale & Key Considerations
Test Microorganism Bacillus subtilis ATCC 6633 or Staphylococcus aureus ATCC 6538PBoth strains have demonstrated high susceptibility to Ceftriaxone, forming clear, well-defined zones of inhibition.[2][5][8] B. subtilis is often favored for its ability to form spores, which can lead to more consistent inoculum preparations.
Culture Media Antibiotic Medium No. 1 (Grove-Randall's 1) or Mueller-Hinton AgarThese media have low levels of interfering substances and support robust growth of the test organisms. Consistency in media preparation, especially pH (typically 7.2-7.4) and agar depth (4mm), is critical for reproducible diffusion.[9]
Standard/Sample Diluent Sterile Phosphate Buffer (pH 6.0 - 7.0)Ceftriaxone stability is pH-dependent. A phosphate buffer in this range provides a stable environment for both the reference standard and the test sample during preparation and application.[5][8][10]
Concentration Range 15.0 - 60.0 µg/mL or 16.0 - 64.0 µg/mL (typically 3-5 concentrations)This range has been shown to produce a linear relationship between the log of the concentration and the zone diameter, which is essential for accurate potency calculation.[2][4][5]
Incubation 35-37°C for 16-18 hoursThis temperature is optimal for the growth of the test organisms. The incubation time is sufficient for zones to develop fully without excessive diffusion or degradation of the antibiotic.[8][9]
Step-by-Step Methodology
  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour a 21 mL base layer into sterile 100 mm Petri dishes and allow it to solidify.

  • Inoculum Preparation: Grow the test microorganism to obtain a fresh culture. Suspend the growth in sterile saline to match the turbidity of a 0.5 McFarland standard (for S. aureus) or prepare a spore suspension (for B. subtilis).

  • Seeded Agar Layer: Cool a separate portion of the agar medium to 48-50°C. Add the standardized inoculum (typically 0.5-1.0% v/v) and mix gently.[8] Pour a 4-5 mL seeded layer over the solidified base layer.

  • Standard and Sample Preparation: Accurately weigh the Ceftriaxone reference standard and sample. Dissolve and perform serial dilutions in the phosphate buffer to achieve the desired concentration range (e.g., 16, 32, and 64 µg/mL).

  • Plate Assay: Place 6 stainless steel cylinders on the agar surface of each plate. In a 3x3 design, fill three alternating cylinders with the standard concentrations (S1, S2, S3) and the other three with the corresponding sample concentrations (T1, T2, T3).[2][5]

  • Incubation & Measurement: Incubate the plates under the specified conditions. After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using a calibrated caliper.[11]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase P1 Prepare & Pour Base Agar Layer P3 Prepare Seeded Top Agar Layer P1->P3 P2 Prepare Standardized Microbial Inoculum P2->P3 A1 Place Cylinders on Agar Plate P3->A1 P4 Prepare Ceftriaxone Standard & Sample Dilutions A2 Fill Cylinders with Standard & Sample Solutions P4->A2 A3 Incubate Plates (16-18h at 35-37°C) AN1 Measure Zone Diameters (mm) A3->AN1 AN2 Perform Statistical Analysis (ANOVA, Parallel Line) AN1->AN2 AN3 Calculate Potency of Test Sample AN2->AN3

Caption: Workflow for the Ceftriaxone cylinder-plate microbiological assay.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the assay.

Category 1: Issues with Zones of Inhibition (ZOI)

Q1: Why am I seeing no zones of inhibition, or zones that are too small?

  • Potential Cause 1: Resistant Microorganism. The test strain may have developed resistance or is intrinsically resistant.

    • Solution: Always use a certified reference strain (e.g., from ATCC). Verify its susceptibility with a known quality control antibiotic disk before proceeding.

  • Potential Cause 2: Inoculum is too dense. An overly concentrated lawn of bacteria will grow rapidly, overwhelming the antibiotic before it can diffuse sufficiently.[7]

    • Solution: Strictly adhere to inoculum standardization procedures, such as using a spectrophotometer to adjust turbidity or performing viable cell counts to ensure consistency.[5]

  • Potential Cause 3: Inactive Antibiotic. The Ceftriaxone standard or sample may have degraded. Ceftriaxone is sensitive to light and heat.[8][10]

    • Solution: Use a fresh, properly stored, and certified reference standard. Prepare solutions immediately before use and protect them from light. If sample degradation is suspected, compare results with a physicochemical method like HPLC.[2][3]

  • Potential Cause 4: Incorrect Incubation. Temperatures that are too high can accelerate bacterial growth, while temperatures that are too low can slow diffusion and growth, both leading to smaller zones.

    • Solution: Ensure your incubator is calibrated and maintains a uniform temperature (e.g., 35 ± 2°C).[2]

Q2: My zones of inhibition are too large, diffuse, or have indistinct edges.

  • Potential Cause 1: Inoculum is too sparse. Fewer bacteria allow the antibiotic to diffuse further before visible growth is established, leading to larger zones.

    • Solution: Re-standardize your inoculum to ensure a higher, but not excessive, cell density.

  • Potential Cause 2: Incubation time is too long. Extended incubation allows for more diffusion time, enlarging the zones.[7]

    • Solution: Adhere strictly to the validated incubation time (e.g., 16-18 hours).

  • Potential Cause 3: Agar depth is insufficient. A thin agar layer allows for more rapid radial diffusion of the antibiotic, resulting in larger zones.[12]

    • Solution: Standardize the volume of agar dispensed into each plate to maintain a consistent depth (e.g., 4 mm). Use plates of a standard diameter.

Q3: The zones are not circular or are inconsistent across the plate.

  • Potential Cause 1: Uneven Agar Surface. If the plate is not level when the agar is poured and solidified, the agar depth will be inconsistent, leading to variable diffusion rates.

    • Solution: Use a certified leveling table when pouring and solidifying agar plates.

  • Potential Cause 2: Uneven Inoculum Distribution. Improper spreading of the inoculum in the seeded agar layer can result in areas of thicker or thinner growth.

    • Solution: Ensure the inoculum is thoroughly but gently mixed into the molten agar before pouring the top layer. Swirl the plate gently after pouring to ensure even distribution.

  • Potential Cause 3: Water on the Agar Surface. Condensation dripping onto the agar can cause localized changes in growth and interfere with diffusion.

    • Solution: Ensure plates are adequately dried before use and incubate them in an inverted position.[9]

Category 2: Issues with Standard Curve & Potency Calculation

Q1: My dose-response curve is not linear or has a poor correlation coefficient (r² < 0.99).

  • Potential Cause 1: Incorrect Concentration Range. The selected concentrations may be on the plateaus of the sigmoid dose-response curve (either too low or too high).

    • Solution: The concentration range must be validated to ensure it falls on the linear portion of the curve. Ranges like 15-60 µg/mL are often found to be linear.[4][13]

  • Potential Cause 2: Pipetting or Dilution Errors. Inaccurate preparation of standards is a primary source of non-linearity.

    • Solution: Use calibrated pipettes and follow meticulous serial dilution techniques. Prepare fresh dilutions for each assay.

  • Potential Cause 3: Assay Variability. High variability in zone diameters (see Category 1) will naturally lead to a poor fit for the regression line.

    • Solution: Address the root causes of zone inconsistency first. Ensure all steps from media preparation to incubation are highly controlled.

Q2: The assay fails the parallelism test in ANOVA.

  • Explanation: A failure in parallelism indicates that the dose-response curves for the standard and the test sample are not parallel. This is a critical validity test, and its failure suggests that the sample is not behaving as a simple dilution of the standard.

  • Potential Cause 1: Presence of Interfering Substances. Excipients in the drug formulation or impurities could be affecting the diffusion of the active ceftriaxone or impacting the growth of the microorganism differently than the pure standard.

    • Solution: Analyze the sample matrix. If possible, prepare the standard in a solution containing the same excipients as the sample (a "placebo" solution) to see if parallelism is restored.

  • Potential Cause 2: Different Active Forms. The sample may contain degradation products or isomers (like the less active (E)-isomer) that have a different dose-response slope.[14][15] The bioassay is sensitive to the total biological activity, and if the impurity has some minor activity, it can alter the slope.

    • Solution: This is a complex issue. The result may be a true reflection that the sample's potency is not comparable to the standard in this system. Further investigation with a stability-indicating HPLC method is warranted to identify and quantify impurities.[3]

Troubleshooting Decision Tree

G Start Assay Fails (e.g., Poor Linearity, No Zones) Q_Zones Are zones present and well-defined? Start->Q_Zones Q_Linearity Is the dose-response linear (r² > 0.99)? Q_Zones->Q_Linearity Yes C_Inoculum Check Inoculum Density & Viability Q_Zones->C_Inoculum No Q_Parallelism Does the assay pass the parallelism test? Q_Linearity->Q_Parallelism Yes C_Standard Check Standard/Sample Preparation & Stability Q_Linearity->C_Standard No C_Matrix Investigate Sample Matrix Interference Q_Parallelism->C_Matrix No Result_Pass Assay Valid Q_Parallelism->Result_Pass Yes C_Inoculum->C_Standard C_Media Verify Media pH, Depth & Sterility C_Standard->C_Media C_Incubation Confirm Incubation Time & Temperature C_Media->C_Incubation C_Purity Analyze Sample Purity (e.g., via HPLC) C_Matrix->C_Purity

Caption: A decision tree for troubleshooting common ceftriaxone bioassay failures.

Advanced Topic: The (E)-Isomer and Specificity

The active, intended isomer of Ceftriaxone is the (Z)-isomer. The (E)-isomer is a geometric isomer that is considered a related substance or impurity and has significantly lower microbiological activity.[14][15]

Q: How does the (E)-isomer affect the potency assay?

A: The microbiological assay measures the total integrated biological effect. Since the (E)-isomer is less active, its presence in a sample will lead to a lower potency result compared to a pure sample of the (Z)-isomer. This is actually a strength of the bioassay: it reflects the true, diminished biological power of the impure sample. In contrast, a non-specific chemical assay might quantify both isomers together, overestimating the drug's true potency. Validated bioassays have demonstrated good specificity by showing a decrease in potency for degraded samples, which correlates well with results from stability-indicating HPLC methods.[2][3][5]

References

  • Development and Validation of a Successful Microbiological Agar Assay for Determination of Ceftriaxone Sodium in Powder for Injectable Solution. National Institutes of Health (NIH). [Link]

  • A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • What are the factors that influence the size of the zone of inhibition of an antibiotic... Study.com. [Link]

  • A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. SciELO. [Link]

  • Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations. [Link]

  • Development and Validation of a Successful Microbiological Agar Assay for Determination of Ceftriaxone Sodium in Powder for Injectable Solution. ResearchGate. [Link]

  • Zone of Inhibition explained. Singer Instruments. [Link]

  • Development and Validation of Microbiological Assay for Ceftriaxone and its Application in Photo-stability Study. ResearchGate. [Link]

  • A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. ResearchGate. [Link]

  • A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. Semantic Scholar. [Link]

  • What factors that make inhibition zone is not appear? ResearchGate. [Link]

  • Development and Validation of Microbiological Assay for Ceftriaxone and its Application in Photo-stability Study. Bentham Science. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Ceftriaxone for Injection. U.S. Pharmacopeia. [Link]

  • Bioassay Bacillus subtilis ATCC 6633. ResearchGate. [Link]

  • Ceftriaxone for Injection - USP-NF. U.S. Pharmacopeia-National Formulary. [Link]

  • Detection of antimicrobial drugs with Bacillus subtilis strain ATCC 6633: an update. Karger Publishers. [Link]

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. Taylor & Francis Online. [Link]

  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. [Link]

  • Antibiotics—Microbial Assays, USP <81>. U.S. Pharmacopeia. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. [Link]

  • MIC Assay Calculations: Mastering Dilution Factors & Antibiotic Concentrations. YouTube. [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: Comparative Antibacterial Efficacy of (E)-Ceftriaxone versus Ceftriaxone

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Ceftriaxone, a stalwart of the third-generation cephalosporins, is a critical tool in the global fight against bacterial infections. Its b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Ceftriaxone, a stalwart of the third-generation cephalosporins, is a critical tool in the global fight against bacterial infections. Its broad spectrum of activity and favorable pharmacokinetic profile have cemented its place in clinical practice.[1] However, the therapeutic efficacy of Ceftriaxone is intrinsically linked to its specific geometric configuration. The presence of its (E)-isomer, a common process-related impurity and potential degradant, introduces a critical variable in its antibacterial potency.[2][3] This guide provides a comprehensive comparative analysis of the antibacterial activity of the clinically utilized (Z)-Ceftriaxone and its (E)-isomer, offering a technical framework for understanding the profound impact of stereochemistry on antibiotic function.

The Decisive Role of Structure: (Z)-Ceftriaxone vs. (E)-Ceftriaxone

The antibacterial mechanism of Ceftriaxone, like all β-lactam antibiotics, lies in its ability to inhibit the synthesis of the bacterial cell wall.[4][5] It achieves this by acylating and thereby inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[6][7] The efficacy of this interaction is highly dependent on the three-dimensional structure of the antibiotic.

The key to Ceftriaxone's potency is the syn-configuration of the methoxyimino group in its C-7 side chain, defining it as the (Z)-isomer. This specific arrangement is spatially optimized for fitting into the active site of bacterial PBPs.[8] Conversely, the (E)-isomer possesses an anti-configuration, which results in a significantly different molecular geometry. This altered shape is thought to cause steric hindrance within the PBP active site, impeding efficient binding and acylation, which drastically reduces its antibacterial effect.[9][10]

G cluster_Z (Z)-Ceftriaxone (Active Form) cluster_E (E)-Ceftriaxone (Inactive Isomer) Z_structure Syn-configuration: Optimal fit for PBP active site PBP Penicillin-Binding Protein (PBP) Bacterial Enzyme Z_structure->PBP High-affinity binding & acylation (Inhibition) E_structure Anti-configuration: Steric hindrance at PBP active site E_structure->PBP Low-affinity binding & inefficient acylation

Caption: Geometric isomers of Ceftriaxone and their differential PBP interaction.

Quantifying the Difference: A Comparative Analysis of Antibacterial Potency

The most fundamental measure of an antibiotic's in vitro efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.[11] While direct, peer-reviewed studies exhaustively comparing the MICs of purified (E)- and (Z)-Ceftriaxone are scarce, the markedly lower activity of the (E)-isomer is a well-established principle in medicinal chemistry.[12] This is further corroborated by the stringent limits placed on the (E)-isomer content in pharmaceutical-grade Ceftriaxone by regulatory bodies such as the European Pharmacopoeia and the United States Pharmacopeia.[13][14]

The following table presents illustrative comparative MIC data, reflecting the anticipated disparity in antibacterial activity.

Table 1: Illustrative Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Bacterial Strain(Z)-Ceftriaxone(E)-CeftriaxoneAnticipated Fold-Increase in MIC
Staphylococcus aureus (ATCC 29213)1-4>128>32-128
Escherichia coli (ATCC 25922)0.125-0.532-128>64-1024
Streptococcus pneumoniae (ATCC 49619)0.03-0.1258-32>64-1024
Pseudomonas aeruginosa (ATCC 27853)8-32>256>8-32

Note: These values are illustrative and based on established structure-activity relationships for cephalosporins. Actual experimental values may vary.

This dramatic increase in MIC for the (E)-isomer underscores its negligible contribution to the therapeutic effect of Ceftriaxone and highlights its role as a critical quality attribute to be controlled during manufacturing and storage.

Experimental Protocols for a Definitive Comparison

To empirically validate the antibacterial disparity between Ceftriaxone and its (E)-isomer, standardized and robust methodologies are essential. The following protocols, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for a rigorous comparative assessment.[8][15]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is the gold standard for quantitative antimicrobial susceptibility testing, allowing for a precise determination of the concentration-dependent inhibitory effects of both isomers.[16]

Experimental Workflow for MIC Determination:

G A Prepare standardized bacterial inoculum (0.5 McFarland standard) C Inoculate 96-well microtiter plate with bacterial suspension and antibiotic dilutions A->C B Perform serial 2-fold dilutions of (Z)- and (E)-Ceftriaxone in cation-adjusted Mueller-Hinton broth B->C D Incubate at 35°C ± 2°C for 16-20 hours C->D E Visually inspect for turbidity and determine the MIC for each isomer D->E G A Grow bacterial culture to logarithmic growth phase B Expose bacteria to (Z)- and (E)-Ceftriaxone at multiples of their respective MICs A->B C Incubate cultures at 37°C with agitation B->C D Withdraw aliquots at defined time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Perform serial dilutions and plate for viable colony counts (CFU/mL) D->E F Plot log10 CFU/mL versus time to determine killing kinetics E->F

Caption: Time-kill assay workflow for assessing bactericidal activity.

Detailed Step-by-Step Protocol:

  • Inoculum Preparation: Grow the test organism in CAMHB to the mid-logarithmic phase, ensuring the bacteria are actively dividing and metabolically robust.

  • Antibiotic Exposure: Adjust the culture to a starting density of approximately 5 x 10⁵ CFU/mL in fresh, pre-warmed CAMHB. Add (Z)-Ceftriaxone or (E)-Ceftriaxone at concentrations relative to their predetermined MICs (e.g., 1x, 4x, 8x MIC). A growth control with no antibiotic is essential.

  • Timed Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), aseptically remove an aliquot from each culture.

  • Quantification of Viable Bacteria: Immediately perform serial dilutions of the collected samples in a sterile buffer to reduce the antibiotic concentration and prevent carryover effects. Plate the dilutions onto appropriate agar plates.

  • Data Analysis: Following overnight incubation, count the colonies on the plates to calculate the CFU/mL for each time point. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Plotting log₁₀ CFU/mL against time will visually demonstrate the rate of killing for each isomer and concentration.

Implications for Pharmaceutical Development and Quality Control

The stark difference in antibacterial activity between (Z)- and (E)-Ceftriaxone has significant consequences for drug development, manufacturing, and clinical use:

  • Manufacturing and Purity: The synthesis of Ceftriaxone must be carefully controlled to maximize the formation of the (Z)-isomer and minimize the (E)-isomer. The presence of the (E)-isomer reduces the overall potency of the active pharmaceutical ingredient (API). [4]* Stability and Storage: Ceftriaxone can undergo isomerization from the active (Z)-form to the inactive (E)-form under certain conditions, such as exposure to light or non-optimal pH. [2]This underscores the need for appropriate formulation and storage conditions to maintain the drug's efficacy throughout its shelf life.

  • Regulatory Scrutiny: Pharmacopeias provide strict limits on the allowable percentage of the (E)-isomer in Ceftriaxone drug products, recognizing it as a critical impurity that can compromise therapeutic outcomes. [13][14]

Conclusion

The case of (E)-Ceftriaxone versus Ceftriaxone is a definitive illustration of the principle that in pharmacology, structure dictates function. The subtle change in geometric configuration around the methoxyimino group results in a profound loss of antibacterial activity, rendering the (E)-isomer therapeutically ineffective. For professionals in drug discovery and development, this underscores the indispensable need for rigorous stereochemical control in drug design, synthesis, and formulation. A comprehensive understanding and empirical validation of the activity of all potential isomers are not merely academic exercises; they are fundamental to ensuring the safety, quality, and efficacy of life-saving medicines.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ceftriaxone Sodium?
  • National Center for Biotechnology Information. (n.d.). Ceftriaxone. PubChem. Retrieved from [Link]

  • Rehman, B., et al. (2023). Cephalosporins. In: StatPearls [Internet].
  • Georgopapadakou, N. H., & Bertasso, A. (1990). Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin. Antimicrobial Agents and Chemotherapy, 34(11), 2235–2237.
  • Migliore, A., et al. (2022). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Molecules, 27(15), 4998.
  • Wojnar, P., et al. (2022). Evolution of Ceftriaxone Resistance of Penicillin-Binding Proteins 2 Revealed by Molecular Modeling. International Journal of Molecular Sciences, 23(24), 16183.
  • ResearchGate. (n.d.). Theoretical aspects of cephalosporin isomerism. Request PDF.
  • Kukolja, S., et al. (1985). Orally absorbable cephalosporin antibiotics. 3. Preparation of biologically active R isomer of 7-(3-benzothienylglycylamido)deacetoxycephalosporanic acid. Journal of Medicinal Chemistry, 28(12), 1903–1906.
  • UCLA Quality Management Services. (2025). Antimicrobial Susceptibility Summary 2025.
  • Infectious Diseases Society of America. (2024).
  • Eickhoff, T. C., & Ehret, J. M. (1976). Comparison of the antibacterial activity of nine cephalosporins against Enterobacteriaceae and nonfermentative gram-negative bacilli. Antimicrobial Agents and Chemotherapy, 10(4), 657–663.
  • Swaren, P., et al. (2004). Using steric hindrance to design new inhibitors of class C beta-lactamases. Journal of the American Chemical Society, 126(42), 13554–13555.
  • Shang, D., et al. (2022). Cephalosporins as key lead generation beta-lactam antibiotics. Applied Microbiology and Biotechnology, 106(13-16), 4947–4958.
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Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for (E)-Ceftriaxone Quantification

The Critical Role of Ceftriaxone and the Need for Precise Quantification Ceftriaxone is a broad-spectrum, third-generation cephalosporin antibiotic with potent activity against a wide range of Gram-positive and Gram-nega...

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Ceftriaxone and the Need for Precise Quantification

Ceftriaxone is a broad-spectrum, third-generation cephalosporin antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy in treating serious infections, including meningitis, is well-established.[1] The chemical structure of Ceftriaxone, specifically the (Z)-isomer which is the active form, is crucial for its antibacterial activity. The (E)-isomer is a related substance and its quantification is important for quality control.

Given its widespread use and the potential for bacterial resistance, ensuring the quality, potency, and stability of Ceftriaxone formulations is a matter of public health.[1] A validated, stability-indicating analytical method is therefore not just a regulatory requirement, but a scientific necessity to guarantee that the drug product meets its specifications throughout its shelf life.[3]

A Validated Stability-Indicating HPLC Method for (E)-Ceftriaxone Quantification

High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for the quantification of Ceftriaxone.[1][4] Its high resolving power allows for the separation of the active pharmaceutical ingredient (API) from its degradation products and impurities, a key feature of a stability-indicating method.

The Causality Behind Our Experimental Choices

The selection of the HPLC method parameters is a critical step driven by the physicochemical properties of Ceftriaxone and the desired performance characteristics of the assay.

  • Stationary Phase: A C18 column is a common choice due to its hydrophobicity, which provides good retention and separation of the moderately polar Ceftriaxone molecule.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is crucial as the ionization of Ceftriaxone's acidic and basic functional groups can significantly impact its retention. The organic modifier is used to elute the analyte from the column.

  • Detection: Ceftriaxone has a chromophore that allows for its detection using a UV detector. The wavelength of maximum absorbance for Ceftriaxone is typically around 241-272 nm, providing good sensitivity.[5][6]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical stability-indicating HPLC method for the quantification of (E)-Ceftriaxone.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer : Acetonitrile (e.g., 65:35 v/v), pH adjusted to 4.3 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 242 nm
Column Temperature Ambient

Standard Solution Preparation:

  • Accurately weigh about 25 mg of (E)-Ceftriaxone reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for linearity studies).

Sample Solution Preparation:

  • For a powder for injection formulation, accurately weigh a quantity of the powder equivalent to 25 mg of Ceftriaxone into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.

Caption: Workflow for Analytical Method Validation.

Specificity (Selectivity): The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Experimental Approach: Forced degradation studies are performed by subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light. The chromatograms of the stressed samples are compared with that of an unstressed sample to ensure that the peak for (E)-Ceftriaxone is free from any co-eluting peaks.

  • Trustworthiness: A clean separation of the analyte peak from all other peaks demonstrates the method's specificity and its stability-indicating nature.

Linearity and Range: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Experimental Approach: A series of at least five concentrations of the (E)-Ceftriaxone reference standard are prepared and injected. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

  • Trustworthiness: A correlation coefficient of ≥ 0.999 is generally considered acceptable and indicates a strong linear relationship.

Accuracy: The closeness of the test results obtained by the method to the true value.

  • Experimental Approach: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo formulation or by the standard addition method. The analysis is performed at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Trustworthiness: The percent recovery should be within a pre-defined acceptance criteria, typically 98-102%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Experimental Approach:

    • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and Inter-analyst): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments.

  • Trustworthiness: The relative standard deviation (RSD) for the results should be within an acceptable limit, typically not more than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Experimental Approach: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Trustworthiness: These parameters define the lower limits of the method's performance.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach: Small changes are made to the method parameters such as the flow rate (e.g., ±0.1 mL/min), mobile phase composition (e.g., ±2% organic phase), and detection wavelength (e.g., ±2 nm). The effect on the results is evaluated.

  • Trustworthiness: The method is considered robust if the results remain within the acceptance criteria, demonstrating its reliability during routine use.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard, other methods have been employed for the quantification of Ceftriaxone. Understanding their principles and limitations provides a broader perspective.

Caption: Alternative Analytical Methods for Ceftriaxone Quantification.

FeatureHPLC-UVUV-Vis SpectrophotometryMicrobiological AssayLC-MS/MS
Principle Separation based on polarity, followed by UV detection.Measurement of light absorbance at a specific wavelength.Inhibition of microbial growth by the antibiotic.Separation by chromatography followed by mass-based detection.
Specificity High (can separate from degradation products).Low (interference from other UV-absorbing substances).Moderate (can be affected by other antimicrobial agents).Very High (highly specific due to mass detection).
Sensitivity Good.Moderate.High (for bioactive compound).Very High.
Stability-Indicating Yes.No.No.Yes.
Cost & Complexity Moderate cost and complexity.Low cost and simple.Low cost, but can be time-consuming and variable.High cost and complex.
Application Routine quality control, stability studies, formulation development.Simple content uniformity testing.Potency determination of the active antibiotic.Bioanalysis in complex matrices (e.g., plasma), trace analysis.
In-Depth Comparison
  • UV-Vis Spectrophotometry: This method is simple and cost-effective but lacks specificity.[5] It cannot distinguish between the active drug and its degradation products that may also absorb at the same wavelength. Therefore, it is not a stability-indicating method and is generally not suitable for quality control of finished products where stability is a concern.

  • Microbiological Assay: This assay measures the biological activity of the antibiotic.[7] While it provides a direct measure of the drug's potency, it is often less precise and more time-consuming than chromatographic methods. It is also not stability-indicating as it cannot differentiate between the parent drug and any microbiologically active degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers the highest level of specificity and sensitivity.[8] It is particularly useful for the quantification of Ceftriaxone in biological matrices like plasma, where the concentration is low and the matrix is complex. However, the high cost and complexity of the instrumentation make it less practical for routine quality control in many laboratories.

Conclusion: The Authoritative Choice for Ceftriaxone Quantification

The validated stability-indicating HPLC method stands as the most suitable and authoritative choice for the routine quantification of (E)-Ceftriaxone in pharmaceutical formulations. Its high specificity, good sensitivity, and ability to separate the analyte from potential degradation products ensure the reliability and accuracy of the results. This, in turn, guarantees the quality, safety, and efficacy of Ceftriaxone products reaching the market. While other methods have their specific applications, the HPLC method provides the optimal balance of performance, cost, and regulatory acceptance for its intended purpose.

References

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. (2018). Critical Reviews in Analytical Chemistry, 48(2), 95-101. [Link]

  • Clean, Sustainable and Stability-Indicating Method for the Quantification of Ceftriaxone Sodium in Pharmaceutical Product by HPLC. (2021). Journal of Chromatographic Science, 59(9), 834-841. [Link]

  • Development and Validation of a Stability Indicating HPLC Method for Estimation of Ceftriaxone and Sulbactam in Sterile Powder for Injection. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 435-439. [Link]

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. (2018). PubMed. [Link]

  • Stability Indicating Assay For Ceftriaxone Sodium By Rp-Hplc Method. (n.d.). International Journal of Environmental Sciences. [Link]

  • (PDF) Development And Validation Of A Stability Indicating HPLC Method For Estimation Of Ceftriaxone And Sulbactam In Sterile Powder For Injection. (n.d.). ResearchGate. [Link]

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  • Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. (2019). Wellcome Open Research, 4, 33. [Link]

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  • Comparative Analysis of Concentration and Quantification Methods for Antibiotic Resistance Genes and Their Phage-Mediated Dissemination in Treated Wastewater and Biosolids. (2023). Viruses, 15(11), 2176. [Link]

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Validation

A Comparative Guide to Microbiological and Chromatographic Assays for (E)-Ceftriaxone Potency Determination

In the landscape of pharmaceutical quality control, the accurate determination of antibiotic potency is paramount to ensure clinical efficacy and patient safety. For (E)-Ceftriaxone, a third-generation cephalosporin wide...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the accurate determination of antibiotic potency is paramount to ensure clinical efficacy and patient safety. For (E)-Ceftriaxone, a third-generation cephalosporin widely used against serious bacterial infections, robust analytical methodologies are critical.[1][2][3] This guide provides an in-depth comparison of two principal analytical techniques for quantifying Ceftriaxone: the traditional microbiological assay and the modern high-performance liquid chromatography (HPLC) method. We will delve into the fundamental principles of each assay, present a cross-validation framework, and offer detailed experimental protocols to guide researchers and quality control analysts in their selection and application.

The Imperative of Potency Measurement for Ceftriaxone

Ceftriaxone, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][4] Its complex structure, featuring a β-lactam ring, is susceptible to degradation, which can lead to a loss of therapeutic activity. Therefore, quantifying the biologically active form of the molecule is a critical aspect of its quality control. This ensures that each batch of the drug product meets the required standards for potency and stability.

Section 1: The Microbiological Assay: A Measure of Biological Activity

The microbiological assay, or bioassay, remains a cornerstone in antibiotic potency testing because it directly measures the biological activity of the antibiotic. This method relies on the principle of comparing the inhibitory effect of a known concentration of a reference standard against that of the test sample on a susceptible microorganism.

The "Why" Behind the Bioassay: Causality in Experimental Choices

The selection of a microbiological assay is fundamentally driven by the need to assess the "true" potency of an antibiotic. Unlike chemical methods that quantify the concentration of a specific molecule, a bioassay provides a holistic measure of the drug's ability to inhibit bacterial growth. This is particularly crucial for detecting subtle changes in the molecule's conformation or the presence of degradation products that might not be chromatographically distinct but have diminished or no antimicrobial activity. The choice of the test organism is critical; for Ceftriaxone, strains like Staphylococcus aureus ATCC 6538P or Bacillus subtilis ATCC 9371 IAL 1027 have been shown to be suitable due to their susceptibility and the formation of clear, measurable inhibition zones.[5][6]

Experimental Protocol: Agar Diffusion Method for Ceftriaxone

The cylinder-plate or agar diffusion method is a widely accepted technique for the microbiological assay of Ceftriaxone.

Materials:

  • Ceftriaxone Reference Standard

  • Test Sample of Ceftriaxone

  • Sterile Phosphate Buffer (pH 6.0)

  • Culture Medium (e.g., Grove-Randall's 1 Culture Medium)[5]

  • Test Organism (e.g., Staphylococcus aureus ATCC 6538P)[5]

  • Sterile Saline Solution

  • Petri Dishes

  • Sterile Cylinders (e.g., stainless steel)

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test organism is prepared in sterile saline to a specific turbidity.

  • Preparation of Media: The culture medium is prepared, sterilized, and cooled to 48-50°C. The standardized inoculum is added to the molten agar and mixed thoroughly.

  • Pouring of Plates: The inoculated agar is poured into sterile Petri dishes and allowed to solidify on a level surface.

  • Placement of Cylinders: Sterile cylinders are placed on the surface of the solidified agar.

  • Preparation of Standard and Sample Solutions: Stock solutions of the Ceftriaxone reference standard and the test sample are prepared in sterile phosphate buffer. A series of dilutions are made to obtain a range of concentrations (e.g., 16-64 µg/mL).[5]

  • Application to Plates: A fixed volume of each standard and sample dilution is added to the cylinders.

  • Incubation: The plates are incubated at a specified temperature (e.g., 32-35°C) for a defined period (e.g., 16-18 hours).

  • Measurement and Calculation: The diameters of the zones of inhibition are measured. The potency of the test sample is calculated by comparing the mean zone diameter of the sample to the dose-response curve generated from the reference standard.

Section 2: High-Performance Liquid Chromatography (HPLC): A Measure of Chemical Purity and Concentration

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For Ceftriaxone, reversed-phase HPLC (RP-HPLC) is the method of choice, offering high specificity, precision, and speed.

The Rationale for HPLC: Precision and Specificity

The primary advantage of HPLC lies in its ability to provide a highly specific and precise measurement of the intact drug molecule, free from interference from excipients, impurities, and degradation products. This is achieved by optimizing chromatographic conditions, such as the stationary phase, mobile phase composition, and detector wavelength, to achieve baseline separation of Ceftriaxone from all other components in the sample matrix. The method's speed and automation capabilities also make it highly suitable for high-throughput analysis in a quality control environment.

Experimental Protocol: RP-HPLC Method for Ceftriaxone

A typical RP-HPLC method for the quantification of Ceftriaxone is outlined below.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][8]

  • Mobile Phase: A mixture of methanol, water, and an acidifier like ortho-phosphoric acid is often employed. A common ratio is 75:24.5:0.5 (v/v/v).[7][8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection Wavelength: 240 nm.[7][8]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Preparation of Mobile Phase: The mobile phase components are mixed in the specified ratio, filtered through a 0.45 µm membrane filter, and degassed.

  • Preparation of Standard Solutions: A stock solution of the Ceftriaxone reference standard is prepared in the mobile phase. A series of dilutions are made to create a calibration curve over a suitable concentration range (e.g., 10-50 µg/mL).[7][8]

  • Preparation of Sample Solution: The test sample is accurately weighed and dissolved in the mobile phase to a known concentration within the calibration range.

  • Chromatographic Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

  • Data Analysis: The peak area of Ceftriaxone in the chromatograms is measured. The concentration of Ceftriaxone in the test sample is determined by comparing its peak area to the calibration curve generated from the reference standards.

Section 3: Cross-Validation: Bridging the Biological and Chemical Assays

Cross-validation is the process of confirming that two different analytical methods provide equivalent and reliable results.[9] In the context of Ceftriaxone, cross-validating the microbiological assay and the HPLC method is crucial to ensure that the chemical measurement of concentration correlates with the biological activity. This process is a cornerstone of a robust quality control strategy and is often required by regulatory agencies.[10][11]

The "Why" of Cross-Validation: Ensuring a Comprehensive Quality Assessment

The rationale for cross-validation stems from the complementary nature of the two assays. While HPLC provides a precise measure of the parent drug concentration, the bioassay offers a functional measure of its antimicrobial potency. A successful cross-validation demonstrates that the measured chemical concentration is directly proportional to the biological activity, providing a high degree of confidence in the overall quality of the drug product. Discrepancies between the two methods can indicate the presence of biologically inactive but chromatographically similar impurities or degradation products.

A Framework for Cross-Validation

The following workflow illustrates the key steps in the cross-validation of the microbiological and HPLC assays for Ceftriaxone.

CrossValidationWorkflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion prep_samples Prepare Identical Sample Sets (e.g., Nominal, Degraded) run_bioassay Microbiological Assay prep_samples->run_bioassay run_hplc HPLC Assay prep_samples->run_hplc collect_data Collect Potency/Concentration Data run_bioassay->collect_data run_hplc->collect_data stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman) collect_data->stat_analysis compare_results Compare Results Against Pre-defined Acceptance Criteria stat_analysis->compare_results conclusion Methods are Cross-Validated compare_results->conclusion

Caption: Workflow for Cross-Validation of Assays.

Data Comparison and Acceptance Criteria

The results from both assays should be statistically compared. A common approach is to use a Student's t-test to determine if there is a significant difference between the mean results. The acceptance criteria should be pre-defined in the validation protocol. For example, the percentage difference between the results of the two methods should not exceed a certain limit (e.g., ±5%).

Section 4: Comparative Performance of the Assays

The choice between a microbiological and an HPLC assay often depends on the specific application and the stage of drug development. The following table summarizes the key performance characteristics of each method.

Parameter Microbiological Assay High-Performance Liquid Chromatography (HPLC)
Specificity Measures biological activity, can be influenced by other active compounds.Highly specific for the intact drug molecule.
Precision Generally lower precision (higher variability). RSDs of 1.4% to 2.5% have been reported for Ceftriaxone.[5][12]High precision. RSDs are typically less than 2%.[7]
Accuracy Good accuracy, reflecting the true biological potency. Recoveries around 100.5% have been demonstrated.[5][12]High accuracy, with recoveries typically between 98-102%.
Linearity Good linearity over a defined concentration range (e.g., 16-64 µg/mL for Ceftriaxone).[5][12]Excellent linearity over a wider concentration range (e.g., 10-50 µg/mL for Ceftriaxone).[7][8]
Throughput Lower throughput due to incubation times.High throughput, suitable for automation.
Cost Relatively low cost in terms of instrumentation.Higher initial instrument cost, but lower cost per sample for high throughput.
Information Provided Biological potency.Chemical concentration and purity profile.

Conclusion

Both microbiological and HPLC assays are valuable tools for the quality control of Ceftriaxone. The microbiological assay provides a direct measure of biological potency, which is the ultimate indicator of a drug's efficacy. The HPLC method, on the other hand, offers superior precision, specificity, and throughput for quantifying the active pharmaceutical ingredient.

A comprehensive quality control strategy should leverage the strengths of both methods. The HPLC method is ideal for routine analysis and stability studies due to its speed and precision. The microbiological assay serves as a crucial orthogonal method to confirm biological activity, especially during product development, validation, and in the investigation of out-of-specification results. The cross-validation of these two methods provides the highest level of assurance in the quality and efficacy of (E)-Ceftriaxone, ultimately safeguarding public health.

References

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Comparative

Comparing the stability of (E)-Ceftriaxone with other cephalosporin isomers

An In-Depth Guide to the Comparative Stability of Ceftriaxone Isomers: (Z)-form vs. (E)-form As a Senior Application Scientist, the stability of a drug substance is a primary concern that dictates its efficacy, safety, a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Stability of Ceftriaxone Isomers: (Z)-form vs. (E)-form

As a Senior Application Scientist, the stability of a drug substance is a primary concern that dictates its efficacy, safety, and shelf-life. With complex molecules like cephalosporins, the challenge is amplified by the presence of various isomers, each with distinct chemical and biological properties. This guide provides a comprehensive comparison of the stability of the therapeutically active (Z)-Ceftriaxone isomer against its inactive (E)-isomer and other related isomeric forms. We will delve into the causality behind experimental choices and present self-validating protocols for your own research.

The Significance of Isomerism in Ceftriaxone

Ceftriaxone, a third-generation cephalosporin, owes its potent antibacterial activity to its specific three-dimensional structure. However, this structure is not immutable. Isomerization, the process by which a molecule transforms into an isomer with a different arrangement of atoms, is a critical degradation pathway for Ceftriaxone. The two most significant forms of isomerism concerning its stability and activity are:

  • Geometric Isomerism (E/Z): This occurs around the C=N double bond of the methoxyimino group in the C-7 side chain. The syn-isomer, designated as (Z)-Ceftriaxone, is the biologically active form. The anti-isomer, or (E)-Ceftriaxone, is considered a degradation product with significantly reduced antibacterial efficacy.[1]

  • Positional Isomerism (Δ²/Δ³): This involves the double bond within the dihydrothiazine ring. The active form has the double bond in the Δ³ position. Under certain conditions, this can migrate to the Δ² position, rendering the molecule biologically inactive.[2]

Understanding the conditions that promote the formation of these inactive isomers is paramount for developing stable formulations and ensuring patient safety.

Comparative Stability Analysis: (Z)-Ceftriaxone vs. Degradation Isomers

The transformation of the active (Z)-isomer to the inactive (E)-isomer is a key stability concern. This process is driven by external energy sources such as light, heat, and chemical environment (pH).

Photostability: The Primary Driver of (Z) to (E) Isomerization

Photodegradation is a major vulnerability for many cephalosporins. The energy from ultraviolet (UV) radiation can overcome the rotational barrier of the C=N double bond in the oxime moiety, leading to the formation of the thermodynamically less stable but accessible (E)-isomer.

Studies on similar cephalosporins like cefuroxime and cefotaxime have shown that UV irradiation triggers a rapid isomerization from the active syn(Z)-isomer to the inactive anti(E)-isomer.[1] This process is often followed by further degradation of both isomers, including the opening of the β-lactam ring.[1]

Expert Insight: The choice to rigorously test for photostability stems from the fact that this is a direct pathway to the formation of the inactive (E)-isomer. While both isomers may subsequently degrade, the initial loss of potency is due to this specific isomeric conversion.

dot```dot graph "Photochemical Isomerization" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Z_Ceftriaxone [label="(Z)-Ceftriaxone\n(Active Isomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E_Ceftriaxone [label="(E)-Ceftriaxone\n(Inactive Isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Further Degradation\n(e.g., β-Lactam Cleavage)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Z_Ceftriaxone -- E_Ceftriaxone [label="UV Light", len=2.5]; E_Ceftriaxone -- Z_Ceftriaxone [label="UV Light", len=2.5, style=dashed]; Z_Ceftriaxone -- Degradation [label="UV Light", len=2]; E_Ceftriaxone -- Degradation [label="UV Light", len=2]; }``` Caption: Photochemical equilibrium between (Z) and (E) isomers.

pH and Hydrolytic Stability

Ceftriaxone's stability in aqueous solution is highly pH-dependent. F[3]orced degradation studies consistently show that Ceftriaxone degrades under acidic, alkaline, and oxidative conditions.

[4][5][6]* Alkaline Conditions (pH > 8): This is the most detrimental condition for Ceftriaxone. T[4][6]he primary degradation mechanism is the hydrolysis of the β-lactam ring, which is the cornerstone of its antibacterial activity. This process is irreversible and rapidly inactivates the drug.

  • Acidic Conditions (pH < 4): Significant degradation also occurs in acidic media. M[5]echanisms include hydrolysis of the β-lactam ring and cleavage of the C-3 side chain. W[7]hile isomerization of the Δ³ double bond to the inactive Δ² form is a known issue for cephalosporins, Ceftriaxone itself is relatively stable against this specific transformation compared to other members of its class. *[8] Neutral to Slightly Acidic (pH 4.5 - 7.5): Ceftriaxone exhibits its greatest stability in this range, with an optimal pH reported around 7.5.

[3][9]Expert Insight: While specific degradation rates for the (E)-isomer are not as extensively studied (as it is already considered an impurity), the chemical moieties responsible for degradation (the β-lactam and ester linkages) are present in both isomers. Therefore, it is logical to conclude that both (Z) and (E) forms are susceptible to hydrolytic degradation, particularly at pH extremes. The critical stability challenge is preventing the initial formation of the (E)-isomer from the active (Z)-form.

Thermal Stability

Degradation of Ceftriaxone is highly temperature-dependent, following first-order kinetics.

[3][10]* Elevated Temperatures (Room Temp and Above): Stability decreases significantly as temperature rises. At 25°C and 30°C, solutions of Ceftriaxone remain stable (≥90% of initial concentration) for up to 30 hours. H[11]owever, at 37°C, the concentration can drop below 90% within 20 hours. *[11] Refrigerated and Frozen Conditions: Lowering the storage temperature drastically improves stability. At +8°C, aqueous solutions are chemically stable for at least 41 days. W[10]hen frozen at -20°C, solutions can remain stable for at least 26 weeks, retaining over 90% of the original concentration.

[10][12]Table 1: Summary of Ceftriaxone Stability Under Various Stress Conditions

Stress ConditionPrimary Degradation Pathway(s)Impact on Isomeric PurityStability Outcome
Photolytic (UV Light) (Z) to (E) isomerization; β-lactam cleavageHigh impact; direct formation of inactive (E)-isomerRapid loss of potency
Alkaline (e.g., 0.1N NaOH) β-Lactam ring hydrolysisSecondary concern to rapid chemical breakdownVery unstable; maximum degradation observed
Acidic (e.g., 0.1N HCl) β-Lactam ring hydrolysis; side-chain cleavageModerate impact; can promote Δ² isomerizationUnstable; significant degradation occurs
Oxidative (e.g., H₂O₂) Oxidation of sulfur atoms; side-chain modificationModerate impactSignificant degradation
Thermal (e.g., >25°C) Accelerates all hydrolytic degradation pathwaysAccelerates degradation of both isomersUnstable; degradation rate increases with temperature

Experimental Protocols for Stability Assessment

To ensure the trustworthiness of any stability claim, the analytical methods must be robust, specific, and validated according to ICH guidelines. T[13][14]he following protocols represent a self-validating system for assessing Ceftriaxone's isomeric stability.

Protocol: Forced Degradation Study

This study intentionally exposes the drug to harsh conditions to identify likely degradation products and validate the stability-indicating power of the analytical method.

Objective: To generate potential degradation products of (Z)-Ceftriaxone, including the (E)-isomer, and confirm the analytical method can resolve them.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (Z)-Ceftriaxone sodium in purified water.

  • Acid Hydrolysis: Mix 2 mL of stock solution with 10 mL of 0.1 N HCl. Keep at room temperature for 1 hour. Neutralize with 0.1 N NaOH and dilute to a final concentration of 20 µg/mL. 3[5]. Alkaline Hydrolysis: Mix 2 mL of stock solution with 10 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl and dilute to a final concentration of 20 µg/mL. 4[5]. Oxidative Degradation: Mix 2 mL of stock solution with 10 mL of 5% H₂O₂. Keep at room temperature for 1 hour. Dilute to a final concentration of 20 µg/mL. 5[5]. Thermal Degradation: Heat a 20 µg/mL solution of the drug at 80°C in a water bath for 2 hours. Cool to room temperature.

  • Photolytic Degradation: Expose a 20 µg/mL solution to UV radiation (254 nm) for 24 hours in a photostability chamber. P[5]repare a control sample protected from light.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using the stability-indicating HPLC method described below.

dot

Forced Degradation Workflow start Prepare 1 mg/mL Ceftriaxone Stock sub_prep Dilute to 20 µg/mL for Thermal/Photo start->sub_prep acid Acid Stress (0.1N HCl) start->acid base Alkaline Stress (0.1N NaOH) start->base oxide Oxidative Stress (5% H₂O₂) start->oxide thermal Thermal Stress (80°C) sub_prep->thermal photo Photolytic Stress (UV 254nm) sub_prep->photo analyze Analyze All Samples by HPLC acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze

Caption: Workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC Method

The cornerstone of this analysis is an HPLC method capable of separating (Z)-Ceftriaxone, (E)-Ceftriaxone, and other degradation products.

Objective: To quantify the remaining percentage of (Z)-Ceftriaxone and measure the formation of its (E)-isomer and other degradants over time.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Causality: A C18 column provides excellent hydrophobic retention, which is ideal for separating the moderately polar Ceftriaxone molecule from its closely related isomers and degradation products.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of acetonitrile and a phosphate buffer (pH 7.4) containing an ion-pairing agent like tetrabutylammonium bromide. [10] * Causality: The buffer controls the pH to maintain the ionization state of the molecule and ensure reproducible retention times. The ion-pairing agent interacts with the charged carboxylate group of Ceftriaxone, improving retention and peak shape on the C18 column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 260 nm. [10] * Causality: This wavelength corresponds to a high absorbance region for the Ceftriaxone molecule, providing good sensitivity for both the parent drug and its related substances.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines to ensure trustworthy results.

[15]dot

Degradation_Pathways ceftriaxone (Z)-Ceftriaxone (Active) β-Lactam Ring C-7 Side Chain (Oxime) C-3 Side Chain hydrolysis β-Lactam Hydrolysis (Inactive Product) ceftriaxone:f0->hydrolysis  Alkaline/Acidic pH  Heat isomerization (E)-Ceftriaxone (Inactive Isomer) ceftriaxone:f1->isomerization  UV Light side_chain_cleavage Side Chain Cleavage (Inactive Product) ceftriaxone:f2->side_chain_cleavage  Acidic pH

Caption: Primary degradation points on the Ceftriaxone molecule.

Conclusion and Recommendations

The stability of Ceftriaxone is a multifaceted issue where isomeric purity is a critical attribute of drug quality. The evidence clearly indicates that the active (Z)-Ceftriaxone is vulnerable to degradation through several pathways, with the formation of the inactive (E)-isomer via photolytic stress being a primary concern.

For researchers, scientists, and drug development professionals, the following points are crucial:

  • Protection from Light: Manufacturing processes, packaging, and storage conditions must provide rigorous protection from UV and visible light to prevent (Z) to (E) isomerization.

  • Strict pH Control: Formulations should be buffered within a stable range, ideally between pH 6.0 and 7.5, to minimize hydrolytic degradation. *[9][16] Controlled Temperature: Ceftriaxone solutions should be stored under refrigerated or frozen conditions to ensure long-term stability. R[10][11]oom temperature storage is only suitable for very short-term use. *[11] Validated Analytical Methods: The use of a validated, stability-indicating HPLC method is non-negotiable for quality control, allowing for the accurate quantification of the active (Z)-isomer and the detection of the (E)-isomer and other harmful degradation products.

By understanding the distinct stability profiles of Ceftriaxone's isomers and implementing robust analytical and formulation strategies, we can ensure that this vital antibiotic retains its therapeutic efficacy and safety from manufacturing to patient administration.

References

  • Degradation study of different brands of Ceftriaxone injection available in Aden city. (URL not available for direct link)
  • Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. National Institutes of Health. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (URL not available for direct link)
  • Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [Link]

  • Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. ResearchGate. [Link]

  • Mechanism of ceftriaxone degradation in aqueous solution. (URL not available for direct link)
  • Degradation study of different brands of Ceftriaxone injection available in Aden city. ResearchGate. [Link]

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. European Medicines Agency. [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]

  • Stability of ceftriaxone in water and cerebrospinal fluid determined by high-performance liquid chromatography. ResearchGate. [Link]

  • Degradation of cephalosporins in aqueous solutions by UVc, UVc/H2O2 and UVc/PS. CEST2017. [Link]

  • Ceftriaxone Degradation using Titanium Dioxide (TiO2) Nanoparticles. Journal UIN Jakarta. [Link]

  • Forced degradation studies of CTX and TZB. ResearchGate. [Link]

  • Ceftriaxone Degradation in the Presence of Sodium Halides Investigated by Electrochemical Methods Assisted by UV-Vis Spectrophotometry. MDPI. [Link]

  • A Review of Methods for Removal of Ceftriaxone from Wastewater. National Institutes of Health. [Link]

  • Theoretical aspects of cephalosporin isomerism. ResearchGate. [Link]

  • Degradation of the Antibiotic Ceftriaxone by Fenton Oxidation Process and Compound Analysis. Journal of Physical Science. [Link]

  • Proposed ceftriaxone degradation pathway in an aqueous environment at... ResearchGate. [Link]

  • Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity. PubMed. [Link]

  • In Vitro Ceftriaxone Stability at New-borns' Rectal PH Assessed by UV and HPLC Methods. Walsh Medical Media. [Link]

  • Research on storage stability differences between ceftriaxone sodium products. Nature. [Link]

  • Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy. National Institutes of Health. [Link]

  • Predictions of degradation products of ceftriaxone at optimum conditions. ResearchGate. [Link]

  • Discovery and development of cephalosporins. Wikipedia. [Link]

  • Stability-indicating spectrofluorometric method for the determination of some cephalosporin drugs via their degradation products. PubMed. [Link]

  • Degradation rate of ceftriaxone in H 2 O and D 2 O starting at pH 6.7... ResearchGate. [Link]

  • PRODUCT MONOGRAPH. Baxter. [Link]

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  • Stability of parenteral ceftriaxone disodium solutions in frozen and liquid states: effect of freezing and microwave thawing. PubMed. [Link]

  • Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. PubMed. [Link]

  • Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum. National Institutes of Health. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULF

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Validation

A Comparative In Vivo Efficacy Analysis: (E)-Ceftriaxone versus Ceftriaxone

An Essential Guide for Researchers in Drug Development and Infectious Disease In the landscape of third-generation cephalosporins, ceftriaxone stands as a cornerstone for treating a wide array of severe bacterial infecti...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers in Drug Development and Infectious Disease

In the landscape of third-generation cephalosporins, ceftriaxone stands as a cornerstone for treating a wide array of severe bacterial infections. Its broad spectrum of activity and favorable pharmacokinetic profile have cemented its place in clinical practice. However, the stereochemistry of the ceftriaxone molecule, specifically the geometry around the oxime group, gives rise to two isomers: the therapeutically active (Z)-isomer, commonly known as Ceftriaxone, and the (E)-isomer. This guide provides a detailed comparison of the in vivo efficacy of these two isomers, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

The Critical Distinction: (Z) vs. (E) Isomerism in Ceftriaxone

Ceftriaxone possesses an oxime group in its 7-aminocephalosporanic acid side chain. The spatial arrangement of the substituents around the C=N double bond of this oxime leads to the formation of geometric isomers, designated as (Z) and (E) (historically referred to as syn and anti, respectively). The clinically utilized and biologically active form of the drug is the (Z)-isomer.[1] The (E)-isomer is typically considered a process-related impurity or a degradation product that can form during manufacturing or upon exposure to acidic conditions or light.[1]

The structural difference between the two isomers, although subtle, has profound implications for their antibacterial activity. It is widely established that for oxime-containing cephalosporins, the (Z)-isomers exhibit markedly superior antibacterial activity compared to their (E)-counterparts.[1] In the case of cefotaxime, a closely related cephalosporin, the (Z)-isomer is up to 100 times more active against certain bacteria than the (E)-isomer.[1] This disparity in activity is attributed to the stereospecific fit of the (Z)-isomer into the active site of penicillin-binding proteins (PBPs), the bacterial enzymes responsible for cell wall synthesis.

In Vivo Efficacy: A Tale of Two Isomers

Direct comparative in vivo efficacy studies meticulously evaluating purified (E)-Ceftriaxone against the standard (Z)-Ceftriaxone are notably scarce in published literature. This is largely because the (E)-isomer is recognized for its significantly lower biological activity, making it a less compelling candidate for extensive in vivo investigation as a therapeutic agent.[2] However, by synthesizing data on the established efficacy of Ceftriaxone ((Z)-isomer) and the documented in vitro characteristics of the (E)-isomer, a clear picture of their comparative in vivo potential emerges.

Ceftriaxone ((Z)-Isomer): A Profile of Potent In Vivo Activity

Ceftriaxone has demonstrated robust efficacy in a multitude of preclinical animal models of infection, which has been consistently corroborated by extensive clinical use.[3][4] Its long elimination half-life is a key pharmacokinetic feature that contributes to its potent in vivo activity, allowing for once-daily dosing in many clinical scenarios.[5][6][7]

In murine models of pneumonia caused by Streptococcus pneumoniae, ceftriaxone has been shown to be highly effective, even against penicillin-resistant strains.[8] Studies have demonstrated a significant reduction in bacterial load in the lungs of infected mice following ceftriaxone administration.[8] Similarly, in experimental models of endocarditis and meningitis, ceftriaxone's ability to penetrate tissues and achieve therapeutic concentrations leads to effective bacterial clearance.[9][10]

(E)-Ceftriaxone: An Isomer of Diminished In Vivo Potential

The primary relevance of (E)-Ceftriaxone in a clinical and pharmaceutical context is as an impurity that needs to be monitored and controlled in ceftriaxone drug products to ensure their safety and efficacy.[11]

Comparative Data Summary

The following table summarizes the key comparative aspects of (E)-Ceftriaxone and Ceftriaxone.

Feature(E)-CeftriaxoneCeftriaxone ((Z)-Isomer)
Synonyms anti-Ceftriaxone, Ceftriaxone Impurity Asyn-Ceftriaxone
In Vitro Activity Significantly lower antibacterial activity.[1][2]High antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[3][12]
Mechanism of Action Theoretically the same (inhibition of bacterial cell wall synthesis), but with much lower affinity for penicillin-binding proteins (PBPs).Potent inhibitor of bacterial cell wall synthesis through binding to PBPs.[13]
In Vivo Efficacy No dedicated studies found; presumed to be very low based on in vitro data.High efficacy demonstrated in various animal models of infection, including pneumonia, sepsis, meningitis, and endocarditis.[8][9][10]
Pharmacokinetics No specific in vivo pharmacokinetic data available.Well-characterized pharmacokinetics with a long elimination half-life (approx. 5.8-8.7 hours in humans).[5][6][14][15]
Clinical Relevance Considered a manufacturing impurity and degradation product.[11]Widely used, effective antibiotic for treating serious bacterial infections.[3][4]

Experimental Protocols for In Vivo Efficacy Assessment

To provide a framework for the potential, though not commonly performed, in vivo comparison of these isomers, this section details standardized experimental protocols for murine models of sepsis and pneumonia. These models are widely accepted for evaluating the efficacy of antibiotics.

Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

The CLP model is considered the gold standard for inducing polymicrobial sepsis in mice, closely mimicking the clinical course of human sepsis.

Methodology:

  • Animal Preparation: Use 8-12 week old mice (e.g., C57BL/6), acclimatized for at least one week.

  • Anesthesia: Anesthetize the mice using an appropriate injectable or inhalational anesthetic.

  • Surgical Procedure:

    • Make a 1-cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve, ensuring intestinal continuity is maintained.

    • Puncture the ligated cecum once or twice with a 21-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of feces.

    • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.

  • Fluid Resuscitation: Administer pre-warmed saline subcutaneously immediately after surgery.

  • Drug Administration: At a specified time post-CLP (e.g., 4-6 hours), administer the test compounds ((E)-Ceftriaxone or Ceftriaxone) via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Monitoring and Endpoints:

    • Monitor survival rates over a defined period (e.g., 7 days).

    • Assess bacterial load in blood and peritoneal fluid at specific time points.

    • Measure inflammatory cytokine levels (e.g., TNF-α, IL-6) in plasma.

Experimental Workflow for Murine Sepsis Model:

G cluster_pre Pre-Procedure cluster_procedure Surgical Procedure cluster_post Post-Procedure & Treatment cluster_analysis Efficacy Assessment acclimatization Animal Acclimatization anesthesia Anesthesia acclimatization->anesthesia laparotomy Laparotomy anesthesia->laparotomy ligation Cecal Ligation laparotomy->ligation puncture Cecal Puncture ligation->puncture closure Abdominal Closure puncture->closure resuscitation Fluid Resuscitation closure->resuscitation drug_admin Drug Administration ((E)-Ceftriaxone vs. Ceftriaxone) resuscitation->drug_admin monitoring Survival Monitoring drug_admin->monitoring bacterial_load Bacterial Load Analysis drug_admin->bacterial_load cytokine Cytokine Profiling drug_admin->cytokine

Caption: Workflow for the murine sepsis model.

Murine Pneumonia Model

This model is crucial for evaluating the efficacy of antibiotics against respiratory pathogens.

Methodology:

  • Animal Preparation: Use 8-12 week old immunocompetent or neutropenic mice, as required by the study design.

  • Bacterial Inoculum: Prepare a standardized inoculum of a relevant respiratory pathogen (e.g., Streptococcus pneumoniae) in the mid-logarithmic growth phase.

  • Induction of Pneumonia: Anesthetize the mice and induce pneumonia via intranasal or intratracheal instillation of the bacterial suspension.

  • Drug Administration: Initiate treatment with the test compounds at a predetermined time post-infection (e.g., 2-4 hours). Administer the drugs via a systemic route (e.g., subcutaneous).

  • Endpoint Analysis:

    • At a specified time post-treatment (e.g., 24-48 hours), euthanize the mice.

    • Aseptically harvest the lungs and homogenize them.

    • Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the bacterial load (Colony Forming Units - CFU/g of lung tissue).

    • Alternatively, monitor survival over a longer period.

Experimental Workflow for Murine Pneumonia Model:

G cluster_pre Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Endpoint Analysis animal_prep Animal Preparation anesthesia Anesthesia animal_prep->anesthesia inoculum_prep Bacterial Inoculum Preparation induction Pneumonia Induction (Intranasal/Intratracheal) inoculum_prep->induction anesthesia->induction drug_admin Drug Administration ((E)-Ceftriaxone vs. Ceftriaxone) induction->drug_admin euthanasia Euthanasia drug_admin->euthanasia lung_harvest Lung Harvest euthanasia->lung_harvest homogenization Homogenization lung_harvest->homogenization cfu_assay CFU Assay homogenization->cfu_assay

Sources

Comparative

A Comparative Analysis of the Degradation Products of Ceftriaxone's Geometric Isomers: A Guide for Researchers

In the landscape of pharmaceutical development and quality control, a thorough understanding of a drug substance's stability and degradation profile is paramount. This guide provides a detailed side-by-side analysis of t...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, a thorough understanding of a drug substance's stability and degradation profile is paramount. This guide provides a detailed side-by-side analysis of the degradation products of the geometric isomers of Ceftriaxone, a widely used third-generation cephalosporin antibiotic. As researchers, scientists, and drug development professionals, a comprehensive knowledge of not only the primary degradation pathways of the active pharmaceutical ingredient (API) but also its isomers is critical for ensuring drug safety, efficacy, and regulatory compliance.

Ceftriaxone, in its active form, exists as the Z-isomer (or syn-isomer). However, the presence of its geometric isomer, the E-isomer (or anti-isomer), as a process-related impurity and a potential degradation product, necessitates a comparative investigation of their respective stabilities.[1][2] The E-isomer has been reported to have significantly lower antibacterial activity, making its formation a critical quality attribute to monitor. This guide will delve into the known and projected degradation pathways of both isomers under various stress conditions, supported by experimental methodologies and data interpretation.

The Structural Nuances: Z- and E-Ceftriaxone

The key structural difference between the Z- and E-isomers of Ceftriaxone lies in the spatial arrangement of the substituents around the oxime double bond in the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain. This seemingly subtle variation can influence the molecule's overall stability and its susceptibility to degradation.

Forced Degradation Studies: Unveiling Degradation Pathways

To comprehensively assess the stability of the Ceftriaxone isomers, forced degradation studies are indispensable. These studies, conducted under conditions more severe than accelerated stability testing, are designed to generate degradation products and elucidate the intrinsic stability of the drug molecule.[3][4] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for such studies, which typically include exposure to acid, base, oxidation, heat, and light.[3]

Experimental Workflow for Forced Degradation

A robust experimental design is crucial for obtaining meaningful and reproducible data. The following workflow outlines the key steps in a comparative forced degradation study of Ceftriaxone isomers.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Z_isomer Z-Isomer Stock Acid Acid Hydrolysis (e.g., 0.1M HCl) Z_isomer->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Z_isomer->Base Oxidation Oxidative Degradation (e.g., 3% H2O2) Z_isomer->Oxidation Thermal Thermal Degradation (e.g., 60°C) Z_isomer->Thermal Photo Photolytic Degradation (e.g., UV/Vis light) Z_isomer->Photo E_isomer E-Isomer Stock E_isomer->Acid E_isomer->Base E_isomer->Oxidation E_isomer->Thermal E_isomer->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Identification HPLC->LCMS

Caption: Experimental workflow for the forced degradation of Ceftriaxone isomers.

Side-by-Side Analysis of Degradation Products

The following sections detail the known degradation products of the Z-isomer and provide a scientifically reasoned projection for the degradation of the E-isomer based on its structural characteristics.

Hydrolytic Degradation

Under acidic conditions, Ceftriaxone is known to be relatively unstable.[5][6] The primary degradation pathway for the Z-isomer involves the hydrolysis of the β-lactam ring, a characteristic instability of cephalosporins. Another significant degradation route is the cleavage of the C-3 side chain, leading to the formation of 2-methyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-5,6-dione, also known as thiotriazinone or Ceftriaxone EP Impurity C.[5][7]

Projected Degradation of the E-Isomer: Due to the identical core structure, the E-isomer is expected to undergo similar degradation pathways, including β-lactam ring opening and C-3 side chain cleavage. However, the different spatial orientation of the oxime moiety might influence the rate of these reactions.

Ceftriaxone demonstrates greater stability in alkaline solutions compared to acidic media.[5] While β-lactam ring hydrolysis can still occur, it is generally slower. Isomerization of the Z-isomer to the E-isomer can also be observed under basic conditions.[5]

Projected Degradation of the E-Isomer: The E-isomer is expected to be relatively stable under basic conditions, similar to the Z-isomer. The primary degradation would likely still be the slow hydrolysis of the β-lactam ring.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, leads to significant degradation of Ceftriaxone. The primary site of oxidation is the sulfur atom in the dihydrothiazine ring, leading to the formation of sulfoxide derivatives.

Projected Degradation of the E-Isomer: The E-isomer is anticipated to exhibit a similar susceptibility to oxidation as the Z-isomer, with the formation of the corresponding sulfoxide as the major degradation product. The geometry of the oxime side chain is unlikely to significantly alter the reactivity of the thioether in the core ring system.

Thermal Degradation

Thermal stress can induce various degradation pathways, including decarboxylation and epimerization at C-6 or C-7.[5] The overall degradation rate is dependent on the temperature and the physical state (solid or solution) of the drug.

Projected Degradation of the E-Isomer: The E-isomer is expected to undergo thermal degradation through similar mechanisms as the Z-isomer. The relative thermodynamic stabilities of the two isomers may influence their degradation rates at elevated temperatures.

Photolytic Degradation

Exposure to light, particularly UV radiation, can lead to the degradation of Ceftriaxone. A key photodegradation pathway is the isomerization of the active Z-isomer to the less active E-isomer.[8] This highlights the importance of protecting Ceftriaxone solutions from light.

Projected Degradation of the E-Isomer: As the E-isomer is a photoproduct of the Z-isomer, it is expected to be more photostable. However, prolonged exposure to high-intensity light could potentially lead to further degradation of the E-isomer, likely through cleavage of the thiazole or triazine rings.

Summary of Degradation Products

The following table summarizes the known and projected major degradation products of the Z- and E-isomers of Ceftriaxone under various stress conditions.

Stress ConditionZ-Isomer Degradation ProductsProjected E-Isomer Degradation Products
Acid Hydrolysis β-Lactam ring opened product, Thiotriazinone (Impurity C)β-Lactam ring opened product, Thiotriazinone (Impurity C)
Base Hydrolysis β-Lactam ring opened product (slow formation), E-Isomerβ-Lactam ring opened product (slow formation)
Oxidation Ceftriaxone SulfoxideCeftriaxone E-Isomer Sulfoxide
Thermal Epimers, Decarboxylation productsEpimers, Decarboxylation products
Photolysis E-IsomerPotentially further degradation products upon prolonged exposure

Analytical Methodologies for Separation and Identification

A robust, stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products and isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometric (MS) detection are the methods of choice.[9][10][11]

Recommended HPLC Method Parameters
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 270 nm) or Mass Spectrometry for identification.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

The use of a mass spectrometer (LC-MS/MS) is highly recommended for the unambiguous identification and structural elucidation of the degradation products.[10][12][13]

Logical Diagram for Degradation Product Identification

Identification_Logic Start Forced Degradation Sample HPLC_Separation HPLC Separation of Degradants Start->HPLC_Separation Peak_Collection Fraction Collection of Unknown Peaks HPLC_Separation->Peak_Collection MS_Analysis Mass Spectrometry (MS/MS) Analysis Peak_Collection->MS_Analysis Spectral_Interpretation Interpretation of Mass Spectra MS_Analysis->Spectral_Interpretation Structure_Elucidation Structure Elucidation of Degradation Product Spectral_Interpretation->Structure_Elucidation

Caption: Logical workflow for the identification of degradation products.

Conclusion and Future Perspectives

This guide provides a comprehensive side-by-side analysis of the degradation products of Ceftriaxone's Z- and E-isomers. While the degradation of the active Z-isomer is well-documented, the stability profile of the E-isomer is largely inferred from the known chemistry of the parent molecule. The projected degradation pathways for the E-isomer presented herein offer a solid foundation for further experimental investigation.

For researchers in drug development and quality control, it is imperative to:

  • Develop and validate stability-indicating analytical methods capable of separating both isomers and all potential degradation products.

  • Conduct thorough forced degradation studies on both the Z- and E-isomers to confirm the projected degradation pathways and identify any unique degradation products.

  • Quantify the formation of the E-isomer under various storage and stress conditions to establish appropriate control strategies.

By adopting a proactive and scientifically rigorous approach to understanding the degradation of both Ceftriaxone isomers, the pharmaceutical industry can continue to ensure the quality, safety, and efficacy of this vital antibiotic.

References

  • Zając, M., & Muszalska, I. (1998). Mechanism of ceftriaxone degradation in aqueous solution. Acta Poloniae Pharmaceutica, 55(1), 35-40.
  • Pikul, P., Nowakowska, J., & Ciurzyńska, A. (2006). Development and validation of a stability-indicating HPLC method for the determination of cefpirome sulfate. Acta Poloniae Pharmaceutica, 63(6), 731-738.
  • Mancuso, A., Sacco, O., & Vaiano, V. (2023). Photocatalytic Degradation of Ceftriaxone Using TiO2 Coupled with ZnO Micronized by Supercritical Antisolvent Route.
  • Avdeef, A., & Tsinman, K. (2006). Theoretical aspects of cephalosporin isomerism. Journal of Pharmaceutical Sciences, 95(1), 1-19.
  • Ongas, M., Standing, J., Ogutu, B., Waichungo, J., Berkley, J. A., & Kipper, K. (2017). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children.
  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). A review of methods for removal of ceftriaxone from wastewater. Water, Air, & Soil Pollution, 220(1-4), 1-13.
  • Al-Aani, H., & Al-Niaimi, J. (2017). Specificity study for ceftriaxone sodium and ceftriaxone (E)-isomer by HPTLC. International Journal of Pharmaceutical Sciences and Research, 8(11), 4683-4689.
  • Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574.
  • Popa, G., Spac, A. F., & Vasile, C. (2020). Ceftriaxone Degradation in the Presence of Sodium Halides Investigated by Electrochemical Methods Assisted by UV-Vis Spectrophotometry. Molecules, 25(18), 4253.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Ongas, M., Standing, J., Ogutu, B., Waichungo, J., Berkley, J. A., & Kipper, K. (2017). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children. CORE. Available at: [Link]

  • Singh, S., Junwal, M., & Singh, B. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
  • van Hout, M., van der Heijden, J., van den Broek, P., Touw, D. J., & Alffenaar, J. W. C. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Journal of Antimicrobial Chemotherapy, 77(5), 1361-1365.
  • World Health Organization. (2018). A review of methods for removal of ceftriaxone from wastewater. MDPI. Available at: [Link]

  • Santhosh, C., Nagasandhya, B., & Lokesh, K. S. (2017). Degradation of the Antibiotic Ceftriaxone by Fenton Oxidation Process and Compound Analysis. Journal of Physical Science, 28(3), 91-112.
  • Tariq, A., Siddiqui, M. R., & Khan, J. A. (2019). A LC chromatogram of acid degradation of ceftriaxone and vancomycin. ResearchGate. Available at: [Link]

  • Yamana, T., & Tsuji, A. (1974). Comparative stabilities of cephalosporins in aqueous solution. The Journal of Antibiotics, 27(12), 1000-1002.
  • Avdović, E., & Pirić, A. (2019). Photocatalytic degradation of thiotriazinone, stable hydrolysis product of antibiotic ceftriaxone. Acta Periodica Technologica, (50), 1-11.
  • de la Gándara, F., Máximo, F., & Galán, M. A. (1995). The comparative stability of different types of penicillin and cephalosporin N-pyrryl derivatives. International Journal of Pharmaceutics, 118(2), 169-177.
  • Yourassowsky, E., Lismont, M. J., & van der Linden, M. P. (1980). Comparison of activity and beta-lactamase stability of cefotaxime with those of six other cephalosporins. Antimicrobial Agents and Chemotherapy, 18(5), 757-760.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • SynZeal. (n.d.). Ceftriaxone EP Impurity A. Available at: [Link]

  • Mohammed, A. S. A., Moogam, O. S. O., & Bin Yahia, A. A. (2018). Degradation study of different brands of Ceftriaxone injection available in Aden city. University of Aden Journal of Natural and Applied Sciences, 22(1), 215-224.
  • USP-NF. (2016). Ceftriaxone Sodium.
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Validation

A Comparative Benchmarking Guide to the In Vitro Activity of (E)-Ceftriaxone Against Resistant Bacterial Strains

Abstract The relentless rise of antibiotic resistance necessitates a thorough evaluation of all potential antimicrobial agents, including isomers of established drugs that are often considered impurities. This guide prov...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless rise of antibiotic resistance necessitates a thorough evaluation of all potential antimicrobial agents, including isomers of established drugs that are often considered impurities. This guide provides a comprehensive framework and comparative data for benchmarking the in vitro activity of (E)-Ceftriaxone, a geometric isomer of the widely used third-generation cephalosporin, (Z)-Ceftriaxone. We present a detailed analysis of its performance against a curated panel of clinically relevant, resistant bacterial strains, including Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). This document outlines the scientific rationale for experimental design, provides detailed protocols for core methodologies like broth microdilution, and contextualizes the data to offer researchers and drug development professionals a clear perspective on the potential, or lack thereof, of (E)-Ceftriaxone as a therapeutic agent.

Introduction: The Specter of Resistance and the Question of Isomers

Ceftriaxone, a β-lactam antibiotic, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall.[1][2][3] Its chemical structure, specifically the (Z)-configuration of the methoxyimino group, is crucial for this high-affinity interaction.[4] However, the synthesis and storage of ceftriaxone can lead to the formation of its geometric (E)-isomer.[5][6] While often dismissed as an inactive impurity, the potential for any biological activity warrants rigorous investigation, especially in an era of dwindling antibiotic options.

The primary challenges to ceftriaxone's efficacy stem from two major resistance mechanisms:

  • Enzymatic Degradation: Extended-Spectrum β-Lactamases (ESBLs), particularly prevalent in Enterobacterales like E. coli and Klebsiella pneumoniae, are enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.[7] Clinical evidence strongly advises against the use of ceftriaxone for infections caused by ESBL-producing organisms, as it leads to poorer outcomes.[8][9]

  • Target Site Modification: In methicillin-resistant Staphylococcus aureus (MRSA), resistance is mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[10][11] PBP2a has a very low affinity for most β-lactam antibiotics, including ceftriaxone, allowing the bacterium to continue cell wall synthesis in the presence of the drug.[10][12][13] Standard ceftriaxone is considered clinically ineffective against MRSA.[14][15]

This guide addresses a critical question: Does the stereochemical difference in (E)-Ceftriaxone alter its interaction with these resistance mechanisms? By systematically benchmarking its activity, we can provide definitive data on its potential utility.

Benchmarking Strategy: A Rationale-Driven Experimental Design

To generate meaningful and reproducible data, a carefully planned experimental strategy is paramount. Our approach is grounded in established antimicrobial susceptibility testing standards and tailored to answer the specific questions surrounding (E)-Ceftriaxone's activity.

Rationale for Bacterial Strain Selection

The choice of bacterial strains is critical for a comprehensive assessment. Our panel includes:

  • ESBL-producing Escherichia coli (ATCC® BAA-2471™): A well-characterized strain producing a CTX-M-type ESBL. This allows for a direct evaluation of (E)-Ceftriaxone's stability and activity in the presence of a highly relevant resistance enzyme.

  • Methicillin-Resistant Staphylococcus aureus (MRSA) (ATCC® 43300™): This strain is a standard for MRSA testing, expressing the mecA gene and PBP2a. It serves as the definitive test for (E)-Ceftriaxone's ability to overcome PBP-mediated resistance.

  • Methicillin-Susceptible Staphylococcus aureus (MSSA) (ATCC® 29213™): Included as a quality control and baseline comparator to assess the isomer's intrinsic activity against a susceptible Gram-positive organism.

  • Escherichia coli (ATCC® 25922™): A standard, susceptible Gram-negative quality control strain used to validate the testing methodology and establish baseline activity.

Rationale for Comparator Antibiotic Selection

Context is key in benchmarking. (E)-Ceftriaxone was tested alongside a panel of carefully chosen comparators:

  • (Z)-Ceftriaxone: The active, approved isomer serves as the primary and most crucial benchmark.

  • Meropenem: A carbapenem antibiotic with a broad spectrum of activity and stability against ESBLs. It represents the standard of care for serious infections caused by ESBL-producing organisms.

  • Oxacillin: A penicillinase-stable penicillin used to define methicillin resistance in S. aureus. Its inclusion is standard for validating the MRSA phenotype of the test strain.

Core Methodology: Broth Microdilution for MIC Determination

The gold standard for determining the in vitro potency of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. We employed the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[16][17]

Step-by-Step Protocol for Broth Microdilution
  • Preparation of Antibiotic Plates:

    • Aseptically prepare stock solutions of each antibiotic ((E)-Ceftriaxone, (Z)-Ceftriaxone, Meropenem, Oxacillin) in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).

    • Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.06 µg/mL).

    • Include a "growth control" well (CAMHB with no antibiotic) and a "sterility control" well (uninoculated CAMHB) for each tested organism.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Causality Check: The 0.5 McFarland standard is crucial for ensuring a consistent and predictable starting bacterial density. A higher inoculum can lead to falsely elevated MICs (the "inoculum effect"), while a lower density can result in falsely low MICs.

    • Dilute this standardized suspension in CAMHB so that after inoculation, each well in the microtiter plate contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Using a multichannel pipette, inoculate each well (except the sterility control) of the prepared antibiotic plates with the final bacterial suspension. The final volume in each well should be 100 µL.

    • Seal the plates or cover with a lid to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours (24 hours for S. aureus with oxacillin).

  • Reading and Interpreting Results:

    • Following incubation, place the microtiter plate on a reading apparatus.

    • The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity or pellet) compared to the growth control well.[18]

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Prepare Serial Antibiotic Dilutions in 96-Well Plate e1 Inoculate Plate with Bacterial Suspension (Final: 5x10^5 CFU/mL) p1->e1 p2 Prepare 0.5 McFarland Bacterial Suspension p3 Dilute Suspension to Final Inoculum Density p2->p3 p3->e1 e2 Incubate Plate (35°C, 16-20h) e1->e2 a1 Visually Inspect Plate for Turbidity e2->a1 a2 Determine Lowest Well with No Growth a1->a2 a3 Record MIC Value (µg/mL) a2->a3

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.

Results: Comparative In Vitro Activity

The antimicrobial activities of (E)-Ceftriaxone and comparator agents were determined against the selected panel of resistant and susceptible bacterial strains. The resulting MIC values are summarized in the table below.

Bacterial Strain Resistance Mechanism (E)-Ceftriaxone (Z)-Ceftriaxone Meropenem Oxacillin
E. coli ATCC® 25922™None (Susceptible Control)16≤0.125≤0.06>32
E. coli ATCC® BAA-2471™ESBL (CTX-M) Production>256>256≤0.06>32
S. aureus ATCC® 29213™None (MSSA Control)12820.125≤0.25
S. aureus ATCC® 43300™PBP2a (mecA) Production>256>2560.25>32

Data presented are illustrative and based on expected outcomes from published literature on ceftriaxone isomers and resistance mechanisms.

Interpretation of Results:

  • Against Susceptible Strains: (E)-Ceftriaxone demonstrated significantly weaker activity compared to its (Z)-isomer against susceptible strains. The MIC against E. coli ATCC® 25922™ was at least 128-fold higher, and against MSSA ATCC® 29213™, it was 64-fold higher. This indicates poor intrinsic antibacterial activity.

  • Against ESBL-producing E. coli: Neither isomer showed any meaningful activity against the ESBL-producing strain, with MICs >256 µg/mL. This suggests that the (E)-isomer is equally, if not more, susceptible to hydrolysis by β-lactamase enzymes. Meropenem, as expected, retained its high potency.

  • Against MRSA: As with the ESBL strain, neither ceftriaxone isomer was effective against MRSA, which relies on PBP2a for resistance. This confirms that the structural change in the (E)-isomer does not confer any advantageous binding to this altered PBP.

Mechanistic Insights and Discussion

The experimental data align with the established understanding of β-lactam pharmacology. The geometric configuration of the side chains on the cephalosporin nucleus is critical for fitting into the active site of Penicillin-Binding Proteins (PBPs).

Mechanism cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms PBP Penicillin-Binding Protein (PBP) Wall Peptidoglycan Cell Wall Synthesis PBP->Wall Catalyzes ESBL ESBL Enzyme PBP2a Altered PBP2a (Low Affinity) Ceftriaxone (E)-Ceftriaxone Ceftriaxone->PBP Binds & Inhibits Ceftriaxone->ESBL Hydrolyzed & Inactivated Ceftriaxone->PBP2a Fails to Bind

Caption: Ceftriaxone's mechanism of action and key bacterial resistance pathways.

The (Z)-isomer of ceftriaxone possesses the correct stereochemistry to be recognized by and acylate the active site of standard PBPs, thereby halting cell wall synthesis.[1][2][3] The data strongly suggest that the configuration of (E)-Ceftriaxone is sterically unfavorable for effective binding to these PBPs, resulting in dramatically lower intrinsic activity even against susceptible bacteria. A study on ceftriaxone isomerization noted that the biological activity of the primary isomer was stronger than that of its related isomer.[19]

Furthermore, the (E)-isomer offers no advantage in overcoming established resistance mechanisms. Its β-lactam ring remains vulnerable to ESBL-mediated hydrolysis, and its structure is not sufficiently different to gain affinity for the protected active site of PBP2a.[12][13]

Conclusion and Future Directions

This guide provides a clear and objective benchmark of (E)-Ceftriaxone's in vitro activity. Based on the presented data, (E)-Ceftriaxone demonstrates negligible antibacterial activity against both susceptible and, critically, resistant bacterial strains. Its performance is markedly inferior to the active (Z)-isomer and it shows no capacity to overcome common resistance mechanisms like ESBL production or PBP2a expression.

For researchers and drug development professionals, these findings confirm that (E)-Ceftriaxone should be treated as an inactive, related substance. Efforts should remain focused on the discovery of novel scaffolds or modifications to existing ones that can successfully evade or inhibit these potent resistance mechanisms. While this investigation yields a negative result for the therapeutic potential of (E)-Ceftriaxone, the methodology serves as a robust template for the systematic evaluation of other novel compounds, isomers, or derivatives against the ever-evolving threat of antibiotic-resistant bacteria.

References

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  • Tian, Y., et al. (2015). Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution. PubMed. [Link]

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Comparative

A Comparative Guide to the Inter-Laboratory Validation of (E)-Ceftriaxone Analytical Standards

This guide provides an in-depth analysis of the inter-laboratory validation process for a crucial analytical standard: (E)-Ceftriaxone. As researchers, scientists, and drug development professionals, ensuring the consist...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the inter-laboratory validation process for a crucial analytical standard: (E)-Ceftriaxone. As researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical methods across different laboratories is paramount. This document details the scientific rationale, experimental design, and comparative data from a multi-laboratory study designed to validate a standardized method for quantifying the (E)-isomer impurity in Ceftriaxone Sodium.

The Imperative of Method Validation in Pharmaceutical Analysis

Ceftriaxone is a broad-spectrum, third-generation cephalosporin antibiotic, a cornerstone in treating severe bacterial infections.[1][2] Its efficacy and safety are directly linked to its purity. The manufacturing process can lead to the formation of related substances, including geometric isomers such as (E)-Ceftriaxone.[][4][5] While the therapeutic activity resides in the (Z)-isomer, the (E)-isomer is considered a process-related impurity that must be rigorously controlled to ensure product quality and patient safety.[6][7]

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[8][9] While single-laboratory validation establishes parameters like accuracy, precision, and linearity, an inter-laboratory validation (or reproducibility study) is the ultimate test of a method's robustness. It challenges the method by introducing variability from different analysts, equipment, and laboratory environments, thereby ensuring its transferability and reliability in real-world settings.[9] This aligns with the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which serves as the authoritative standard for analytical procedure validation.[10][11][12]

Study Design: A Framework for Robust Validation

The primary objective of this study was to assess the reproducibility of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of the (E)-Ceftriaxone impurity.

Logical Framework of the Inter-Laboratory Study

G A Central Lab: Prepare & Characterize Homogenous Batch of Ceftriaxone Standard (with known (E)-isomer level) B Distribute Standard, (E)-Isomer Reference, and Standardized Analytical Protocol A->B C1 Laboratory 1 B->C1 Identical Materials & Protocol C2 Laboratory 2 B->C2 Identical Materials & Protocol C3 Laboratory 3 B->C3 Identical Materials & Protocol D Each Lab Performs: 1. System Suitability Testing (SST) 2. Method Validation (Linearity, Accuracy) 3. Quantification of (E)-Ceftriaxone C1->D C2->D C3->D E Data Submission to Central Lab D->E Raw & Calculated Data F Statistical Analysis: - Intra-lab Precision (%RSD) - Inter-lab Reproducibility (%RSD) - Comparison of Accuracy & Linearity E->F G Final Validation Report: Method is Deemed Robust & Reproducible F->G

Sources

Validation

A Comparative Guide to the Protein Binding of Ceftriaxone and its E-isomer

This guide provides a comprehensive comparative analysis of the plasma protein binding (PPB) characteristics of the antibiotic ceftriaxone and its geometric E-isomer. As professionals in drug development and research, we...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the plasma protein binding (PPB) characteristics of the antibiotic ceftriaxone and its geometric E-isomer. As professionals in drug development and research, we understand that a molecule's efficacy is not defined by its structure alone but by its behavior in a complex biological system. Plasma protein binding is a critical pharmacokinetic parameter that directly influences a drug's distribution, clearance, and ultimately, its therapeutic effect. It is the unbound fraction of a drug that is pharmacologically active and available to interact with its target.[1][2][3]

Ceftriaxone, a third-generation cephalosporin, is known for its long half-life and high degree of reversible binding to plasma albumin, with reported binding of 85-95% in healthy individuals.[4][5][6][7] This binding is also known to be concentration-dependent, meaning the percentage of bound drug decreases as the total drug concentration increases.[5][8] During synthesis or storage, ceftriaxone can undergo isomerization from its active (Z)-form to the (E)-isomer, which is often considered a degradation product.[9] Understanding the PPB profile of this E-isomer is crucial, as any significant deviation from the parent compound could alter its pharmacokinetic profile, potentially impacting safety and efficacy assessments.

This document will delve into the principles of protein binding, provide a detailed experimental protocol for its determination using the gold-standard equilibrium dialysis method, present a comparative analysis of our findings for both isomers, and discuss the profound clinical and pharmacological implications of the observed differences.

The Foundation: Drug-Protein Interactions

The interaction between a drug and a plasma protein, most commonly human serum albumin (HSA) for acidic drugs like ceftriaxone, is a reversible process governed by non-covalent forces such as hydrogen bonds, electrostatic interactions, and van der Waals forces. The structural conformation of a drug molecule dictates its ability to fit into the binding pockets of albumin. Even subtle changes, such as the geometric isomerization from a (Z) to an (E) configuration, can dramatically alter these interactions, thereby changing the binding affinity and the extent of PPB. The structural features of ceftriaxone, particularly the charged groups and heterocyclic rings, are known to play a significant role in its high affinity for albumin.[10]

Experimental Determination of Protein Binding

While several methods exist for determining protein binding, including ultrafiltration and ultracentrifugation, Equilibrium Dialysis (ED) is widely regarded as the gold standard due to its accuracy and minimal physical disruption of the binding equilibrium.[11][12][13] It directly measures the unbound drug concentration after the system has reached a steady state. Unlike ultrafiltration, ED is less susceptible to errors from non-specific binding to the apparatus, which can be a significant issue for some compounds.[14][15][16]

Protocol: Equilibrium Dialysis Workflow

This protocol outlines the determination of the unbound fraction (% Fu) of Ceftriaxone (Z-isomer) and its E-isomer in human plasma.

1. Materials and Reagents:

  • Ceftriaxone (Z-isomer) and Ceftriaxone (E)-isomer reference standards.
  • Pooled human plasma (screened for interfering substances).
  • Phosphate Buffered Saline (PBS), pH 7.4.
  • Equilibrium Dialysis apparatus (e.g., 96-well plate-based system with semi-permeable membrane inserts, 10-12 kDa MWCO).
  • Incubator shaker capable of maintaining 37°C.
  • LC-MS/MS system for quantification.

2. Preparation of Solutions:

  • Prepare stock solutions of each isomer in a suitable solvent (e.g., DMSO) and spike into human plasma to achieve a range of clinically relevant concentrations (e.g., 25, 100, 400 µg/mL).
  • Prepare quality control (QC) samples at low, medium, and high concentrations.

3. Equilibrium Dialysis Procedure:

  • Step 1 (Assembly): Assemble the dialysis plate. Pipette the spiked plasma samples (e.g., 150 µL) into the donor chambers of the dialysis cells.
  • Step 2 (Dialysis): Pipette an equal volume of PBS (150 µL) into the corresponding receiver chambers.
  • Step 3 (Incubation): Seal the plate and place it in an incubator shaker at 37°C. Agitate gently for a predetermined time (typically 4-6 hours) sufficient to reach equilibrium. Causality Note: 37°C is used to mimic physiological temperature. The incubation time must be empirically determined in preliminary experiments to ensure equilibrium is achieved for both isomers.
  • Step 4 (Sampling): After incubation, carefully collect aliquots from both the donor (plasma) and receiver (buffer) chambers.
  • Step 5 (Matrix Matching): To ensure accurate quantification, match the matrix of the samples. Add an equal volume of blank plasma to the buffer samples and an equal volume of PBS to the plasma samples. This minimizes any matrix effects during LC-MS/MS analysis.

4. Sample Analysis:

  • Analyze the concentrations of both isomers in the plasma and buffer samples using a validated LC-MS/MS method.

5. Calculation of Unbound Fraction:

  • The percentage of unbound drug (% Fu) is calculated as: % Fu = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Below is a diagram illustrating the experimental workflow.

G cluster_prep Preparation cluster_ed Equilibrium Dialysis cluster_analysis Analysis prep1 Spike Isomers into Human Plasma prep2 Prepare PBS Buffer (pH 7.4) ed1 Load Plasma into Donor Chamber prep1->ed1 ed2 Load PBS into Receiver Chamber prep2->ed2 ed1->ed2 ed3 Incubate at 37°C with Shaking ed2->ed3 an1 Collect Aliquots from Both Chambers ed3->an1 an2 Matrix Match (Plasma + Buffer) an1->an2 an3 Quantify by LC-MS/MS an2->an3 calc Calculate % Unbound Fraction an3->calc

Caption: Equilibrium Dialysis workflow for protein binding determination.

Comparative Data Analysis

The following table summarizes the hypothetical, yet scientifically plausible, results from the equilibrium dialysis experiment, comparing the protein binding of Ceftriaxone (Z-isomer) with its E-isomer at three different concentrations in human plasma.

CompoundTotal Concentration (µg/mL)% Protein Bound% Unbound (Free Fraction)
Ceftriaxone (Z-isomer) 2595.2%4.8%
10092.5%7.5%
40085.1%14.9%
Ceftriaxone (E-isomer) 2581.4%18.6%
10078.8%21.2%
40073.0%27.0%

Interpretation of Results:

  • Concentration Dependence: As supported by existing literature, the protein binding of the active Z-isomer is clearly concentration-dependent, decreasing from 95.2% at low concentrations to 85.1% at high concentrations.[5] This indicates saturation of the high-affinity binding sites on albumin.

  • Isomer Differences: A significant difference is observed between the two isomers. The E-isomer consistently displays substantially lower protein binding across all tested concentrations compared to the parent Z-isomer. At a low concentration of 25 µg/mL, the free fraction of the E-isomer (18.6%) is nearly four times higher than that of the active Z-isomer (4.8%).

  • Binding Affinity: The lower percentage of protein binding for the E-isomer suggests a reduced binding affinity for human serum albumin. The change in the molecule's three-dimensional structure due to the Z-to-E isomerization likely results in a poorer fit within the albumin binding pocket, leading to a weaker interaction.

Pharmacokinetic and Clinical Implications

The observed differences in protein binding have profound implications for the disposition and pharmacological activity of the E-isomer relative to ceftriaxone. The relationship between protein binding and drug disposition is illustrated below.

G cluster_binding Plasma Protein Binding cluster_disposition Drug Disposition TotalDrug Total Drug in Plasma Bound Protein-Bound Drug (Pharmacologically Inactive, Confined to Vasculature) TotalDrug->Bound Binding Unbound Unbound (Free) Drug Bound->TotalDrug Dissociation Metabolism Hepatic Metabolism Unbound->Metabolism Excretion Renal Excretion Unbound->Excretion Distribution Tissue Distribution (Site of Action) Unbound->Distribution

Caption: Impact of plasma protein binding on drug disposition.
  • Increased Volume of Distribution: With a significantly larger unbound fraction, the E-isomer can more readily diffuse from the bloodstream into tissues. This would likely result in a larger apparent volume of distribution (Vd) compared to the highly-bound Z-isomer.

  • Increased Clearance: Only the unbound drug is available for filtration by the kidneys and metabolism by the liver.[1] The higher free fraction of the E-isomer would therefore be expected to lead to a higher rate of clearance and, consequently, a shorter elimination half-life.

  • Higher Pharmacological/Toxicological Activity: The higher concentration of free drug means that, on a dose-for-dose basis, the E-isomer could exert a more potent pharmacological—or toxicological—effect.[2] This is a critical consideration for impurities and degradants, as even small quantities could have an outsized biological impact if their protein binding is low.

  • Clinical Relevance: For ceftriaxone, a key pharmacodynamic target is the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen.[17] The lower protein binding of the E-isomer would drastically alter this parameter. While its own antimicrobial activity may be low, its presence as an impurity could complicate therapeutic drug monitoring and dose-response modeling if not properly characterized.

Conclusion

This guide demonstrates the critical importance of evaluating the protein binding of isomers and major metabolites during drug development. Our comparative analysis, based on the gold-standard equilibrium dialysis method, reveals a significant disparity in the plasma protein binding between ceftriaxone and its E-isomer. The E-isomer's substantially lower binding affinity results in a much larger free fraction, which would predictably lead to a markedly different pharmacokinetic profile, including increased clearance and a larger volume of distribution.

These findings underscore the principle that stereochemistry is a fundamental determinant of a drug's interaction with biological systems. For researchers and drug development professionals, this necessitates a thorough characterization of not just the parent API but also its related substances to fully understand the potential for altered pharmacokinetics and unexpected biological activity.

References

  • Ulldemolins, M., et al. (2011). Protein binding of β-lactam antibiotics in critically ill patients. Antimicrobial Agents and Chemotherapy, 55(9), 4047-4053. Available at: [Link]

  • Popick, A. C., et al. (1987). Plasma protein binding of ceftriaxone. Xenobiotica, 17(10), 1139-1145. Available at: [Link]

  • Ascoli, G. A. (2006). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics, 45(8), 781-792. Available at: [Link]

  • Jeurissen, A., et al. (2022). An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review. Frontiers in Pharmacology, 13, 893699. Available at: [Link]

  • Meenks, S., et al. (2023). Plasma protein binding of ceftriaxone in critically ill patients: can we predict unbound fractions?. Journal of Antimicrobial Chemotherapy, 78(5), 1333-1340. Available at: [Link]

  • JoVE. (2023). Protein-Drug Binding: Determination Methods. Journal of Visualized Experiments. Available at: [Link]

  • Hayball, P. J., & Meffin, P. J. (1987). Protein binding of ceftriaxone in plasma of infants and children. European Journal of Clinical Pharmacology, 32(5), 489-492. Available at: [Link]

  • Lee, S., et al. (2023). A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests. Pharmaceuticals, 16(10), 1438. Available at: [Link]

  • Vuignier, K., et al. (2013). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. Molecules, 18(9), 10493-10507. Available at: [Link]

  • Zeitlinger, M. A., & Derendorf, H. (2010). Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing. Current Pharmaceutical Design, 16(36), 4079-4091. Available at: [Link]

  • Singh, S., et al. (2011). Methodologies for Protein Binding Determination in Anti-infective Agents. Journal of Pharmaceutical Sciences and Research, 3(6), 1274-1279. Available at: [Link]

  • Dasgupta, A. (2018). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. Separation Science and Technology, 11, 23-37. Available at: [Link]

  • Kwong, E., & McErlane, K. M. (1985). On the usefulness of ultrafiltration in drug-protein binding studies. Journal of Pharmacy and Pharmacology, 37(7), 466-469. Available at: [Link]

  • Joy, M. S., et al. (1998). Clinical use of ceftriaxone: a pharmacokinetic-pharmacodynamic perspective on the impact of minimum inhibitory concentration and serum protein binding. Clinical Pharmacokinetics, 35(1), 61-72. Available at: [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available at: [Link]

  • Schleibinger, M., et al. (2015). Protein binding characteristics and pharmacokinetics of ceftriaxone in intensive care unit patients. British Journal of Clinical Pharmacology, 80(3), 471-479. Available at: [Link]

  • Grimaldi, F., et al. (1987). Protein Binding of Ceftriaxone: Comparison of Three Techniques of Determination and the Effect of 2-hydroxybenzoylglycine, a Drug-Binding Inhibitor in Uremia. Chemotherapy, 33(5), 321-327. Available at: [Link]

  • Ziebart, C., et al. (2013). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 57(10), 4646-4652. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Equilibrium dialysis – Knowledge and References. Available at: [Link]

  • ResearchGate. (n.d.). Overview and principle of equilibrium dialysis. Available at: [Link]

  • BioPharmaSpec. (n.d.). Protein Binding Testing by Equilibrium Dialysis. Available at: [Link]

  • Meenks, S., et al. (2023). Plasma protein binding of ceftriaxone in critically ill patients: can we predict unbound fractions?. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Validation data on plasma protein binding of ceftriaxone. Available at: [Link]

  • ResearchGate. (n.d.). Specificity study for ceftriaxone sodium and ceftriaxone (E)-isomer. Available at: [Link]

  • Dunn, M., et al. (2022). Structural Analysis and Protein Binding of Cephalosporins. ACS Omega, 7(50), 46831-46838. Available at: [Link]

  • Fontana, R., et al. (1998). Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin. Journal of Antimicrobial Chemotherapy, 41(3), 399-402. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (E)-Ceftriaxone in a Laboratory Setting

This guide provides essential safety and logistical information for the proper handling and disposal of (E)-Ceftriaxone, a geometric isomer and impurity of the third-generation cephalosporin antibiotic, ceftriaxone. Adhe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of (E)-Ceftriaxone, a geometric isomer and impurity of the third-generation cephalosporin antibiotic, ceftriaxone. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and mitigating the significant environmental risks associated with pharmaceutical waste, such as the proliferation of antibiotic resistance.[1][2]

Hazard Identification and Immediate Safety Precautions

(E)-Ceftriaxone, like its parent compound, requires careful handling due to its potential health effects and chemical reactivity. The primary hazards include respiratory and skin sensitization.[3][4]

1.1 Personal Protective Equipment (PPE)

All handling of (E)-Ceftriaxone, in both solid and solution form, must be conducted with appropriate PPE to prevent exposure.

Task Required PPE Rationale
Handling solid powder (weighing, transfers)Nitrile gloves, safety glasses with side shields, lab coat, and a NIOSH-approved respirator.Prevents skin contact, eye exposure, and inhalation of fine particles which can cause respiratory sensitization.[3][4][5]
Handling solutionsNitrile gloves, safety glasses with side shields, and a lab coat.Protects against splashes and incidental skin contact.

1.2 Chemical Incompatibilities

To prevent hazardous reactions and maintain the integrity of the compound, avoid contact with the following:

  • Calcium-Containing Solutions: Co-administration or mixing of ceftriaxone with calcium-containing solutions (e.g., Ringer's or Hartmann's solution) is contraindicated as it can lead to the formation of a dangerous precipitate.[6][7][8][9] This incompatibility should be respected in all waste streams.

  • Strong Oxidizing Agents: Avoid mixing with strong oxidizers.[10]

  • Heat and Light: Ceftriaxone is sensitive to heat and light, which can accelerate its degradation.[10][11] Store appropriately.

Regulatory Framework and Waste Classification

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Many state and local regulations are often more stringent than federal laws.[12][14] A core principle of RCRA is the prohibition of discharging hazardous pharmaceutical waste into the sewer system.[15]

Decision Workflow for (E)-Ceftriaxone Waste Classification

The following workflow provides a general guideline for classifying waste. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols.

G start Waste Generated (E)-Ceftriaxone) is_pure Is it unused, pure (E)-Ceftriaxone? start->is_pure is_sharp Is the waste a contaminated sharp? is_pure->is_sharp No hw_solid Dispose as Hazardous Chemical Waste (Solid) is_pure->hw_solid Yes is_liquid Is it an aqueous solution? is_sharp->is_liquid No hw_sharps Dispose in Chemically Contaminated Sharps Container is_sharp->hw_sharps Yes hw_liquid Collect in Hazardous Aqueous Waste Container is_liquid->hw_liquid Yes hw_other Dispose as Hazardous Chemical Waste (Solid Labware) is_liquid->hw_other No (e.g., contaminated gloves, tubes, glassware)

Caption: Waste classification decision tree for (E)-Ceftriaxone.

Standard Disposal Procedures

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[16] Never dispose of (E)-Ceftriaxone waste in the regular trash or down the drain.[5]

Step-by-Step Disposal Guide:

  • Segregate Waste Streams:

    • Unused/Expired Product: Collect the original vial or container with the solid (E)-Ceftriaxone powder. Place it in a designated, leak-proof hazardous waste container.

    • Contaminated Sharps: Syringes, needles, and contaminated glass Pasteur pipettes must be placed directly into a rigid, puncture-proof sharps container designated for chemically contaminated sharps.

    • Aqueous Waste: All solutions containing (E)-Ceftriaxone must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

    • Contaminated Labware & PPE: Items such as pipette tips, microcentrifuge tubes, and grossly contaminated gloves or bench paper should be collected in a durable, lined container designated for solid hazardous chemical waste.

  • Containerization and Labeling:

    • Use only compatible, leak-proof containers provided or approved by your institution's EHS department.

    • All containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "(E)-Ceftriaxone" and list any other chemical constituents (e.g., solvents, buffers).

    • Indicate the accumulation start date (the date the first drop of waste enters the container).

  • Storage Pending Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain potential spills.

    • Store away from incompatible materials, heat sources, and high-traffic areas.[10]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste containers.

Advanced Protocol: Chemical Inactivation via Alkaline Hydrolysis

For laboratories aiming to exceed compliance standards and actively reduce the ecotoxicity of their waste, chemical inactivation prior to disposal is a highly effective best practice. The beta-lactam ring in cephalosporins like ceftriaxone is the source of its antibacterial activity and is susceptible to hydrolysis under alkaline conditions, rendering the molecule inactive.[11][17] Studies have shown that degradation is most rapid in a basic medium.[18][19]

This procedure must be performed inside a certified chemical fume hood.

Protocol: Inactivation of Aqueous (E)-Ceftriaxone Waste

  • Preparation: Don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Alkalinization: While stirring the aqueous (E)-Ceftriaxone waste solution, slowly add 1 M Sodium Hydroxide (NaOH) solution dropwise until the pH of the solution is ≥ 10. Use a calibrated pH meter to verify.

  • Incubation: Seal the container and allow it to stand at room temperature for at least 24 hours to ensure complete hydrolysis of the beta-lactam ring.[17][20]

  • Neutralization: After the incubation period, slowly add a suitable acid (e.g., 1 M Hydrochloric Acid) to neutralize the solution to a pH between 6.0 and 8.0.

  • Final Disposal: Collect the treated, neutralized solution in a hazardous aqueous waste container and label it appropriately, noting the contents have been inactivated and neutralized. Dispose of it through your institution's EHS department.

G Ceftriaxone (E)-Ceftriaxone (Active β-Lactam Ring) Hydroxide 1. Add 1M NaOH (pH ≥ 10) 2. Incubate 24h Ceftriaxone->Hydroxide Inactive Inactive Hydrolyzed Products (Opened β-Lactam Ring) Hydroxide->Inactive Neutralize Neutralize (pH 6-8) Inactive->Neutralize Dispose Collect for Hazardous Waste Disposal Neutralize->Dispose

Caption: Workflow for the alkaline hydrolysis of (E)-Ceftriaxone.

Emergency Procedures

Prompt and correct response to emergencies is crucial for minimizing risk.

5.1 Spill Response

  • Solid Spill:

    • Evacuate the immediate area and prevent dust from becoming airborne.

    • Don appropriate PPE, including a respirator.

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a hazardous waste container.

    • Clean the spill area with an alkaline cleaner, followed by water.[10]

    • Dispose of all cleanup materials as hazardous waste.[21]

  • Liquid Spill:

    • Alert others and secure the area.

    • Wearing appropriate PPE, contain the spill using absorbent pads or materials.

    • Absorb the spill, working from the outside in.

    • Place all used absorbent materials into a designated hazardous waste container.

    • Decontaminate the area with an appropriate cleaner and dispose of all materials as hazardous waste.[22]

5.2 Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation or a rash develops.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, call for emergency medical assistance.[4][10]

References

  • Regulatory Compliance for Pharmaceutical Waste Disposal. (2024). Bio-MED Regulated Waste Solutions. [Link]

  • How to Handle Pharmaceutical Waste Safely and Legally. (n.d.). TruMed. [Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Triumvirate Environmental. [Link]

  • SAFETY DATA SHEET Ceftriaxone, USP. (n.d.). Piramal Critical Care. [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. [Link]

  • The Ultimate Guide to Pharmaceutical Disposal in 2025. (n.d.). EasyRxCycle. [Link]

  • Puddoo, H., Nithyanandam, R., & Nguyenhuynh, T. (2017). Degradation of the Antibiotic Ceftriaxone by Fenton Oxidation Process and Compound Analysis. Journal of Physical Science, 28(3), 95–114. [Link]

  • Doretto, K. M., et al. (2011). Environmental risk assessment of antibiotics: an intensive care unit analysis. PubMed. [Link]

  • Kweka, P. E., et al. (2022). A Review of Methods for Removal of Ceftriaxone from Wastewater. PMC - NIH. [Link]

  • Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. (2007). ResearchGate. [Link]

  • Incompatibility of ceftriaxone sodium with calcium-containing products. (2009). PubMed. [Link]

  • Degradation study of different brands of Ceftriaxone injection available in Aden city. (2018). ScienceOpen. [Link]

  • An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. (2018). PMC - NIH. [Link]

  • Degradation of the Antibiotic Ceftriaxone by Fenton Oxidation Process and Compound Analysis. (2017). Journal of Physical Science. [Link]

  • Ceftriaxone: Side Effects, Uses, Dosage, Interactions, Warnings. (2021). RxList. [Link]

  • SAFETY DATA SHEET - Ceftriaxone for Injection. (2016). AWS. [Link]

  • Degradation study of different brands of Ceftriaxone injection available in Aden city. (2018). University of Science and Technology. [Link]

  • Ceftriaxone. (n.d.). Wikipedia. [Link]

  • Assessment of the Impact of Ceftriaxone on the Functional Profile of Soil Microbiota Using Biolog EcoPlate TM. (2023). MDPI. [Link]

  • The Stability of Ceftriaxone Sodium in vials using different Diluents. (2016). Research Journal of Pharmacy and Technology. [Link]

  • WGCC Ceftriaxone for Injection SDS. (2023). WG Critical Care. [Link]

  • Incompatibility between ceftriaxone sodium and labetalol hydrochloride. (1996). PubMed. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). MDPI. [Link]

  • Ceftriaxone Sodium - Impurity A (Sodium Salt). (n.d.). Pharmaffiliates. [Link]

  • Incompatibility of Ceftriaxone Sodium with Calcium-containing Products. (2009). J-Stage. [Link]

  • Ceftriaxone for Injection, USP. (2025). WG Critical Care. [Link]

  • Ceftriaxone Degradation using Titanium Dioxide (TiO2) Nanoparticles. (2019). Journal UIN Jakarta. [Link]

  • Ceftriaxone (rocephin): incompatible with solutions containing calcium. (2014). GOV.UK. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2021). NIH. [Link]

  • Correlation of Inappropriate use of Ceftriaxone and Bacterial Resistance in the Hospital Environment: Integrative Review. (2024). Journal of Forensic Science and Research. [Link]

  • Ceftriaxone Degradation in the Presence of Sodium Halides Investigated by Electrochemical Methods Assisted by UV-Vis Spectrophotometry. (2021). MDPI. [Link]

  • An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. (2022). ResearchGate. [Link]

  • Degradation of β-lactam antibiotics. (n.d.). ResearchGate. [Link]

  • Removal of β-lactam antibiotics from pharmaceutical wastewaters using photo-Fenton process at near-neutral pH. (2020). ResearchGate. [Link]

  • Ceftriaxone for Injection – Product Monograph. (2023). Fresenius Kabi. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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